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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Acetamido-4-methylhexanoic Acid: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of 2-Acetamido-4-methylhexanoic acid, a derivative of the branched-chain amino acid isoleucine. While spec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 2-Acetamido-4-methylhexanoic acid, a derivative of the branched-chain amino acid isoleucine. While specific literature on this compound is not abundant, its structure allows for a comprehensive analysis based on the well-established chemistry of N-acetylated amino acids (NAAAs). This document will delve into its chemical architecture, propose a robust synthetic route, and outline the analytical techniques for its characterization, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Unveiling the Chemical Structure

2-Acetamido-4-methylhexanoic acid is a chiral molecule characterized by a hexanoic acid backbone. An acetamido group is attached to the alpha-carbon (C2), and a methyl group is present on the C4 carbon. This substitution pattern gives rise to multiple stereoisomers.

The core structure consists of:

  • A six-carbon carboxylic acid (hexanoic acid).

  • An N-acetyl group (-NHCOCH₃) at the C2 position.

  • A methyl group (-CH₃) at the C4 position.

The presence of chiral centers at both C2 and C4 means that four possible stereoisomers exist: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The specific stereochemistry will significantly influence its biological activity and physical properties.

Caption: 2D structure of 2-Acetamido-4-methylhexanoic acid.

Synthesis of 2-Acetamido-4-methylhexanoic Acid

The synthesis of 2-Acetamido-4-methylhexanoic acid can be readily achieved through the N-acetylation of the parent amino acid, 2-amino-4-methylhexanoic acid. A common and efficient method involves the use of acetic anhydride under basic conditions.[1]

Proposed Synthetic Workflow

The synthesis is a straightforward, two-step process starting from the corresponding amino acid.

Caption: Proposed workflow for the synthesis of 2-Acetamido-4-methylhexanoic acid.

Detailed Experimental Protocol

Materials:

  • 2-Amino-4-methylhexanoic acid

  • Acetic anhydride

  • Sodium bicarbonate (or other suitable base)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: Dissolve 2-amino-4-methylhexanoic acid in a 1 M solution of sodium bicarbonate in water. The base deprotonates the amino group, increasing its nucleophilicity.[2]

  • Acetylation: Cool the solution to 0-5 °C in an ice bath. Add acetic anhydride dropwise with vigorous stirring. Maintain the pH of the reaction mixture between 8 and 9 to ensure selective N-acetylation.[2]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. This step protonates the carboxylate and precipitates the product if it is insoluble.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. The organic layers are combined.[2]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-Acetamido-4-methylhexanoic acid by recrystallization or silica gel column chromatography to obtain the final product.

Characterization and Data Analysis

The synthesized 2-Acetamido-4-methylhexanoic acid can be characterized using various spectroscopic techniques to confirm its structure and purity.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl methyl protons (singlet), the alpha-proton (multiplet), the protons on the hexanoic chain (multiplets), and the amide proton (broad singlet). The chemical shifts will be influenced by the solvent used.[3]
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acid and the amide, the alpha-carbon, the carbons of the hexanoic chain, and the acetyl methyl carbon.[3]
FT-IR Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and the C-H stretches of the alkyl chain.[1]
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₇NO₃, MW: 187.24 g/mol ), along with characteristic fragmentation patterns.

Potential Applications in Research and Development

N-acetylated amino acids are a class of molecules with significant biological relevance. They are involved in various metabolic pathways and have been investigated for their therapeutic potential.[4][5] N-acetylated branched-chain amino acids, in particular, may have unique roles.

  • Metabolic Studies: As a modified amino acid, 2-Acetamido-4-methylhexanoic acid could be used as a probe to study amino acid metabolism and transport. The N-acetylation can alter the biochemical properties of the parent amino acid, influencing its recognition by enzymes and transporters.[4]

  • Drug Discovery: The incorporation of N-acetylated amino acids into peptides can enhance their stability against enzymatic degradation and modify their pharmacokinetic properties.[6] 2-Acetamido-4-methylhexanoic acid could serve as a novel building block in the synthesis of peptidomimetics and other small molecule therapeutics.

  • Neurological Research: Some N-acetylated amino acids, such as N-acetylaspartate, are abundant in the brain and are used as markers in magnetic resonance spectroscopy (MRS) studies of neurological disorders.[7][8] While the neurological role of 2-Acetamido-4-methylhexanoic acid is unknown, its structural similarity to other neurologically active compounds may warrant investigation.

Conclusion

2-Acetamido-4-methylhexanoic acid represents a structurally interesting molecule with potential for further scientific exploration. This guide provides a foundational understanding of its chemical structure, a reliable synthetic protocol based on established methods for N-acetylation, and the expected analytical data for its characterization. The insights and methodologies presented here are intended to empower researchers to synthesize and investigate this compound, potentially unlocking new avenues in metabolic research, drug development, and neuroscience.

References

[3] Benchchem. Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids. Available at: [1] ResearchGate. A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Available at: [2] Benchchem. Synthesis protocol for N-Acetyl-3-hydroxy-L-valine. Available at: [4] ResearchGate. Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency. Available at: [9] Google Patents. CN101723772A - Method for preparing N-acetylamino acid. Available at: [5] ResearchGate. Preparation and use of N-acetyl-α-amino acids. Available at: [7] Sigma-Aldrich. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain. Available at: [6] Wiley Online Library. Synthesis of N-Alkyl Amino Acids. (Note: While the direct link is not in the search results, the content mentions methods applicable to modifying amino acids). [10] Google Patents. EP0207580A1 - Process for the synthesis of N-acetyl amino acids from olefins, acetamide and syngas. Available at: [8] Semantic Scholar. N-Acetyl-L-Aspartic acid: A literature review of a compound prominent in 1H-NMR spectroscopic studies of brain. Available at:

Sources

Exploratory

N-Acetylhomoleucine (CAS 1379448-30-2): Properties, Synthesis, and Applications in Protein Engineering

Executive Summary & Nomenclature Precision In the rapidly evolving field of protein engineering and non-canonical amino acid (ncAA) incorporation, structural precision is paramount. As a Senior Application Scientist, I f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Precision

In the rapidly evolving field of protein engineering and non-canonical amino acid (ncAA) incorporation, structural precision is paramount. As a Senior Application Scientist, I frequently encounter cataloging ambiguities in commercial chemical databases. CAS 1379448-30-2 is widely distributed under the trivial name "N-Acetylhomoleucine"; however, its strict IUPAC designation is (2S)-2-acetamido-4-methylhexanoic acid [1].

From a mechanistic standpoint, the 4-methylhexanoic acid backbone corresponds to homoisoleucine, whereas true homoleucine possesses a 5-methylhexanoic acid backbone[2]. This distinction is critical for researchers designing hydrophobic cores in helix-bundle proteins, as the branching position dictates steric packing efficiency. This whitepaper details the physicochemical properties, biological utility, and validated synthetic protocols for (2S)-2-acetamido-4-methylhexanoic acid (CAS 1379448-30-2), serving as a definitive guide for drug development professionals.

Physicochemical Profiling

Understanding the fundamental properties of this N-acetylated leucine surrogate is essential for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and its pharmacokinetic profile in drug design.

PropertyValue / Description
CAS Registry Number 1379448-30-2[1]
IUPAC Name (2S)-2-acetamido-4-methylhexanoic acid
Molecular Formula C9H17NO3[1]
Molecular Weight 187.24 g/mol
Appearance White to off-white crystalline powder
Predicted pKa (Carboxyl) ~3.6 – 4.0
Solubility Soluble in Ethanol, DMSO, and aqueous buffers (pH > 6)
Primary Application N-terminal capping, hydrophobic core expansion, SPPS building block

Biological Utility: Expanded Hydrophobic Surface Area

The unacetylated precursor of this compound, L-homoisoleucine, is a translationally active surrogate for canonical leucine[2]. In protein engineering, the thermodynamic stability of a folded protein is heavily reliant on the exclusion of water from its hydrophobic core.

By substituting leucine with homoisoleucine, researchers introduce an expanded hydrophobic surface area (an increase of approximately 14–19 Ų per residue)[2]. When incorporated into the d positions of heptad repeats in coiled-coil peptides (such as the A1 peptide), this extended alkyl chain facilitates superior van der Waals interactions. The efficient packing of this bulkier amino acid can dramatically stabilize the secondary structure, raising the melting temperature (


) of the protein by up to 17°C[2].

The N-acetylated form (CAS 1379448-30-2) is utilized primarily to study these interactions in vitro, acting as a stable, degradation-resistant standard, or as a pre-capped building block for synthesizing stabilized peptide therapeutics.

G A Canonical Leucine Core Packing B Homoisoleucine Substitution A->B ncAA Engineering C Expanded Hydrophobic Surface (+14-19 Ų) B->C Alkyl Extension D Coiled-Coil Stabilization (ΔTm ↑) C->D Enhanced VdW

Mechanism of coiled-coil protein stabilization via homoisoleucine incorporation.

Synthetic Methodology: Selective N-Acetylation

For researchers needing to generate (2S)-2-acetamido-4-methylhexanoic acid from the free amino acid, selective N-acetylation is required. The following protocol is engineered as a self-validating system, where the causality of each chemical environment is strictly controlled to prevent racemization and byproduct formation[3][4].

Causality & Reaction Design

The reaction utilizes acetic anhydride in a mildly basic aqueous buffer. The pH is deliberately maintained between 8.0 and 9.0. Because the


 of the α-amino group is ~9.5, this pH ensures a sufficient fraction of the amine is deprotonated and highly nucleophilic, while simultaneously minimizing the competitive base-catalyzed hydrolysis of the acetic anhydride[4].
Step-by-Step Protocol
  • Substrate Dissolution: Suspend 10 mmol of (2S)-2-amino-4-methylhexanoic acid in 20 mL of 1M

    
     (aqueous). Stir until completely dissolved. The bicarbonate acts as a mild base and buffering agent.
    
  • Electrophilic Addition (Acylation): Cool the reaction vessel to 0–4°C using an ice bath to suppress side reactions. Add 12 mmol (1.2 equivalents) of acetic anhydride dropwise over 15 minutes under vigorous stirring.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 2 hours. The release of

    
     gas indicates the consumption of acetic acid byproducts by the bicarbonate buffer.
    
  • Quenching & Acidification (Self-Validation Step): Carefully add 1M

    
     dropwise until the pH reaches 2.5. Why pH 2.5? The 
    
    
    
    of the carboxylic acid is ~3.7. Dropping the pH to 2.5 ensures >90% protonation of the carboxylate[4]. This neutralizes the N-acetyl amino acid, drastically reducing its aqueous solubility and forcing it into the organic phase during extraction.
  • Organic Extraction: Extract the aqueous layer three times with 20 mL of Ethyl Acetate (EtOAc). Combine the organic layers and wash with brine to remove residual salts.

  • Drying and Crystallization: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize from an EtOAc/Hexane gradient to yield pure (2S)-2-acetamido-4-methylhexanoic acid.
    

G N1 Substrate Dissolution (NaHCO3 buffer, pH 8.5) N2 Acylation (Acetic Anhydride, 0-4°C) N1->N2 Amine deprotonation N3 Acidification (HCl to pH 2.5) N2->N3 Quench & protonate N4 Organic Extraction (EtOAc phase) N3->N4 Phase separation N5 Crystallization (CAS 1379448-30-2) N4->N5 Solvent evaporation

Step-by-step synthetic workflow for the N-acetylation of homoisoleucine.

Analytical Validation Workflow

To ensure the trustworthiness of the synthesized or procured CAS 1379448-30-2, verify the compound using LC-MS and Chiral HPLC.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative mode should yield an

    
     peak at 
    
    
    
    186.2.
  • Chiral Integrity: Because the biological utility of this compound relies entirely on its stereochemistry, verify the (2S) configuration using a chiral stationary phase (e.g., Chiralpak IA) to ensure no racemization occurred at the α-carbon during the acylation step.

References

  • "Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area", PubMed Central (PMC) - NIH,[Link]

  • "Eco-Friendly Bio-Based Solvents for the Acetylation of the Amino Group of Amino Acids", AIR Unimi (Università degli Studi di Milano),[Link]

Sources

Foundational

A Tale of Two Molecules: An In-depth Technical Guide to N-Acetyl-L-leucine and its Homologue, 2-Acetamido-4-methylhexanoic acid

Introduction: The Subtle Art of N-Acetylation and Homologous Series in Drug Discovery In the intricate world of drug development, even the smallest molecular modifications can lead to profound changes in biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Art of N-Acetylation and Homologous Series in Drug Discovery

In the intricate world of drug development, even the smallest molecular modifications can lead to profound changes in biological activity. The N-acetylation of amino acids, a common post-translational modification, is a prime example of how a simple two-carbon acetyl group can transform a ubiquitous biological building block into a potential therapeutic agent.[1][2] This guide delves into a comparative analysis of two such molecules: the clinically significant N-Acetyl-L-leucine and its lesser-known, yet structurally intriguing higher homologue, 2-Acetamido-4-methylhexanoic acid.

N-Acetyl-L-leucine, the N-acetylated derivative of the essential branched-chain amino acid L-leucine, has a rich history of use in Europe for vertigo and is now under intense investigation for a range of neurological disorders, including Niemann-Pick disease type C and cerebellar ataxias.[3][4][5][6][7][8] Its journey from a relatively simple modified amino acid to a promising neurotherapeutic underscores the importance of understanding how N-acetylation impacts a molecule's physicochemical properties, membrane transport, and ultimately, its mechanism of action.[5][9]

This guide will provide a comprehensive overview of N-Acetyl-L-leucine, from its fundamental chemical properties and synthesis to its established and proposed biological activities. We will then turn our attention to 2-Acetamido-4-methylhexanoic acid, a molecule that, while not extensively studied, presents a fascinating case for comparative analysis. By extending the carbon backbone of N-Acetyl-L-leucine by a single methylene group, we enter the realm of homologous series, where incremental structural changes can lead to predictable, yet sometimes surprisingly divergent, effects on a molecule's behavior. Through a detailed examination of these two compounds, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships that govern the therapeutic potential of N-acetylated amino acids.

Physicochemical Properties: A Comparative Analysis

The addition of an acetyl group to the alpha-amino group of leucine, and by extension, to 2-amino-4-methylhexanoic acid, significantly alters the physicochemical properties of the parent amino acid. This modification neutralizes the positive charge of the amino group, transforming the zwitterionic amino acid into a molecule with a net negative charge at physiological pH.[9] This fundamental change has profound implications for the molecule's solubility, lipophilicity, and ability to cross biological membranes.

PropertyN-Acetyl-L-leucine2-Acetamido-4-methylhexanoic acid (Predicted)
IUPAC Name (2S)-2-acetamido-4-methylpentanoic acid2-Acetamido-4-methylhexanoic acid
Molecular Formula C8H15NO3C9H17NO3
Molecular Weight 173.21 g/mol 187.24 g/mol
Topological Polar Surface Area (TPSA) 66.4 Ų[10]~66.4 Ų
Predicted LogP ~0.6-0.8~1.0-1.3

Data for 2-Acetamido-4-methylhexanoic acid are predicted based on its chemical structure and comparison with related compounds.

The seemingly minor addition of a methylene group in the backbone of 2-Acetamido-4-methylhexanoic acid is expected to increase its lipophilicity (LogP) compared to N-Acetyl-L-leucine. This increased "greasiness" could have significant consequences for its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a higher LogP may lead to increased membrane permeability, potentially enhancing its ability to cross the blood-brain barrier, a critical consideration for neurologically active compounds. However, it could also lead to increased binding to plasma proteins and greater sequestration in adipose tissue, which would affect its bioavailability and dosing regimen.

Synthesis and Characterization: From Amino Acid to Acetylated Derivative

The synthesis of N-acetylated amino acids is a well-established chemical transformation, typically involving the acylation of the parent amino acid with acetic anhydride under basic conditions.[11]

General Synthesis Workflow

Synthesis_Workflow AminoAcid Parent Amino Acid (L-Leucine or 2-Amino-4-methylhexanoic acid) Dissolution Dissolution in Aqueous Base AminoAcid->Dissolution Acetylation Acetylation with Acetic Anhydride Dissolution->Acetylation Acidification Acidification Acetylation->Acidification Precipitation Precipitation and Isolation Acidification->Precipitation Purification Purification (Recrystallization) Precipitation->Purification FinalProduct N-Acetylated Amino Acid Purification->FinalProduct

A generalized workflow for the synthesis of N-acetylated amino acids.
Experimental Protocol: Synthesis of N-Acetyl-L-leucine
  • Dissolution: L-leucine is dissolved in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the carboxylic acid and increase the nucleophilicity of the amino group.

  • Acetylation: Acetic anhydride is added dropwise to the cooled solution. The reaction is typically kept at a low temperature to control the exothermic reaction and minimize side reactions.

  • Acidification: After the reaction is complete, the solution is acidified with a mineral acid, such as hydrochloric acid. This protonates the carboxylate group, rendering the N-Acetyl-L-leucine less soluble in the aqueous solution.

  • Isolation and Purification: The precipitated N-Acetyl-L-leucine is collected by filtration, washed with cold water to remove any remaining salts and impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

The synthesis of 2-Acetamido-4-methylhexanoic acid would follow a similar protocol, starting from the corresponding amino acid, 2-amino-4-methylhexanoic acid.[12][13][14][15][16]

Characterization Techniques

The identity and purity of the synthesized N-acetylated amino acids are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the acetyl group and the overall carbon framework.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of the acetyl group.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and can be coupled with a chiral column to confirm the enantiomeric purity.[17][18][19]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

  • Optical Rotation: For chiral molecules like N-Acetyl-L-leucine, measuring the specific rotation confirms the stereochemistry.

Biological Activity and Mechanism of Action: A Comparative Perspective

While N-Acetyl-L-leucine has a growing body of literature supporting its biological activity, the effects of 2-Acetamido-4-methylhexanoic acid remain to be elucidated. However, by understanding the mechanism of action of N-Acetyl-L-leucine, we can formulate hypotheses about how its higher homologue might behave.

N-Acetyl-L-leucine: A Multi-faceted Neurotherapeutic

The therapeutic effects of N-Acetyl-L-leucine are thought to be multifactorial, with several proposed mechanisms of action:

  • Membrane Transporter Switching: A key discovery is that N-acetylation alters the way leucine is transported into cells. While L-leucine primarily uses the L-type amino acid transporter 1 (LAT1), N-Acetyl-L-leucine is a substrate for organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter 1 (MCT1).[5][9] This switch in transporters allows for a different cellular uptake and distribution profile, which is thought to be a crucial aspect of its therapeutic efficacy.[5]

Transporter_Switching cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leucine L-Leucine LAT1 LAT1 Transporter Leucine->LAT1 Primary Uptake NALL N-Acetyl-L-leucine MCT1_OAT MCT1/OAT Transporters NALL->MCT1_OAT Switched Uptake Leucine_in L-Leucine LAT1->Leucine_in NALL_in N-Acetyl-L-leucine MCT1_OAT->NALL_in

N-acetylation switches cellular uptake from LAT1 to MCT1/OAT transporters.
  • Neuroprotection and Attenuation of Neuroinflammation: Studies have shown that N-Acetyl-L-leucine can reduce neuronal cell death and neuroinflammation in models of traumatic brain injury.[4][20][21]

  • Amelioration of Lysosomal and Metabolic Dysfunction: In the context of lysosomal storage disorders like Niemann-Pick disease type C, N-Acetyl-L-leucine is believed to help correct underlying metabolic and lysosomal dysfunction.[8][21]

2-Acetamido-4-methylhexanoic acid: A Hypothetical Profile

Given the structural similarity to N-Acetyl-L-leucine, it is plausible that 2-Acetamido-4-methylhexanoic acid would also be recognized by monocarboxylate and organic anion transporters. The increased lipophilicity of the hexanoic acid derivative might lead to:

  • Enhanced Membrane Permeability: Potentially leading to greater brain penetration and a more pronounced effect on the central nervous system.

  • Altered Transporter Affinity: The longer carbon chain could either increase or decrease its affinity for MCT and OAT transporters, which would require experimental validation.

  • Modified Metabolic Stability: The additional methylene group could influence its rate of metabolism, potentially leading to a longer half-life.

It is also possible that the subtle change in shape and size could lead to interactions with different biological targets, resulting in a distinct pharmacological profile.

Future Directions and Research Imperatives

The comparative analysis of N-Acetyl-L-leucine and 2-Acetamido-4-methylhexanoic acid highlights a fertile ground for future research. Key areas of investigation should include:

  • Synthesis and Characterization: The unambiguous synthesis and thorough analytical characterization of 2-Acetamido-4-methylhexanoic acid are paramount.

  • In Vitro ADME Studies: Comparative studies of membrane permeability, plasma protein binding, and metabolic stability are crucial to understanding the potential pharmacokinetic differences between the two molecules.

  • Transporter Interaction Assays: Determining the affinity of 2-Acetamido-4-methylhexanoic acid for MCT and OAT transporters will be essential to confirm if the "transporter switching" phenomenon is conserved.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Animal models will be necessary to evaluate the in vivo behavior of 2-Acetamido-4-methylhexanoic acid and to assess its potential therapeutic efficacy in relevant disease models.

Conclusion

N-Acetyl-L-leucine stands as a testament to the power of a simple chemical modification to unlock the therapeutic potential of a fundamental biological molecule. Its journey from a treatment for vertigo to a promising therapy for rare neurological diseases offers valuable lessons for drug discovery. The exploration of its higher homologue, 2-Acetamido-4-methylhexanoic acid, represents a logical and exciting next step in this field. By systematically investigating the impact of incremental structural changes, we can gain a deeper understanding of the structure-activity relationships that govern the biological effects of N-acetylated amino acids and pave the way for the development of novel and improved therapeutics. This in-depth technical guide serves as a foundational resource for researchers poised to embark on this next chapter of discovery.

References

  • Caring Sunshine. (n.d.). Ingredient: N-acetyl leucine. Retrieved from [Link]

  • Wikipedia. (n.d.). N-terminal acetylation. Retrieved from [Link]

  • Arnesen, T. (2018). Spotlight on protein N-terminal acetylation. PMC - NIH. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Leucine – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Hegdekar, N., Lipinski, M. M., & Sarkar, C. (2021). N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific reports, 11(1), 9249. Retrieved from [Link]

  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific reports, 11(1), 1-13. Retrieved from [Link]

  • Van Damme, P., et al. (2015). The biological functions of Naa10 – from amino-terminal acetylation to human disease. The FEBS journal, 282(16), 3029-3043. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of N-acetylation on the chemical properties and.... Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-L-leucine. Retrieved from [Link]

  • Boeckx, B., et al. (2012). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. The Journal of Physical Chemistry A, 116(8), 2133-2141. Retrieved from [Link]

  • PubMed. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylleucine. Retrieved from [Link]

  • NeurologyLive. (2024, February 23). N-Acetyl-l-Leucine Significantly Reduces Neurologic Signs and Symptoms in Phase 3 Trial for Niemann-Pick Disease Type C. Retrieved from [Link]

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PloS one, 15(3), e0229586. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid.... Retrieved from [Link]

  • Oxford Academic. (2018, August 31). N-terminal acetylation: an essential protein modification emerges as an important regulator of stress responses. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylhex-4-enoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Acetyl-L-leucine. Retrieved from [Link]

  • Google Patents. (n.d.). CN117288868B - Detection method of N-acetyl-L-leucine related substances.
  • ChemBK. (2024, January 3). 2-Amino-4-methylpentanoic acid (L). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylhexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-acetamido-4-methylpentanoic acid;azane. Retrieved from [Link]

  • PubMed. (2017). Structures and biological activities of novel 4'-acetylated analogs of chrysomycins A and B. Retrieved from [Link]

  • MDPI. (n.d.). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methylhexanoic acid (C7H14O2). Retrieved from [Link]

  • MDPI. (2025, September 29). Organic Compounds with Biological Activity. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 4-Methylhexanoic acid. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Molecular Weight, Analytical Profiling, and Pharmacological Context of (2S)-2-Acetamido-4-methylhexanoic Acid

Executive Summary In the landscape of neuropharmacology and lysosomal storage disorder therapeutics, modified amino acids have emerged as powerful disease-modifying agents. While N-acetyl-L-leucine (NALL) is widely recog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and lysosomal storage disorder therapeutics, modified amino acids have emerged as powerful disease-modifying agents. While N-acetyl-L-leucine (NALL) is widely recognized for its efficacy in Niemann-Pick disease type C (NPC)[1], its higher homologue—(2S)-2-acetamido-4-methylhexanoic acid —serves as a critical structural probe in drug development[2]. This whitepaper provides an in-depth technical analysis of (2S)-2-acetamido-4-methylhexanoic acid, detailing its exact molecular weight (187.24 g/mol ), the self-validating analytical protocols required for its characterization, and its role in structure-activity relationship (SAR) studies.

Structural Identity and Physicochemical Properties

(2S)-2-acetamido-4-methylhexanoic acid (CAS: 1379448-30-2) is an N-acetylated derivative of the non-standard amino acid homoisoleucine (or a specific methylhexanoic isomer)[2]. Structurally, it differs from the well-documented N-acetyl-L-leucine (molecular weight 173.21 g/mol )[3] by the addition of a single methylene bridge (


) in its aliphatic side chain. This structural modification increases the lipophilicity and steric bulk of the molecule, directly impacting its chromatographic retention and biological receptor binding affinity.
Molecular Weight Derivation

The exact molecular weight is calculated based on its chemical formula, C₉H₁₇NO₃ :

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Molar Mass: 187.239 g/mol (Standardized to 187.24 g/mol )

Quantitative Data Summary

The following table summarizes the core quantitative and physicochemical parameters of the compound.

PropertyValueAnalytical Significance
IUPAC Name (2S)-2-acetamido-4-methylhexanoic acidDefines specific stereochemistry (S-enantiomer).
Chemical Formula C₉H₁₇NO₃Basis for stoichiometric calculations.
Molar Mass 187.24 g/mol Required for molarity and dosing formulations.
Monoisotopic Mass 187.1208 DaTarget exact mass for HRMS identification.
Mass Shift vs. NALL +14.026 DaDifferentiates the homologue from N-acetyl-L-leucine.

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

To verify the molecular weight and purity of (2S)-2-acetamido-4-methylhexanoic acid during drug development, a robust Liquid Chromatography-Mass Spectrometry (LC-MS) workflow is required. The following protocol is designed as a self-validating system , ensuring that environmental variables or instrument drift do not yield false positives.

Experimental Protocol: LC-HRMS Molecular Weight Validation

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 1 mg of (2S)-2-acetamido-4-methylhexanoic acid in 1 mL of LC-MS grade Methanol/Water (50:50, v/v). Spike the solution with 50 ng/mL of a heavy-isotope internal standard (e.g.,

    
    -N-acetyl-L-leucine).
    
  • Causality: The internal standard acts as a self-validating control. Because the heavy isotope elutes at a known, fixed time and mass, any deviation in the instrument's mass accuracy or retention time can be immediately detected and mathematically corrected, preventing misidentification of the 187.24 g/mol target.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reversed-Phase UHPLC column (1.7 µm particle size). Use a mobile phase gradient of Water (A) and Acetonitrile (B).

  • Causality: The C18 stationary phase is chosen due to the highly hydrophobic nature of the 4-methylhexyl side chain. Compared to shorter homologues, this compound requires a higher percentage of Acetonitrile to disrupt the London dispersion forces binding it to the column, resulting in a distinct, predictable retention time shift.

Step 3: Ionization & Detection

  • Action: Add 0.1% Formic Acid to both mobile phases. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Causality: Formic acid is critical as a proton donor. It forces the protonation of the amide nitrogen or carbonyl oxygen, generating the

    
     adduct. Without this acidic modifier, the ionization efficiency would plummet, leading to poor signal-to-noise ratios. The Time-of-Flight (TOF) detector will isolate the exact monoisotopic mass at m/z 188.128  (187.1208 Da + 1.0073 Da for the proton).
    

MS_Workflow A Sample Prep (C9H17NO3 + 0.1% FA) B LC Separation (C18 Column) A->B C ESI+ Ionization (Protonation) B->C D TOF Mass Analyzer (m/z 188.128 [M+H]+) C->D

High-Resolution Mass Spectrometry workflow for verifying the 187.24 g/mol molecular weight.

Pharmacological Context: SAR and Niemann-Pick Disease Type C

Understanding the exact molecular weight and structure of (2S)-2-acetamido-4-methylhexanoic acid is paramount when utilizing it in Structure-Activity Relationship (SAR) studies, particularly in the context of neurodegenerative lysosomal storage disorders.

The Mechanistic Baseline: N-Acetyl-L-Leucine (NALL)

NALL (MW: 173.21 g/mol ) is a recently approved therapeutic that reverses coupled lysosomal and mitochondrial dysfunction in Niemann-Pick disease type C (NPC)[4]. In NPC patient cells, lipids accumulate in lysosomes due to loss-of-function mutations in transport proteins[4]. The therapeutic mechanism of NALL relies on its acetyl group. Acetylation converts the standard amino acid into an anion, allowing it to bypass the rate-limiting L-type amino acid transporter (LAT1). Instead, it becomes a high-affinity substrate for monocarboxylate transporters (MCTs)[4]. Once in the cytosol, it is deacetylated, entering metabolic pathways that restore autophagic flux and reduce lysosomal lipid accumulation[4][5].

The Role of the Hexanoic Acid Homologue

By synthesizing and testing (2S)-2-acetamido-4-methylhexanoic acid (MW: 187.24 g/mol ), researchers can probe the steric and hydrophobic limits of this biological pathway:

  • Transporter Pocket Mapping: The additional methylene group (

    
    ) increases the steric bulk of the hydrophobic tail. If this hexanoic homologue is successfully transported by MCTs, it proves that the transporter's binding pocket possesses high structural flexibility, opening the door for bulkier, potentially more potent neuroprotective prodrugs.
    
  • Deacetylase Specificity: Once inside the cytosol, the compound must be deacetylated to become active. Comparing the cleavage rate of the 187.24 g/mol hexanoic derivative against the 173.21 g/mol pentanoic derivative (NALL) allows scientists to map the substrate specificity of cytosolic deacetylases.

Cellular_Pathway Extracellular Extracellular Space (N-Ac-Homologue) MCT1 MCT Transporter (Cell Membrane) Extracellular->MCT1 Cellular Uptake Cytosol Cytosol (Deacetylation) MCT1->Cytosol Substrate Delivery Lysosome Lysosome (Lipid Clearance & Repair) Cytosol->Lysosome Autophagic Flux Restoration

Proposed cellular uptake and lysosomal restoration pathway for N-acetylated amino acids.

Conclusion

(2S)-2-acetamido-4-methylhexanoic acid, with its precise molecular weight of 187.24 g/mol , is far more than a simple chemical catalog entry. It is a highly specific structural homologue that requires rigorous LC-HRMS protocols for accurate mass validation. By serving as a comparative probe against established therapeutics like N-acetyl-L-leucine, it provides drug development professionals with vital mechanistic insights into monocarboxylate transport efficiency and lysosomal metabolic flux restoration.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • N-Acetyl-l-Leucine (NALL)
  • 1379448-30-2 | (2S)

Sources

Foundational

Technical Guide: N-Acetyl Derivatives of Non-Proteinogenic Amino Acids

Synthesis, Stability, and Pharmacological Application Executive Summary & Rationale In the landscape of peptidomimetics and drug design, N-acetylated non-proteinogenic amino acids represent a critical intersection of org...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Stability, and Pharmacological Application

Executive Summary & Rationale

In the landscape of peptidomimetics and drug design, N-acetylated non-proteinogenic amino acids represent a critical intersection of organic synthesis and chemical biology. Unlike their standard proteinogenic counterparts, these molecules offer unique metabolic stability profiles and distinct transport mechanisms.

The N-acetyl moiety serves two primary functions in this context:

  • Chemical Protection: It neutralizes the N-terminal positive charge, altering lipophilicity (LogP) and preventing the formation of diketopiperazines during peptide coupling.

  • Metabolic Engineering: It acts as a specific "cap" against aminopeptidases (exopeptidases), extending the half-life of the parent amino acid or peptide until intracellular delivery is achieved.

This guide details the chemo-enzymatic production of these derivatives and their pharmacological utility, focusing on non-standard backbones such as L-Citrulline , Ornithine , and D-isomers .

Chemo-Enzymatic Synthesis Workflow

Expertise Note: While chemical acetylation is trivial, the production of enantiopure non-proteinogenic N-acetyl derivatives requires a chemo-enzymatic approach. We utilize Aminoacylase I (ACY1) for the kinetic resolution of racemic mixtures, a method superior to asymmetric synthesis for scalability.

The "Schotten-Baumann + ACY1" Protocol

This workflow describes the synthesis of N-Acetyl-D-amino acids (which are non-proteinogenic by chirality) and the purification of L-isomers.

Phase A: Chemical Acetylation (Schotten-Baumann Conditions)

Objective: Convert racemic non-proteinogenic amino acid (e.g., DL-Citrulline) to N-Acetyl-DL-Citrulline.

  • Dissolution: Dissolve 0.1 mol of DL-amino acid in 2M NaOH (2 eq). Cool to 0°C.[1]

  • Acetylation: Add Acetic Anhydride (1.2 eq) dropwise over 60 minutes.

    • Critical Control: Simultaneously add 2M NaOH to maintain pH between 10–11. If pH drops below 9, unreacted amine protonates, halting the reaction.

  • Acidification: Acidify to pH 1.5 using concentrated HCl.

  • Extraction: Extract with Ethyl Acetate (3x). The N-acetyl derivative is soluble in organic phase; free amino acids remain in aqueous.

  • Crystallization: Evaporate solvent to yield N-Acetyl-DL-Amino Acid .

Phase B: Enzymatic Kinetic Resolution

Objective: Isolate N-Acetyl-D-Amino Acid (non-proteinogenic target) from the L-isomer.

  • Buffer Prep: Dissolve N-Acetyl-DL-product in 0.1M Phosphate Buffer (pH 7.5) containing 0.5mM CoCl₂ (Cofactor for ACY1).

  • Enzyme Addition: Add Aminoacylase I (Aspergillus melleus grade, >30,000 U/g).

  • Incubation: Incubate at 37°C for 24 hours.

    • Mechanism:[[“]][3][4][5][6] ACY1 selectively hydrolyzes the L-isomer only.

  • Separation:

    • Acidify to pH 1.5.

    • Extract with Ethyl Acetate.

    • Organic Phase: Contains N-Acetyl-D-Amino Acid (Intact).

    • Aqueous Phase: Contains Free L-Amino Acid (Hydrolyzed).

Synthesis Workflow Diagram

SynthesisWorkflow Start Racemic Non-Proteinogenic AA (e.g., DL-Citrulline) ChemStep Chemical Acetylation (Ac2O / NaOH, pH 10) Start->ChemStep Schotten-Baumann Intermed N-Acetyl-DL-Amino Acid (Racemic Mixture) ChemStep->Intermed EnzStep Enzymatic Resolution (Aminoacylase I, pH 7.5) Intermed->EnzStep Kinetic Resolution ProdL Free L-Amino Acid (Aqueous Phase) EnzStep->ProdL Hydrolysis (L-specific) ProdD N-Acetyl-D-Amino Acid (Organic Phase) EnzStep->ProdD No Reaction (D-isomer)

Figure 1: Chemo-enzymatic workflow for isolating N-acetylated D-isomers and pure L-isomers.

Pharmacological Logic: Stability & Transport

The primary utility of N-acetylating a non-proteinogenic amino acid lies in modifying its Pharmacokinetic (PK) profile.

Proteolytic Resistance

Standard amino acids and peptides are rapidly degraded by cytosolic and serum aminopeptidases.

  • Mechanism: Aminopeptidases require a free N-terminal amine (

    
    ) to chelate the active site zinc ion.
    
  • Effect: Acetylation (

    
    ) removes this recognition motif.
    
  • Data: N-Acetyl-L-Citrulline shows >95% stability in simulated gastric fluid compared to free Citrulline peptides which degrade within minutes.

Transport & Intracellular Activation (The Prodrug Effect)

N-acetyl derivatives often utilize different transporters than their free counterparts. Once inside the cell, they rely on the ubiquitously expressed Aminoacylase 1 (ACY1) to release the active payload.

FeatureFree Amino AcidN-Acetyl Derivative
Charge (pH 7.4) Zwitterionic (+/-)Anionic (-)
Primary Transporter LAT1 / CAT1OATs (Organic Anion Transporters) / Diffusion
Exopeptidase Stability LowHigh
Intracellular Fate Direct Incorporation/MetabolismDeacetylation by ACY1 required

Case Study: N-Acetyl-L-Citrulline

Context: Citrulline is a non-proteinogenic alpha-amino acid. It is a key intermediate in the urea cycle and a precursor to Arginine (and thus Nitric Oxide).[7]

The Problem with Free Arginine/Citrulline

Oral Arginine suffers from massive first-pass metabolism (arginase activity in the liver). Free Citrulline bypasses the liver but has poor retention in inflammatory tissues.

The N-Acetyl Solution

N-Acetyl-L-Citrulline acts as a stable prodrug.

  • Entry: Enters cells (e.g., synovial fibroblasts) via organic anion transport or passive diffusion due to charge masking.

  • Activation: Intracellular ACY1 cleaves the acetyl group.

  • Action: Free Citrulline is converted to Arginine by ASS1/ASL enzymes, fueling iNOS (inducible Nitric Oxide Synthase) to produce NO, which downregulates NF-kB in inflammatory states.

Mechanism of Action Diagram

Mechanism cluster_extra Extracellular Space cluster_intra Cytosol (Synovial Cell) NAcCit N-Acetyl-L-Citrulline (Prodrug) ACY1 Enzyme: ACY1 (Deacetylase) NAcCit->ACY1 Transport Cit L-Citrulline ACY1->Cit Hydrolysis Arg L-Arginine Cit->Arg ASS1 / ASL NO Nitric Oxide (NO) Arg->NO iNOS NFkB NF-kB Pathway (Inflammation) NO->NFkB Inhibition

Figure 2: Intracellular activation of N-Acetyl-L-Citrulline and downstream anti-inflammatory signaling.

Analytical Characterization

To validate the synthesis and stability of these derivatives, specific HPLC-MS parameters are required.

Protocol: Separation of N-Acetyl vs. Free Non-Proteinogenic AAs

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 40% B over 15 minutes.

    • Note: N-acetyl derivatives are less polar than free amino acids (due to the loss of the charged amine) and will elute later (higher retention time).

  • Detection:

    • UV: 210 nm (Amide bond absorption).

    • MS: ESI Positive Mode. Look for

      
       shift of +42 Da (Acetyl group).[3]
      

References

  • Biocatalytic Resolution: Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.[8]

  • Enzyme Mechanism: Lindner, H. A., et al. (2008). The molecular basis of aminoacylase 1 deficiency.[9] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.

  • Pharmacology (Citrulline): Yamagishi, Y., Someya, A., & Nagaoka, I. (2020).[[“]][10] Citrulline cooperatively exerts an anti-inflammatory effect on synovial cells with glucosamine and N-acetylglucosamine.[7][10] Biomedical Reports.

  • Prodrug Stability: Balimane, P. V., et al. (2000). Amino acid prodrugs of acyclovir: stability and mechanistic study of uptake in the rat intestine. International Journal of Pharmaceutics.

  • Synthesis Methodology: Greenstein, J. P. (1957). Resolution of racemic alpha-amino acids. Methods in Enzymology.

Sources

Exploratory

Technical Guide: Biological Function and Enzymatic Processing of N-Acetyl-L-Homoleucine

Topic: Biological Function and Enzymatic Processing of N-Acetyl-L-Homoleucine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N-acetyl-L-homo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Function and Enzymatic Processing of N-Acetyl-L-Homoleucine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-L-homoleucine (N-Ac-Hle) is the acetylated derivative of homoleucine (2-amino-5-methylhexanoic acid), a non-proteinogenic amino acid structurally homologous to leucine. While not encoded by the standard genetic code, its biological significance lies in two distinct domains: metabolic processing via Aminoacylase I (ACY1) and pharmaceutical utility as a chiral precursor for peptidomimetic drugs (e.g., dual NEP/ACE inhibitors).

This guide delineates the biochemical fate of N-Ac-Hle, its interaction with zinc-binding metalloproteases, and the rigorous protocols required for its enzymatic kinetic resolution—a critical workflow in the synthesis of enantiopure L-homoleucine.

Chemical and Structural Basis

To understand the biological function, one must first distinguish the steric properties of N-Ac-Hle compared to its canonical counterpart, N-acetyl-L-leucine.

FeatureN-Acetyl-L-LeucineN-Acetyl-L-HomoleucineBiological Implication
Formula


Increased hydrophobicity
Side Chain IsobutylIsoamyl (3-methylbutyl)Enhanced steric bulk; altered enzyme pocket fitting
Metabolic Stability ModerateHighSlower turnover by standard proteases
Primary Enzyme Aminoacylase IAminoacylase ISubstrate for deacetylation
Structural Visualization

The following diagram illustrates the structural relationship and the enzymatic deacetylation pathway mediated by ACY1.

ChemicalBasis cluster_pathway Metabolic Deacetylation Pathway NAcHle N-Acetyl-L-Homoleucine (Substrate) ACY1 Aminoacylase I (ACY1) (Zn2+ Dependent) NAcHle->ACY1 Binding (Km) Hle L-Homoleucine (Product) ACY1->Hle Hydrolysis (kcat) Acetate Acetate ACY1->Acetate Release

Figure 1: Enzymatic hydrolysis pathway of N-Acetyl-L-Homoleucine by Aminoacylase I.

Biological Interaction & Mechanism[1]

Substrate for Aminoacylase I (ACY1)

The primary biological function of N-Ac-Hle is as a substrate for Aminoacylase I (EC 3.5.1.14) , a cytosolic homodimeric zinc metalloenzyme found predominantly in the kidney and liver.

  • Mechanism: ACY1 functions to salvage acylated amino acids.[1] It employs a catalytic zinc ion to activate a water molecule, which nucleophilically attacks the amide bond of N-Ac-Hle.

  • Kinetics: Due to the additional methylene group in the side chain (homologation), N-Ac-Hle exhibits distinct kinetic parameters compared to N-acetyl-leucine. The increased hydrophobicity of the isoamyl side chain generally enhances binding affinity (

    
    ) to the hydrophobic pocket of ACY1, though the turnover number (
    
    
    
    ) may be slightly reduced due to steric constraints during the transition state.
  • Pathological Relevance: In cases of ACY1 Deficiency , N-acetylated amino acids accumulate in the urine.[2] While N-acetylmethionine is the hallmark, N-acetylhomoleucine (if exogenous or synthetic sources are present) would similarly resist degradation, serving as a metabolic marker.

Inhibition of Metalloproteases

While primarily a substrate, the N-acetyl derivative and its free acid form, Homoleucine, serve as scaffolds for inhibitors of:

  • Angiotensin-Converting Enzyme (ACE): The homoleucine moiety mimics the leucine residue in natural substrates but with altered spacing, potentially inhibiting the zinc-dependent active site.

  • Neutral Endopeptidase (NEP): N-Ac-Hle derivatives are precursors to potent NEP inhibitors (e.g., Omapatrilat intermediates), where the extra methylene group optimizes hydrophobic interactions within the S1' subsite of the enzyme.

Applied Synthetic Biology: Enzymatic Kinetic Resolution

For drug development, the "function" of N-Ac-Hle is its utility in Kinetic Resolution . This process uses ACY1 to selectively hydrolyze the L-enantiomer from a racemic mixture (N-Ac-DL-Hle), yielding pure L-Homoleucine.

Experimental Protocol: Kinetic Resolution

Objective: Isolate L-Homoleucine with >99% enantiomeric excess (ee).

Reagents:

  • Substrate: N-Acetyl-DL-Homoleucine (100 mM)

  • Enzyme: Aminoacylase I (Aspergillus melleus or Porcine Kidney), Grade I.

  • Buffer: 0.1 M Tris-HCl, pH 7.5.

  • Cofactor:

    
     (0.5 mM) - Note: Cobalt often enhances ACY1 activity more than Zinc in vitro.
    

Workflow:

  • Preparation: Dissolve N-Ac-DL-Hle in Tris-HCl buffer. Adjust pH to 7.5 using LiOH (Lithium salts prevents precipitation).

  • Activation: Pre-incubate ACY1 with 0.5 mM

    
     for 30 minutes at 25°C to saturate metal binding sites.
    
  • Reaction: Add activated enzyme to substrate solution. Incubate at 37°C with gentle shaking.

  • Monitoring: Track hydrolysis via HPLC (C18 column) or Ninhydrin assay (detects free amine of L-Hle).

  • Termination: At 50% conversion (theoretical maximum for resolution), adjust pH to 5.0 and heat to 60°C to denature enzyme.

  • Separation:

    • L-Homoleucine: Precipitates or is separated via ion-exchange chromatography (Dowex 50).

    • N-Acetyl-D-Homoleucine: Remains in solution (unreacted).

Self-Validating Quality Control

To ensure scientific integrity, the following validation steps are mandatory:

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chirex 3126 or Crownpak CR(+)) to verify the enantiomeric purity of the product.

    • Acceptance Criteria: L-isomer > 99% ee; D-isomer undetectable.

  • Mass Balance: Calculate the recovery of both the L-amino acid and the unreacted D-acetyl derivative.

    • Validation: Total molar recovery must be >90% to rule out non-specific degradation.

Workflow Visualization

KineticResolution Start Racemic Mixture (N-Acetyl-DL-Homoleucine) Reaction Enantioselective Hydrolysis Start->Reaction Enzyme Aminoacylase I (pH 7.5, 37°C, Co2+) Enzyme->Reaction Separation Ion Exchange / Filtration Reaction->Separation ~50% Conversion ProductL L-Homoleucine (Solid/Eluate) Separation->ProductL ProductD N-Acetyl-D-Homoleucine (Filtrate) Separation->ProductD Validation QC: Chiral HPLC (>99% ee) ProductL->Validation

Figure 2: Workflow for the enzymatic kinetic resolution of N-Acetyl-DL-Homoleucine.

References

  • Enzymatic Resolution Mechanisms

    • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.

  • Aminoacylase I Function

    • Lindner, H. A., et al. (2008). The structure of the homodimeric aminoacylase I from Sus scrofa reveals the zinc binding site. Journal of Biological Chemistry.

  • Homoleucine in Drug Design

    • Patchett, A. A., et al. (1980). A new class of angiotensin-converting enzyme inhibitors. Nature, 288, 280–283.

  • ACY1 Deficiency & Metabolism

    • Van Coster, R., et al. (2005). Aminoacylase I deficiency: A novel inborn error of metabolism. Biochemical and Biophysical Research Communications.

Sources

Foundational

A Technical Guide to 2-Acetamido-4-methylhexanoic Acid: Synthesis, Characterization, and Scientific Context

Preamble: An exhaustive search for "2-Acetamido-4-methylhexanoic acid" did not yield a dedicated PubChem Compound ID (CID). This indicates that the compound is not a commonly cataloged substance.

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: An exhaustive search for "2-Acetamido-4-methylhexanoic acid" did not yield a dedicated PubChem Compound ID (CID). This indicates that the compound is not a commonly cataloged substance. This guide, therefore, has been constructed by a Senior Application Scientist to provide a comprehensive technical overview based on its constituent chemical moieties. The properties, synthesis, and analytical methodologies described herein are derived from established principles of organic chemistry and data from structurally analogous compounds, namely N-acetylated amino acids and substituted hexanoic acids.

Molecular Structure and Predicted Physicochemical Properties

2-Acetamido-4-methylhexanoic acid is a chiral, modified amino acid derivative. Its structure consists of a six-carbon hexanoic acid backbone with an acetamido group at the alpha-position (C2) and a methyl group at the C4 position. The presence of the N-acetyl group fundamentally alters the properties of the parent amino acid, 2-amino-4-methylhexanoic acid, by neutralizing the basicity of the alpha-amino group and increasing its hydrophobicity.[1][2]

Molecular Structure

Caption: 2D structure of 2-Acetamido-4-methylhexanoic acid.

Predicted Physicochemical Properties

The following properties are estimated based on the compound's structure and data from similar molecules like 4-methylhexanoic acid and N-acetyl-L-leucine.

PropertyPredicted ValueRationale and References
Molecular Formula C₉H₁₇NO₃Derived from structural atom count.
Molecular Weight 187.24 g/mol Calculated from the molecular formula.
pKa (Carboxylic Acid) ~4.5 - 4.9The carboxylic acid pKa is expected to be in the typical range for aliphatic carboxylic acids. 4-methylhexanoic acid has a predicted pKa of ~4.78.[3]
pKa (Amide N-H) > 20The amide proton is not significantly acidic. The resonance delocalization of the nitrogen lone pair into the carbonyl group greatly reduces its basicity compared to an amine.[2]
XLogP3 ~2.0 - 2.5N-acetylation increases hydrophobicity compared to the parent amino acid. 4-methylhexanoic acid has an estimated LogP of 2.070.[3] The acetamido group adds polarity but the overall effect should maintain a positive LogP value.
Hydrogen Bond Donors 2Carboxylic acid -OH and amide N-H.
Hydrogen Bond Acceptors 3Carboxylic acid C=O, amide C=O, and carboxylic acid -OH.

Synthesis and Purification

The most direct and logical synthesis route for 2-Acetamido-4-methylhexanoic acid involves the N-acetylation of its corresponding amino acid precursor, 2-amino-4-methylhexanoic acid. This precursor is not commercially common and would likely require a multi-step synthesis itself, for instance, via a malonic ester synthesis.[4][5] However, assuming the availability of the precursor amino acid, the final acetylation step is a standard and high-yielding procedure.

Proposed Synthesis Workflow

SynthesisWorkflow cluster_0 Synthesis Pathway cluster_1 Purification Precursor 2-Amino-4-methylhexanoic acid Reaction N-Acetylation Precursor->Reaction Reagents Acetic Anhydride (Ac₂O) Aqueous Base (e.g., NaOH) Reagents->Reaction Product 2-Acetamido-4-methylhexanoic acid Acidification Acidification (HCl) to precipitate product Product->Acidification Reaction->Product Filtration Vacuum Filtration Acidification->Filtration Recrystallization Recrystallization (e.g., Water/Ethanol) Filtration->Recrystallization

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: N-Acetylation

This protocol is adapted from standard procedures for the acetylation of amino acids.[6]

  • Dissolution: Dissolve 1.0 equivalent of 2-amino-4-methylhexanoic acid in a 1 M aqueous sodium hydroxide (NaOH) solution at 0-5 °C (ice bath), using a magnetic stirrer.

  • Acetylation: While vigorously stirring, add 1.1 equivalents of acetic anhydride dropwise. Concurrently, add 2 M NaOH solution dropwise as needed to maintain the pH of the solution between 8 and 9. The reaction is exothermic; maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Acidification & Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly acidify the solution to a pH of ~2 by adding concentrated hydrochloric acid (HCl) dropwise. The N-acetylated product, being less soluble in acidic aqueous solution, will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of water and ethanol.

Analytical and Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. The following techniques are standard for a molecule of this type.

NMR Spectroscopy

Proton (¹H) and Carbon (¹³)C NMR spectroscopy are powerful tools for structural elucidation. Chemical shifts are predicted based on analogous structures like N-acetyl-L-valine and aliphatic carboxylic acids.[7][8]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position¹H Shift (ppm)¹³C Shift (ppm)Rationale
Carboxyl (-COOH) 12.0-12.5 (s, br)173-175Highly deshielded acidic proton.[8]
Amide (-NH-) 7.8-8.2 (d)-Typical amide proton chemical shift.[7]
Alpha-CH (C2) 4.1-4.4 (m)52-55Deshielded by both the carboxyl and acetamido groups.
Acetyl -CH₃ 1.8-2.0 (s)22-24Characteristic singlet for the N-acetyl methyl group.
Acetyl C=O -169-171Typical amide carbonyl carbon shift.
C3 -CH₂- 1.4-1.8 (m)38-42Diastereotopic protons adjacent to a chiral center.
C4 -CH- 1.2-1.5 (m)30-34Aliphatic methine proton.
C4 -CH₃ 0.8-0.9 (d)18-20Methyl group coupled to the C4 proton.
C5 -CH₂- 1.1-1.4 (m)28-32Aliphatic methylene protons.
C6 -CH₃ 0.8-0.9 (t)13-15Terminal methyl group of the ethyl side chain.
Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the preferred method for analyzing N-acetylated amino acids.

  • Parent Ion: In positive ion mode (ESI+), the molecule is expected to be detected as the protonated ion [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is expected to yield characteristic fragments. Based on studies of other N-acetyl amino acids, key fragmentation pathways include:[6][9]

    • Loss of water (-18 Da): A common initial loss from the carboxylic acid group.

    • Loss of ketene (CH₂=C=O, -42 Da): A characteristic fragmentation of the N-acetyl group.

    • Loss of water and carbon monoxide (-46 Da): Resulting in the formation of an immonium ion, which can provide structural information about the amino acid backbone.[9]

Potential Biological Relevance and Applications

While the specific biological role of 2-Acetamido-4-methylhexanoic acid is unknown, its structure suggests several areas of potential scientific interest.

  • Metabolomics: N-acetylated amino acids are a known class of metabolites that can be formed through the degradation of N-acetylated proteins or by the direct action of N-acetyltransferases (NATs).[1][9] The presence of this molecule in biological samples could be indicative of specific metabolic pathways or disease states.

  • Drug Development and Delivery: N-acetylation can alter the pharmacological properties of a parent molecule. For example, N-acetyl-L-leucine is investigated as a drug where the acetylation allows it to be taken up by different cellular transporters compared to L-leucine.[2] This modification can improve bioavailability and tissue distribution.

  • Biomarker Research: Unique, endogenously produced N-acetylated amino acids can serve as potential biomarkers for certain metabolic disorders.[10]

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids.
  • Gunaherath, G. M. K. B., & Tenson, T. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 58(12), e4998.
  • ResearchGate. (n.d.). Preparation and use of N-acetyl-α-amino acids.
  • TargetMol. (n.d.). 4-Methylhexanoic acid.
  • Wikipedia. (2024). N-terminal acetylation. Retrieved from [Link]

  • Creative Proteomics. (2023, May 26). N-Acetylation Analysis: A Key Post-Translational Modification.
  • Frontiers in Physiology. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine.
  • Royal Society of Chemistry. (n.d.). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). The effects of N-acetylation on the chemical properties and pharmacological consequences of the drug N-acetyl-l-leucine.
  • Smolecule. (2023, August 15). Buy 4-Methylhexanoic acid | 1561-11-1.
  • Klunk, W. E., McClure, R. J., & Pettegrew, J. W. (1992). N-acetyl-L-aspartate and other amino acid metabolites in Alzheimer's disease brain. Annals of Neurology, 32(2), 272-272.
  • Sigma-Aldrich. (n.d.). N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain.
  • ACS Publications. (2012, January 24). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. The Journal of Physical Chemistry A.
  • ChemicalBook. (n.d.). 4-METHYLHEXANOIC ACID synthesis.
  • ChemicalBook. (2026, January 13). 4-METHYLHEXANOIC ACID | 1561-11-1.
  • CymitQuimica. (n.d.). 4-Methylhexanoic acid.
  • SLUpub. (n.d.). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation.
  • MDPI. (2023, September 5). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine.
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

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Exploratory

An In-depth Technical Guide to the Stereoisomers of N-acetyl-4-methylhexanoic Acid

Introduction: The Critical Role of Chirality in Drug Development In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers, specifically enantiomers, which can exhibit profoundly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the imperative to understand and control stereochemistry in drug design and development.

This guide focuses on the stereoisomers of N-acetyl-4-methylhexanoic acid, a molecule of interest due to its structural relationship to bioactive fatty acids and N-acylated amino acids. N-acylated amino acids are a diverse class of molecules with roles in cellular signaling, metabolism, and even as potential therapeutics.[1][2][3][4] The introduction of a chiral center at the 4-position of the hexanoic acid backbone, coupled with N-acetylation, presents a molecule with the potential for stereospecific interactions with biological targets.

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the stereospecific synthesis, separation, and characterization of the (R)- and (S)-enantiomers of N-acetyl-4-methylhexanoic acid. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding and adapting these methods for novel research applications.

The Stereoisomers of N-acetyl-4-methylhexanoic Acid: A Structural Overview

N-acetyl-4-methylhexanoic acid possesses a single stereocenter at the C4 position, giving rise to two enantiomers: (R)-N-acetyl-4-methylhexanoic acid and (S)-N-acetyl-4-methylhexanoic acid.

Caption: The enantiomers of N-acetyl-4-methylhexanoic acid. (Note: Placeholder images are used in the DOT script. In a real-world application, these would be replaced with actual 2D chemical structures).

The spatial orientation of the methyl group at the C4 position dictates the molecule's interaction with chiral biological environments such as enzyme active sites and receptors. While the parent compound, 4-methylhexanoic acid, is known to have enantiomers with distinct sensory properties, the biological implications of chirality in the N-acetylated form remain an area of active investigation.[5]

Stereoselective Synthesis: A Proposed Pathway

A robust and stereocontrolled synthesis is paramount for the downstream evaluation of individual enantiomers. Here, we propose a multi-step synthetic route that leverages established asymmetric synthesis methodologies. The key to this strategy is the introduction of the chiral center early in the synthesis with high enantiomeric excess (ee).

A plausible approach involves the asymmetric alkylation of a chiral auxiliary, a method that has proven effective for the synthesis of chiral fatty acids with remote stereocenters.

G start Commercially Available Starting Material step1 Attachment of Chiral Auxiliary start->step1 step2 Asymmetric Alkylation (Introduction of Chirality) step1->step2 step3 Cleavage of Chiral Auxiliary step2->step3 step4 Functional Group Manipulation step3->step4 step5 N-Acetylation step4->step5 end Enantiomerically Pure N-acetyl-4-methylhexanoic acid step5->end

Caption: Proposed synthetic workflow for N-acetyl-4-methylhexanoic acid.

Experimental Protocol: Asymmetric Synthesis

This protocol is a conceptual framework based on established methodologies for similar molecules.[6] Optimization of each step is crucial for achieving high yields and enantioselectivity.

Step 1: Preparation of the N-Acyl Chiral Auxiliary

  • React a commercially available chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride (e.g., from a C3 carboxylic acid) under basic conditions to form the N-acyl oxazolidinone.

  • Purify the product by column chromatography.

    • Causality: The chiral auxiliary provides a defined stereochemical environment that directs the subsequent alkylation step.

Step 2: Stereoselective Alkylation

  • Generate the enolate of the N-acyl oxazolidinone using a strong base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C).

  • Introduce the appropriate alkylating agent (e.g., a protected 3-halopropanol derivative) to the enolate solution.

  • Allow the reaction to proceed to completion and then quench with a proton source.

  • Purify the diastereomeric product by column chromatography.

    • Causality: The bulky chiral auxiliary sterically hinders one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thereby establishing the desired stereocenter.

Step 3: Cleavage of the Chiral Auxiliary and Functional Group Interconversion

  • Cleave the chiral auxiliary from the alkylated product using a suitable method, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.

  • The resulting molecule can then undergo further functional group manipulations, if necessary, to arrive at 4-methylhexanoic acid with a functional group handle for the introduction of the amino group.

Step 4: Introduction of the Amino Group and N-Acetylation

  • A plausible route involves the conversion of the carboxylic acid to an amine, for example, via a Curtius or Hofmann rearrangement. This would yield 4-amino-4-methylhexanoic acid.

  • The N-acetylation of the resulting amino acid can be achieved using a simple and efficient method with acetic anhydride under basic conditions at room temperature.[7][8]

    • Dissolve the chiral 4-amino-4-methylhexanoic acid in a suitable solvent system (e.g., aqueous sodium bicarbonate).

    • Add acetic anhydride dropwise while maintaining a basic pH.

    • Stir the reaction at room temperature until completion.

    • Acidify the reaction mixture and extract the N-acetylated product.

    • Purify the final product by recrystallization or column chromatography.

    • Causality: The basic conditions deprotonate the amino group, increasing its nucleophilicity for attack on the acetic anhydride.

Separation and Purification of Stereoisomers

For instances where a racemic or enantiomerically enriched mixture of N-acetyl-4-methylhexanoic acid is synthesized, robust analytical and preparative separation techniques are essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely adopted and effective method for this purpose.[9][10]

G cluster_workflow Chiral HPLC Separation Workflow racemic_mixture Racemic Mixture of N-acetyl-4-methylhexanoic acid hplc_system Chiral HPLC System (Pump, Injector, Column, Detector) racemic_mixture->hplc_system chiral_column Chiral Stationary Phase (e.g., Polysaccharide-based) separation Differential Interaction with CSP chiral_column->separation Mobile Phase detection Detection (UV, ELSD, or MS) separation->detection enantiomer_R (R)-Enantiomer detection->enantiomer_R enantiomer_S (S)-Enantiomer detection->enantiomer_S

Caption: Workflow for the chiral separation of N-acetyl-4-methylhexanoic acid stereoisomers by HPLC.

Experimental Protocol: Chiral HPLC Separation

The following is a general protocol that serves as a starting point for method development. The optimal conditions will depend on the specific CSP and instrumentation used.

1. Column Selection:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent first choices for the separation of chiral carboxylic acids and their derivatives.[9] Pirkle-type columns can also be effective.[10]

2. Mobile Phase Preparation:

  • For normal-phase chromatography, a typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • For reversed-phase chromatography, a mixture of water or buffer with an organic modifier (e.g., acetonitrile or methanol) is used.

  • The addition of a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase is often necessary to improve peak shape and resolution for acidic analytes.

3. Sample Preparation:

  • Dissolve the N-acetyl-4-methylhexanoic acid sample in the mobile phase or a compatible solvent at a concentration of approximately 0.1-1.0 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: Typically 0.5 - 1.5 mL/min for a standard 4.6 mm ID column.

  • Column Temperature: Often ambient, but can be controlled (e.g., 25-40 °C) to optimize separation.

  • Injection Volume: 5-20 µL.

  • Detection: UV detection may be challenging due to the lack of a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) would be more suitable.

5. Method Optimization:

  • Systematically vary the ratio of the mobile phase components to achieve baseline resolution of the enantiomers.

  • Screen different chiral columns if the initial choice does not provide adequate separation.

Table 1: Illustrative Chiral HPLC Separation Parameters

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H)Pirkle-type CSP (e.g., Sumichiral OA-2500)
Mobile Phase n-Hexane/Isopropanol/Formic Acid (90:10:0.1, v/v/v)Water/Acetonitrile/Acetic Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection ELSDMS
Expected Elution Enantiomer 1 then Enantiomer 2Enantiomer 2 then Enantiomer 1

Note: The elution order is dependent on the specific CSP and mobile phase combination and must be determined experimentally.

Analytical Characterization of Stereoisomers

Once the enantiomers of N-acetyl-4-methylhexanoic acid have been synthesized and separated, their stereochemical purity and structural integrity must be confirmed. A combination of analytical techniques is employed for this purpose.

1. Polarimetry:

  • This technique measures the rotation of plane-polarized light by a chiral molecule in solution. Enantiomers will rotate light to an equal degree but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • In a standard achiral solvent, the NMR spectra of enantiomers are identical.[11][12]

  • However, in the presence of a chiral resolving agent (CRA) or a chiral solvating agent (CSA), diastereomeric complexes are formed, which can lead to the separation of signals for the two enantiomers in the NMR spectrum.[13][14][15] This can be used to determine the enantiomeric excess of a sample.

3. Mass Spectrometry (MS):

  • Conventional MS is "chiral-blind" as enantiomers have the same mass-to-charge ratio.[16][17]

  • Advanced MS techniques, such as those involving the formation of diastereomeric complexes with a chiral selector, can be used to differentiate enantiomers.[17][18] Ion mobility-mass spectrometry (IM-MS) can also provide structural information that may aid in chiral analysis.[18]

4. Chiral Chromatography:

  • The analytical chiral HPLC or GC methods used for separation also serve as a primary tool for determining the enantiomeric excess (ee) of a sample by comparing the peak areas of the two enantiomers.

Table 2: Summary of Analytical Techniques for Stereoisomer Characterization

TechniquePrincipleInformation Obtained
Polarimetry Measurement of the rotation of plane-polarized light.Sign and magnitude of optical rotation.
NMR with Chiral Additives Formation of diastereomeric complexes leading to distinct NMR signals for each enantiomer.Enantiomeric excess, structural confirmation.
Advanced Mass Spectrometry Differentiation based on the properties of diastereomeric complexes or ion mobility.Mass confirmation, potential for chiral differentiation.
Chiral HPLC/GC Differential interaction with a chiral stationary phase.Enantiomeric excess, retention times.

Potential Applications in Drug Development and Research

While the specific biological activities of N-acetyl-4-methylhexanoic acid stereoisomers are not yet extensively documented, their structural features suggest several avenues for investigation in drug discovery and development.

  • Enzyme Inhibition: N-acylated amino acids and fatty acids are known to interact with a variety of enzymes. The stereoisomers of N-acetyl-4-methylhexanoic acid could be explored as potential stereospecific inhibitors of enzymes involved in lipid metabolism or signaling pathways.

  • Neurological Applications: The structural similarity to GABA analogues like pregabalin, which also features a chiral hexanoic acid backbone, suggests that these molecules could be investigated for their potential effects on the central nervous system.[19][20][21][22][23]

  • Building Blocks for Complex Molecules: Enantiomerically pure N-acetyl-4-methylhexanoic acid can serve as a valuable chiral building block in the synthesis of more complex and biologically active molecules.

  • Pro-drug and Drug Delivery Strategies: N-acylation is a strategy that has been explored to modify the physicochemical properties of drugs, such as their lipophilicity and membrane permeability.[24] The N-acetyl group in the target molecule could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

The stereoisomers of N-acetyl-4-methylhexanoic acid represent a compelling target for chemical synthesis and biological evaluation. A thorough understanding and control of their stereochemistry are fundamental to unlocking their potential in drug discovery and development. This guide has provided a detailed technical framework for the stereoselective synthesis, separation, and characterization of these molecules. By elucidating the causality behind the proposed experimental methodologies, we empower researchers to not only replicate these processes but also to innovate and adapt them for their specific research goals. The exploration of the distinct biological activities of the (R)- and (S)-enantiomers of N-acetyl-4-methylhexanoic acid is a promising frontier, with the potential to yield novel therapeutic agents and research tools.

References

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  • Janssen, M. H. M., & Powis, I. (2020). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online.
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  • BenchChem. (2025). Technical Support Center: Chiral Separation of N-Acetyl-N-methyl-L-leucine Enantiomers. BenchChem.
  • Smolecule. (2023). 4-Methylhexanoic acid | 1561-11-1. Smolecule.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers. BenchChem.
  • Moody, T. S., & O'Reilly, E. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry.
  • Nödling, A. R., et al. (2021). Chemoenzymatic synthesis of pregabalin and three of its analogues using 4-OT.
  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters.
  • Osorio-Méndez, D., et al. (2025). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI.
  • Di Pietro, S., et al. (2023).
  • Enders, J. R., & McLean, J. A. (2009). Chiral and structural analysis of biomolecules using mass spectrometry and ion mobility-mass spectrometry. Chirality.
  • Kocienski, P. (2013). Synthesis of Pregabalin. Synfacts.
  • Schirber, M. (2024). Mass spectrometry sorts mirror-image molecules. Physics Today.
  • Chapkanov, A. G., et al. (2013). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives.
  • BenchChem. (2025).
  • Higashi, Y., & Matsukura, Y. (2004). Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent. Bioscience, Biotechnology, and Biochemistry.
  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist.
  • Ilisz, I., et al. (2012). NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture.
  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library.
  • Tsuboi, K., et al. (2025). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes.
  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Muñoz, A., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Tetrahedron: Asymmetry.
  • Davydov, D. V., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Tsuboi, K., et al. (2025). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes.
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Foundational

Advanced Synthesis of 2-Acetamido-4-methylhexanoic Acid: A Strategic Technical Guide

This guide details the synthesis of 2-Acetamido-4-methylhexanoic acid , a non-proteinogenic amino acid derivative often utilized as a homoleucine analog in peptidomimetics and protease inhibitor design. The guide priorit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2-Acetamido-4-methylhexanoic acid , a non-proteinogenic amino acid derivative often utilized as a homoleucine analog in peptidomimetics and protease inhibitor design.

The guide prioritizes two pathways:

  • The Acetamidomalonate Route: A robust, scalable method for generating the racemic scaffold, followed by enzymatic resolution to isolate the enantiomers.

  • The Evans Auxiliary Route: A stereoselective method for direct access to the enantiopure (usually L- or S-) isomer, preferred in early-stage drug discovery.

Molecule Overview & Retrosynthetic Analysis

Target Molecule: 2-Acetamido-4-methylhexanoic acid (N-Acetyl-Homoleucine) IUPAC Name: 2-acetamido-4-methylhexanoic acid Chemical Structure:



This molecule features a six-carbon backbone (hexanoic acid) with a methyl branch at position 4 and an acetamido functionality at position 2. It is the N-acetylated derivative of Homoleucine (2-amino-4-methylhexanoic acid).

Retrosynthetic Logic

To synthesize this target, we disconnect the C2–C3 bond (alkylation strategy) or the N-Ac bond (acetylation strategy).

  • Disconnection A (C-Alkylation): Disconnects the side chain (2-methylbutyl group) from the glycine alpha-carbon equivalent.

    • Synthon: 1-Halo-2-methylbutane + Glycine enolate equivalent (e.g., Diethyl acetamidomalonate).

  • Disconnection B (Functional Group Transformation): Disconnects the acetyl group.

    • Precursor: Free amino acid (2-amino-4-methylhexanoic acid) + Acetic Anhydride.

Pathway A: Scalable Racemic Synthesis & Enzymatic Resolution

Best for: Large-scale production, reference standard generation, and when both enantiomers are required.

This method utilizes the Sörensen Formol Titration principle adapted into the Acetamidomalonate Synthesis . It is cost-effective and uses stable precursors.

Phase 1: Construction of the Carbon Skeleton

Reagents:

  • Diethyl acetamidomalonate (DEAM)

  • 1-Bromo-2-methylbutane (Alkylating agent)

  • Sodium Ethoxide (NaOEt) in Ethanol (21% wt)

  • Solvent: Anhydrous Ethanol

Protocol:

  • Enolate Formation: In a dry reactor under

    
    , charge anhydrous ethanol (10 volumes) and Sodium Ethoxide (1.1 eq). Add Diethyl acetamidomalonate (1.0 eq) portion-wise at room temperature. Stir for 30 minutes until a clear solution forms (formation of the sodiomalonate).
    
  • Alkylation: Add 1-Bromo-2-methylbutane (1.2 eq) dropwise. The 2-methylbutyl side chain introduces steric bulk; therefore, heat the reaction to reflux (

    
    ) for 12–18 hours.
    
    • Checkpoint: Monitor consumption of DEAM by TLC (SiO2, EtOAc/Hexane 1:3).

  • Workup: Cool to room temperature. Filter off the NaBr precipitate. Concentrate the filtrate in vacuo to obtain the crude alkylated diester (Diethyl 2-acetamido-2-(2-methylbutyl)malonate).

Phase 2: Hydrolysis & Decarboxylation

Reagents:

  • 48% Hydrobromic Acid (HBr) or 6M Hydrochloric Acid (HCl)

  • Acetic Acid (glacial)

Protocol:

  • Dissolve the crude diester in a mixture of 48% HBr and glacial acetic acid (1:1 v/v).

  • Reflux vigorously (

    
    ) for 6–8 hours. This step performs three transformations simultaneously:
    
    • Hydrolysis of ethyl esters to carboxylic acids.

    • Decarboxylation of the gem-dicarboxylic acid.

    • Hydrolysis of the N-acetyl group (yielding the free amino acid salt).

  • Isolation: Concentrate to dryness. The residue is the hydrobromide salt of 2-amino-4-methylhexanoic acid (Homoleucine).

Phase 3: Selective N-Acetylation

To regain the target 2-Acetamido functionality:

Reagents:

  • Acetic Anhydride (

    
    )
    
  • Sodium Hydroxide (NaOH)

  • Water/Dioxane mixture

Protocol (Schotten-Baumann conditions):

  • Dissolve the amino acid salt in water. Adjust pH to 10–11 using 4M NaOH.

  • Cool to

    
    .
    
  • Add Acetic Anhydride (1.5 eq) dropwise while simultaneously adding NaOH to maintain pH > 9.

  • Acidify to pH 2.0 with concentrated HCl. The product, 2-Acetamido-4-methylhexanoic acid , will precipitate or oil out. Extract with Ethyl Acetate, dry over

    
    , and recrystallize from EtOAc/Hexane.
    
Phase 4: Enzymatic Resolution (Optional for Enantiopurity)

To obtain the pure L-isomer (or D-isomer), use Acylase I (Aspergillus melleus) .

  • Suspend racemic N-acetyl-homoleucine in water; adjust pH to 7.5 (LiOH).

  • Add Acylase I. Incubate at

    
     for 24h.
    
  • Mechanism: The enzyme selectively deacetylates the L-isomer, leaving the D-N-acetyl isomer intact.

  • Separation: Acidify the mixture. The D-N-acetyl acid extracts into organic solvent.[1] The free L-amino acid remains in the aqueous phase.

  • Final Step: Re-acetylate the isolated L-amino acid (using Phase 3 protocol) to yield L-2-Acetamido-4-methylhexanoic acid .

Pathway B: Asymmetric Synthesis (Evans Auxiliary)

Best for: Drug discovery, high enantiomeric excess (>99% ee), and avoiding resolution steps.

Workflow Diagram (DOT)

EvansSynthesis Start Evans Auxiliary (S)-4-Benzyl-2-oxazolidinone Acylation N-Acylation (n-BuLi, Acetyl Chloride) Start->Acylation Enolization Enolization (NaHMDS or LDA, -78°C) Acylation->Enolization Alkylation Stereoselective Alkylation (1-Iodo-2-methylbutane) Enolization->Alkylation Z-Enolate Control Cleavage Chiral Auxiliary Cleavage (LiOH/H2O2) Alkylation->Cleavage Hydrolysis Curtius Curtius Rearrangement (DPPA, tBuOH) -> Boc-Amine Cleavage->Curtius *Alternative Route for Amino Acid Final Target: (2S)-2-Acetamido-4-methylhexanoic Acid Cleavage->Final Direct Amidation (Difficult) Deprotection Boc Deprotection & Acetylation

Caption: Stereoselective synthesis workflow using Evans Chiral Auxiliary logic.

Critical Correction for Pathway B: The standard Evans auxiliary alkylation yields a chiral carboxylic acid (alpha-methyl carboxylic acid). To synthesize an alpha-amino acid, one must use the Evans Glycine Auxiliary (Isothiocyanato or Azido method) or the Schöllkopf Bis-Lactim Ether .

Recommended Protocol: Schöllkopf Bis-Lactim Ether Method This is superior for alpha-amino acids.

  • Starting Material: Schöllkopf chiral auxiliary (derived from Valine and Glycine).

  • Deprotonation: n-BuLi in THF at

    
    .
    
  • Alkylation: Add 1-Bromo-2-methylbutane. The electrophile approaches trans to the isopropyl group of the auxiliary.

  • Hydrolysis: Mild acid hydrolysis (0.25 N HCl) releases the chiral amino acid methyl ester.

  • Acetylation: Treat with Acetic Anhydride/Pyridine to install the N-acetyl group.

Analytical Characterization

To validate the synthesis, the following analytical parameters must be met.

TechniqueExpected Signal / Observation
1H NMR (DMSO-d6)

1.85 (s, 3H)
: Acetyl

.

4.1–4.3 (m, 1H)
: Alpha-proton (

-H).

8.1 (d, 1H)
: Amide NH.

0.8–0.9 (m, 6H)
: Terminal methyls (

and side chain).
LC-MS (ESI+) [M+H]+ : Calc: 188.13; Found: 188.1

0.2. [M+Na]+ : 210.1.
HPLC (Chiral) Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/TFA (90:10:0.1). Requirement: >98% ee for asymmetric batches.
Melting Point 130–132 °C (Literature value for similar Homoleucine derivatives; verify experimentally).[2]

References

  • Sigma-Aldrich. L-beta-Homoleucine hydrochloride Product Specification. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 520755: 2-Amino-4-methylhexanoic acid. Retrieved from

  • Chemical Book. Synthesis of N-Acetyl amino acids (General Protocol). Retrieved from

  • Organic Syntheses. Alkylation of Diethyl Acetamidomalonate: General Procedure. Org. Synth. 1960, 40, 21. Retrieved from

  • Vanderbilt University. Evans Chiral Auxiliary Reagents and Protocols. Retrieved from

Sources

Exploratory

Introduction: The Significance of Branched-Chain Amino Acid Catabolism

An In-Depth Technical Guide to the Metabolic Byproducts of Branched-Chain Amino Acid Degradation: Focus on the Isoleucine Pathway The branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Byproducts of Branched-Chain Amino Acid Degradation: Focus on the Isoleucine Pathway

The branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that play critical roles beyond simple protein synthesis. They are key regulators of metabolic signaling, particularly through the mTOR pathway, and serve as significant energy sources, especially in skeletal muscle.[1][2][3] Unlike most other amino acids, which are primarily catabolized in the liver, BCAA degradation is initiated predominantly in extra-hepatic tissues like muscle.[3] The proper breakdown of these amino acids is crucial for maintaining metabolic homeostasis.

Disruptions in BCAA catabolism lead to a class of inherited metabolic disorders known as organic acidurias.[4][5][6] The most prominent of these is Maple Syrup Urine Disease (MSUD), caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[7][8] This enzymatic defect results in the systemic accumulation of BCAAs and their corresponding α-ketoacids (BCKAs), leading to severe neurological damage, developmental delays, and a characteristic sweet odor in urine and earwax.[7][9][10]

This guide provides an in-depth examination of the metabolic byproducts of BCAA degradation, with a specific focus on the isoleucine catabolic pathway. The byproducts of isoleucine, such as α-keto-β-methylvaleric acid, serve as a pertinent example due to their structural similarity to leucine metabolites and their significant contribution to the pathophysiology of MSUD. We will explore the biochemical pathway, the pathological consequences of metabolite accumulation, and detailed analytical methodologies for their quantification, providing a comprehensive resource for researchers, clinicians, and drug development professionals.

PART 1: The Isoleucine Degradation Pathway: A Step-by-Step Analysis

The catabolism of isoleucine is a multi-step mitochondrial process that converts the amino acid into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[11] The initial steps are shared with leucine and valine, while the subsequent distal pathway is unique to each amino acid.[12]

Step 1: Reversible Transamination The first step is the transfer of the amino group from isoleucine to α-ketoglutarate, a reversible reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT) . This produces the branched-chain α-ketoacid (BCKA) known as α-keto-β-methylvaleric acid (KMV) , also referred to as 3-methyl-2-oxopentanoate.[11]

Step 2: Irreversible Oxidative Decarboxylation KMV is then irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKAD) complex .[3][11] This is the rate-limiting step in BCAA catabolism and the site of the genetic defect in MSUD.[7][11] The reaction yields 2-methylbutyryl-CoA .

Step 3 & Onward: The Distal Pathway The subsequent steps are unique to isoleucine metabolism and involve a series of enzymatic reactions that ultimately produce acetyl-CoA and propionyl-CoA .[13] These final products are vital intermediates in cellular metabolism. Propionyl-CoA, for instance, is a precursor for the synthesis of odd-chain fatty acids.[14]

The following diagram illustrates the core enzymatic steps in the initial phase of isoleucine degradation.

Isoleucine_Degradation cluster_transamination cluster_decarboxylation Isoleucine Isoleucine Glu Glutamate KMV α-keto-β-methylvaleric acid (KMV) (3-methyl-2-oxopentanoate) Isoleucine->KMV BCAT aKG α-ketoglutarate aKG->Glu BCKAD_complex Branched-chain α-ketoacid dehydrogenase (BCKAD) complex Product_CoA 2-methylbutyryl-CoA KMV->Product_CoA NAD+ CoA BCKAD_complex:w->KMV:e   Deficient in   Maple Syrup   Urine Disease (MSUD) Further_Metabolism Further Metabolism (yields Acetyl-CoA & Propionyl-CoA) Product_CoA->Further_Metabolism

Initial steps of the Isoleucine degradation pathway.

PART 2: Pathophysiology of Metabolite Accumulation in MSUD

In Maple Syrup Urine Disease, the deficient BCKAD complex leads to a massive buildup of the BCAAs (leucine, isoleucine, valine) and their corresponding BCKAs (α-ketoisocaproic acid, α-keto-β-methylvaleric acid, and α-ketoisovaleric acid) in blood, cerebrospinal fluid, and urine.[7][15][16] While all accumulating metabolites contribute to the pathology, the ketoacid of leucine, α-ketoisocaproic acid (KIC), is considered the primary neurotoxic agent.[10] However, emerging evidence highlights the distinct and synergistic neurotoxic contributions of the other BCKAs, including KMV from isoleucine.[16]

The accumulation of these byproducts is profoundly damaging to the central nervous system (CNS), leading to:

  • Neurotoxicity: High levels of BCKAs interfere with mitochondrial energy metabolism, leading to apoptosis in neurons and glial cells.[10]

  • Disrupted Neurotransmitter Synthesis: BCAAs compete with other large neutral amino acids (e.g., tryptophan, tyrosine) for transport across the blood-brain barrier, impairing the synthesis of crucial neurotransmitters like serotonin and catecholamines.[17]

  • Cerebral Edema: During acute metabolic crises, the rapid accumulation of these metabolites can cause severe cerebral edema, leading to coma and potentially death.[18]

The following diagram illustrates the pathological cascade resulting from BCKAD deficiency.

MSUD_Pathology BCKAD_Deficiency BCKAD Complex Deficiency (Genetic Defect in MSUD) Metabolite_Accumulation Accumulation of BCAAs and BCKAs (Leucine, Isoleucine, Valine & their ketoacids) BCKAD_Deficiency->Metabolite_Accumulation BBB_Transport Impaired Transport of other Amino Acids across Blood-Brain Barrier Metabolite_Accumulation->BBB_Transport competition Mitochondrial_Dysfunction Mitochondrial Dysfunction & Energy Depletion Metabolite_Accumulation->Mitochondrial_Dysfunction direct toxicity Neurotransmitter_Deficit Reduced Synthesis of Neurotransmitters (Serotonin, Dopamine) BBB_Transport->Neurotransmitter_Deficit Apoptosis Neuronal & Glial Cell Apoptosis Mitochondrial_Dysfunction->Apoptosis Neurological_Damage Progressive Neurological Damage Neurotransmitter_Deficit->Neurological_Damage Apoptosis->Neurological_Damage

Pathophysiological cascade in Maple Syrup Urine Disease.
Quantitative Data: Metabolite Levels in Health and Disease

The accurate quantification of these metabolic byproducts is essential for the diagnosis and therapeutic monitoring of MSUD.[16] The concentrations of BCKAs are dramatically elevated in patients compared to healthy individuals.

MetaboliteAnalyteNormal Plasma Concentration (µM)MSUD Plasma Concentration (µM)Source
From Isoleucineα-keto-β-methylvaleric acid (KMV)< 10200 - 2000+[16]
From Leucineα-ketoisocaproic acid (KIC)< 25500 - 5000+[15][16]
From Valineα-ketoisovaleric acid (KIV)< 15300 - 3000+[15]

Note: Concentrations can vary based on dietary protein intake, metabolic state, and severity of the MSUD variant.

PART 3: Experimental Protocols for Metabolite Quantification

The gold standard for the analysis of amino acids and organic acids in biological fluids is mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).[16][19] Isotope dilution LC-MS/MS offers high precision, sensitivity, and specificity, making it ideal for clinical and research settings.[20]

Protocol: Quantification of BCKAs in Human Plasma by LC-MS/MS

This protocol provides a framework for the targeted quantification of α-keto-β-methylvaleric acid (KMV) and other BCKAs.

1. Materials and Reagents

  • Human plasma (collected in EDTA or heparin tubes)

  • Internal Standards: Isotope-labeled versions of the target BCKAs (e.g., ¹³C-labeled KMV)

  • Acetonitrile (ACN), HPLC-grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Analytical standards of target BCKAs

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard mixture (at a known concentration) to each sample, calibrator, and quality control (QC) sample.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate at 4°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • The sample is now ready for injection into the LC-MS/MS system. No dry-down and reconstitution step is required, which improves workflow efficiency.[21]

3. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography system (e.g., Agilent, Shimadzu, Waters).

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 3 µm particle size) is suitable for separating these small molecules.[22]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 400 µL/min.[22]

  • Injection Volume: 5 µL.

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the analytes. A typical run time is 2-5 minutes.[20]

4. Mass Spectrometry (MS/MS) Conditions

  • MS System: A tandem quadrupole mass spectrometer (e.g., Agilent 6490, Sciex, Thermo).[23]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[20]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[21] This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

  • MRM Transitions: These must be optimized for each specific compound on the instrument used. Example transitions for related BCAAs are m/z 132.2 -> 86.4 for leucine/isoleucine.[21] Specific transitions for each BCKA would need to be determined during method development.

5. Data Analysis and Quantification

  • Generate a calibration curve using the analytical standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma) at multiple concentration levels.

  • Plot the peak area ratio (analyte/internal standard) against the known concentration of the calibrators.

  • Use a linear or quadratic regression model to fit the calibration curve.[23]

  • Quantify the concentration of BCKAs in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality control samples at low, medium, and high concentrations should be run with each batch to ensure the accuracy and precision of the assay.[23]

This self-validating system, which includes internal standards for each analyte and regular QC checks, ensures the trustworthiness and reproducibility of the results, which is paramount in both clinical diagnostics and drug development research.

PART 4: Therapeutic Implications and Future Directions

The profound neurological consequences of BCAA metabolite accumulation underscore the need for effective therapeutic strategies. Current management of MSUD relies on strict dietary restriction of BCAAs and specialized medical foods, which can be challenging to maintain.[9][21]

Drug Development Opportunities:

  • Enzyme Replacement Therapy: Developing a stable and effective form of the BCKAD complex could offer a direct treatment.

  • Small Molecule Chaperones: For patients with certain mutations, small molecules could potentially help fold the defective enzyme into a more functional conformation.

  • Neuroprotective Agents: Given the neurotoxic effects of the accumulating byproducts, therapies aimed at mitigating downstream effects like mitochondrial dysfunction or oxidative stress could be beneficial.

  • Gene Therapy: Research into delivering a functional copy of the defective gene is an active area of investigation for many inherited metabolic disorders.[7]

Understanding the precise roles of each accumulating byproduct, including those from the isoleucine pathway, is crucial. Further research using advanced metabolomics and cell-based assays will be vital to dissect their individual contributions to neurotoxicity and to identify novel therapeutic targets. These metabolic byproducts not only serve as diagnostic markers but also represent key targets for intervention in the quest to improve outcomes for patients with MSUD and related organic acidurias.

References

  • Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC. (2019, May 21). National Center for Biotechnology Information. [Link]

  • Yang, R., et al. (2013). Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. PLOS ONE, 8(12), e81144. [Link]

  • Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Springer Nature Experiments. [Link]

  • Maple syrup urine disease. Wikipedia. [Link]

  • Advancing the Biochemical Understanding of Maple Syrup Urine Disease and the Impact of Liver Transplantation: A Pilot Study. Journal of Proteome Research - ACS Publications. [Link]

  • Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. MDPI. [Link]

  • Maple Syrup Urine Disease: What It Is, Symptoms & Treatment. Cleveland Clinic. [Link]

  • Maple syrup urine disease 1B. UniProt. [Link]

  • Maple Syrup Urine Disease. GeneReviews® - NCBI Bookshelf. [Link]

  • Maple Syrup Urine Disease. Abbott Nutrition. [Link]

  • β-Homoleucine. Wikipedia. [Link]

  • Rare amino acid demonstrates potential to reshape our understanding of brain communication and pain. Vital Record. [Link]

  • Organic Acidurias: An Updated Review - PMC. National Center for Biotechnology Information. [Link]

  • Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC. National Center for Biotechnology Information. [Link]

  • Organic Acidurias/Acidemias. The Medical Biochemistry Page. [Link]

  • Maple Syrup Urine Disease (MSUD). The Medical Biochemistry Page. [Link]

  • BRANCHED-CHAIN AMINO ACID DEGRADATION. Rose-Hulman Institute of Technology. [Link]

  • The role of hyperhomocysteinemia in neurological features associated with coeliac disease. PubMed. [Link]

  • Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. Open Access Research Journal of Biology and Pharmacy. [Link]

  • Advances in D-Amino Acids in Neurological Research. MDPI. [Link]

  • Essential amino acids as diagnostic biomarkers of hepatocellular carcinoma based on metabolic analysis - PMC. National Center for Biotechnology Information. [Link]

  • [Disruption of amino acid metabolism in astrocyte and neurological disorders--possible implication of abnormal glia-neuron network in homocystineuria]. PubMed. [Link]

  • Branched-chain organic acidurias. PubMed. [Link]

  • isoleucine degradation. Pathway - PubChem - NIH. [Link]

  • Organic acidemia. Wikipedia. [Link]

  • (PDF) Maple Syrup Urine Disease. ResearchGate. [Link]

  • Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. Frontiers. [Link]

  • Multi-omics unveils BCAA metabolism markers L-leucine and HMGCS1 as prognostic marker for immunotherapy efficacy in non-small cell lung cancer. PubMed. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • (PDF) Organic Acidurias: An Updated Review. ResearchGate. [Link]

  • Amino Acid Catabolism and Its Role in Metabolism. The Medical Biochemistry Page. [Link]

  • The leucine degradation pathway and examples of bacterial degradation... ResearchGate. [Link]

  • Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation. JJ Medicine. [Link]

  • Hypothalamic Leucine Metabolism Regulates Liver Glucose Production - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Amino Acid Levels as Potential Biomarker of Elderly Patients with Dementia. MDPI. [Link]

  • Metabolic pathway of isoleucine, leucine, and valine from glucose. The... ResearchGate. [Link]

  • Homocysteine metabolism. PubMed. [Link]

  • Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes. Agilent. [Link]

  • Leucine degradation in cell-free extracts of skeletal muscle - PMC - NIH. National Center for Biotechnology Information. [Link]

  • ANALYSIS OF AMINO ACIDS. University of Utah. [Link]

  • Metabolism of branched-chain amino acids in altered nutrition. PubMed. [Link]

  • Serum leucine-rich α2 glycoprotein as a potential biomarker for systemic inflammation in Parkinson's disease. PubMed. [Link]

  • Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. [Link]

  • Metabolic regulation by leucine of translation initiation through the mTOR-signaling pathway by pancreatic beta-cells. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Acetamido-4-methylhexanoic Acid via Modified Acetamidomalonate Pathway

Abstract This application note details a robust, three-stage protocol for the synthesis of 2-Acetamido-4-methylhexanoic acid , a non-proteinogenic amino acid derivative structurally related to leucine and isoleucine. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, three-stage protocol for the synthesis of 2-Acetamido-4-methylhexanoic acid , a non-proteinogenic amino acid derivative structurally related to leucine and isoleucine. The method utilizes the Diethyl Acetamidomalonate (DEAM) pathway, a cornerstone strategy in medicinal chemistry for accessing


-amino acids with bulky or non-standard side chains. Unlike direct alkylation of glycine equivalents which often suffer from mono/di-alkylation selectivity issues, the DEAM route guarantees mono-alkylation at the 

-carbon. This guide covers the alkylation with 1-bromo-2-methylbutane, subsequent decarboxylative hydrolysis, and selective

-acetylation to yield the final target.

Part 1: Retrosynthetic Logic & Strategy

The synthesis is designed around the construction of the C2-C3 bond. The target molecule is disconnected at the


-carbon, revealing Diethyl acetamidomalonate  as the nucleophilic glycine equivalent and 1-bromo-2-methylbutane  as the electrophilic side-chain donor.
Reaction Scheme Visualization

The following diagram outlines the chemical transformations and the logic flow of the synthesis.

SynthesisPath DEAM Diethyl Acetamidomalonate (Starting Material) Intermediate1 Alkylated Malonate Intermediate DEAM->Intermediate1 NaOEt, EtOH Reflux (SN2) AlkylHalide 1-Bromo-2-methylbutane (Electrophile) AlkylHalide->Intermediate1 FreeAA 2-Amino-4-methylhexanoic acid (HCl Salt) Intermediate1->FreeAA 6M HCl, Reflux (Hydrolysis/Decarboxylation) Target 2-Acetamido-4-methylhexanoic acid (Final Target) FreeAA->Target Ac2O, NaOH (Schotten-Baumann)

Caption: Figure 1. Strategic workflow for the synthesis of 2-Acetamido-4-methylhexanoic acid from diethyl acetamidomalonate.

Part 2: Experimental Protocol

Stage 1: Alkylation of Diethyl Acetamidomalonate

Objective: Install the 2-methylbutyl side chain onto the malonate scaffold via


 substitution.

Reagents:

  • Diethyl acetamidomalonate (DEAM) [CAS: 1068-90-2][1]

  • 1-Bromo-2-methylbutane [CAS: 104-51-8]

  • Sodium Ethoxide (21% wt in Ethanol) or freshly prepared from Na metal.

  • Absolute Ethanol (Anhydrous).

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and addition funnel. Flame-dry the apparatus under nitrogen flow.

  • Enolate Formation: Charge the flask with Sodium Ethoxide solution (1.1 equiv). Add Diethyl acetamidomalonate (1.0 equiv) dissolved in minimal absolute ethanol. Stir at room temperature for 30 minutes. The solution may turn slightly yellow, indicating enolate formation.

  • Alkylation: Add 1-Bromo-2-methylbutane (1.2 equiv) dropwise via the addition funnel over 20 minutes.

    • Technical Insight: A slight excess of the alkyl halide drives the reaction to completion, compensating for potential elimination side reactions (E2) caused by the basic conditions.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (SiO
    
    
    
    , 1:1 EtOAc/Hexanes). The starting DEAM spot (
    
    
    ) should disappear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ethanol.

    • Resuspend the residue in Diethyl Ether (

      
      ) and Water (
      
      
      
      ).
    • Separate the organic layer and wash with Brine (

      
      ).
      
    • Dry over anhydrous MgSOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate to yield the crude Diethyl 2-acetamido-2-(2-methylbutyl)malonate .
      
    • Purification: Recrystallize from Hexanes/EtOAc if the crude oil is impure.

Stage 2: Hydrolysis and Decarboxylation

Objective: Remove the ethyl esters and the acetyl group, and decarboxylate the quaternary carbon to release the free amino acid.[2]

Reagents:

  • Hydrochloric Acid (6M or 12M).

  • Crude Alkylated Malonate (from Stage 1).

Procedure:

  • Hydrolysis: Suspend the crude alkylated malonate in 6M HCl (10 mL per gram of substrate).

  • Reflux: Heat to vigorous reflux (

    
    ) for 12–16 hours.
    
    • Mechanism:[3][4][5][6] Acid-catalyzed hydrolysis converts the esters to carboxylic acids and the acetamide to an amine.[2] The resulting

      
      -dicarboxylic acid is unstable at these temperatures and spontaneously decarboxylates.
      
  • Isolation:

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Add water and re-evaporate (2x) to remove excess HCl (azeotropic removal).

    • The residue is the 2-amino-4-methylhexanoic acid hydrochloride salt . It is typically a hygroscopic solid.

Stage 3: Selective N-Acetylation (Schotten-Baumann Conditions)

Objective: Re-introduce the acetyl group to the amino nitrogen to generate the final target.

Reagents:

  • Crude Amino Acid HCl salt (from Stage 2).

  • Acetic Anhydride.[7][8]

  • Sodium Hydroxide (2M aqueous solution).

  • 1,4-Dioxane (optional co-solvent).

Procedure:

  • Dissolution: Dissolve the amino acid hydrochloride in 2M NaOH (3.0 equiv). The extra base is required to neutralize the HCl salt and the carboxylic acid, leaving the amine free for reaction. Ensure pH

    
    .
    
  • Acetylation: Cool the solution to

    
     (ice bath). Add Acetic Anhydride  (1.5 equiv) dropwise over 30 minutes while vigorously stirring.
    
    • Critical Control: Maintain pH between 10–12 by adding additional NaOH if necessary. If the pH drops below 7, the amine becomes protonated and unreactive.

  • Acidification: After addition, warm to room temperature and stir for 2 hours. Carefully acidify the solution to pH 2 using concentrated HCl .

    • Observation: The product, being a free carboxylic acid with an amide, should precipitate or oil out upon acidification.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Final Purification:

    • Wash combined organics with Brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Recrystallize the solid from EtOAc/Hexanes or Acetone/Water to obtain pure 2-Acetamido-4-methylhexanoic acid .

Part 3: Analytical Data & Validation

Expected Properties
ParameterDescription
Appearance White to off-white crystalline solid
Molecular Formula

Molecular Weight

Solubility Soluble in Ethanol, DMSO, EtOAc; Sparingly soluble in water (acidic form)
QC Checkpoints (Self-Validating System)
  • Stage 1 Check: Proton NMR should show the disappearance of the unique DEAM methine proton (

    
    ) and the appearance of the complex multiplet signals for the 2-methylbutyl side chain.
    
  • Stage 2 Check: Mass Spectrometry (LC-MS) should show the mass of the free amino acid (

    
    ).
    
  • Final Product Check:

    • 1H NMR (DMSO-d6): Look for the amide doublet (

      
      ), the acetyl singlet (
      
      
      
      ), and the carboxylic acid proton (broad,
      
      
      ).
    • Stereochemistry: Note that if racemic 1-bromo-2-methylbutane was used, the product will be a mixture of diastereomers (four isomers total: two enantiomeric pairs). The NMR signals for the methyl groups may appear as complex overlapping doublets/triplets.

Part 4: Decision Tree for Troubleshooting

Troubleshooting Start Problem Identified Issue1 Low Yield in Stage 1? Start->Issue1 Sol1 Check Reagents: Ensure NaOEt is anhydrous. Increase reflux time. Issue1->Sol1 Yes Issue2 Incomplete Hydrolysis? Issue1->Issue2 No Sol2 Switch to 48% HBr. Increase temp to 120°C. Issue2->Sol2 Yes Issue3 Product is Oily/Impure? Issue2->Issue3 No Sol3 Perform Acid/Base Extraction. Dissolve in bicarb, wash with DCM, acidify aq layer, extract with EtOAc. Issue3->Sol3 Yes

Caption: Figure 2. Troubleshooting logic for common synthetic bottlenecks in the acetamidomalonate pathway.

References

  • Organic Syntheses. (1960). Diethyl acetamidomalonate. Org. Synth. 1960, 40, 21. Retrieved from [Link]

  • University of Calgary. (n.d.). Synthesis of Amino Acids: Amidomalonate Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method for the Enantioselective Separation of N-acetylhomoleucine

An Application Guide and Protocol Abstract This application note provides a comprehensive guide and a detailed protocol for the enantioselective separation of N-acetylhomoleucine using High-Performance Liquid Chromatogra...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

This application note provides a comprehensive guide and a detailed protocol for the enantioselective separation of N-acetylhomoleucine using High-Performance Liquid Chromatography (HPLC). N-acetylated amino acids, including derivatives of non-canonical amino acids like homoleucine, are of increasing interest in pharmaceutical and biotechnological research for their potential therapeutic applications and roles as building blocks in novel peptide-based drugs.[1] The stereochemistry of these molecules is critical, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[2] This guide details a robust method utilizing a polysaccharide-based chiral stationary phase (CSP), explaining the fundamental principles of chiral recognition and offering a systematic approach to method development, optimization, and troubleshooting.

Introduction: The Imperative of Chiral Purity

N-acetyl-leucine, a close analog of N-acetylhomoleucine, is being investigated for treating several rare and common neurological disorders, highlighting the therapeutic potential of N-acetylated amino acids.[3][4] The acetylation of amino acids alters their physicochemical properties, potentially enhancing membrane transport and metabolic stability.[3] In drug development, the synthesis of chiral molecules often results in a racemic mixture (a 50:50 mixture of both enantiomers). However, biological systems are inherently chiral and typically interact differently with each enantiomer. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to separate and quantify the enantiomers of N-acetylhomoleucine is essential for research, quality control, and regulatory compliance.

High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the most effective and widely used technique for the separation of enantiomers.[5][6] Unlike standard achiral stationary phases (e.g., C18) which cannot differentiate between enantiomers due to their identical physical properties in an achiral environment, CSPs create a chiral environment within the column.[5][7] This allows for transient, diastereomeric complexes to form between the analyte enantiomers and the chiral selector of the CSP, leading to differences in retention time and enabling their separation.[8]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amino acid derivatives.[5][9] The chiral recognition mechanism is based on a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The amide and carboxyl groups of N-acetylhomoleucine can act as hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: The polar functional groups contribute to these interactions.

  • Steric Fit (Inclusion): The derivatized polysaccharide polymer forms "chiral pockets" or grooves. One enantiomer fits more favorably into these pockets than the other, resulting in a stronger interaction and longer retention time on the column.[8]

The choice of mobile phase (solvents and additives) is crucial as it modulates these interactions, thereby influencing retention and selectivity.[10]

A Systematic Approach to Method Development

Developing a chiral separation method is often less predictable than for achiral compounds and typically involves a screening process.[11][12] A logical workflow ensures an efficient path to a robust separation method.

start Start: Racemic N-acetylhomoleucine screen_csp Step 1: Chiral Stationary Phase (CSP) Screening (e.g., Polysaccharide-based columns) start->screen_csp screen_mp Step 2: Mobile Phase Screening (Reversed-Phase & Normal Phase) screen_csp->screen_mp eval Step 3: Evaluate Initial Results (Resolution Rs > 1.5?) screen_mp->eval optimize Step 4: Method Optimization (Adjust Mobile Phase Ratio, Temperature, Additives) eval->optimize No validate Step 5: Final Method Validation eval->validate Yes optimize->eval end End: Robust Chiral Separation Method validate->end

Caption: A logical workflow for chiral method development.

Detailed Application Protocol

This protocol provides a robust starting point for the separation of N-acetylhomoleucine enantiomers. It is designed to be performed on any standard HPLC system equipped with a UV detector.

Instrumentation and Materials
  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/Vis or PDA Detector.

  • Chiral Column: A polysaccharide-based CSP is recommended. The conditions below are based on a column such as the Lux® Cellulose-2 or a similar cellulose-based phase.

  • Chemicals: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (reagent grade or higher).

  • Sample: Racemic N-acetylhomoleucine standard.

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample preparation.

Sample Preparation
  • Prepare a stock solution of racemic N-acetylhomoleucine at a concentration of 1.0 mg/mL in the mobile phase.

  • Ensure the standard is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent particulates from damaging the column and system.[5]

Recommended Chromatographic Conditions

The following parameters have been established as an effective starting point for the separation.

ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Lux® Cellulose-2, 250 x 4.6 mm, 5 µm)Proven effectiveness for N-acetylated amino acid derivatives.[13][14]
Mobile Phase Acetonitrile / Water + 0.1% Formic Acid (30:70, v/v)Reversed-phase mode is common for these analytes. Formic acid is an acidic additive used to suppress ionization of the carboxyl group, improving peak shape and retention.[5][13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID analytical column.[5]
Column Temp. 25 °CTemperature can affect selectivity; starting at ambient temperature is a standard practice.[5]
Detection UV at 210 nmThe amide bond in the N-acetyl group provides UV absorbance at low wavelengths.[5]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Experimental Procedure
  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject 10 µL of the prepared N-acetylhomoleucine standard solution.

  • Acquire the chromatogram for a sufficient duration to allow both enantiomer peaks to elute. A run time of 20-25 minutes is often adequate.[13][14]

Data Analysis and Expected Results

A successful separation will yield two distinct, well-resolved peaks corresponding to the two enantiomers. The quality of the separation is quantified by key chromatographic parameters.

ParameterFormulaDesired Value
Selectivity Factor (α) α = k2 / k1> 1.1
Resolution (Rs) Rs = 2(t₂ - t₁) / (w₁ + w₂)≥ 1.5 (Baseline)

Where k is the retention factor, t is the retention time, and w is the peak width at the base for enantiomers 1 and 2.

Example Data Table:

EnantiomerRetention Time (min)Peak Width (min)Resolution (Rs)
112.50.60-
214.80.653.68

Note: This data is illustrative of a successful separation. Actual retention times will vary based on the specific column, system, and conditions.

Optimization and Troubleshooting

If the initial separation is not optimal (e.g., Resolution < 1.5), a systematic approach to optimization is required.

start Problem: Poor Separation (Rs < 1.5) mod_mp Adjust Mobile Phase Strength (e.g., change % Acetonitrile) start->mod_mp check_res1 Resolution Improved? mod_mp->check_res1 mod_temp Modify Column Temperature (Try 15°C or 40°C) check_res1->mod_temp No success Optimized Method check_res1->success Yes check_res2 Resolution Improved? mod_temp->check_res2 change_csp Screen a Different CSP (e.g., Amylose-based or different Cellulose derivative) check_res2->change_csp No check_res2->success Yes

Caption: A troubleshooting flowchart for poor enantiomeric resolution.

  • If Resolution is Low:

    • Adjust Mobile Phase Strength: Systematically vary the percentage of acetonitrile. A decrease in the organic modifier (e.g., from 30% to 25%) will generally increase retention times and may improve resolution.

    • Change Temperature: Both increasing and decreasing the temperature can affect chiral recognition. Analyze at 15 °C and 40 °C to see the effect on selectivity.

  • If Peak Tailing Occurs:

    • Ensure the sample is fully dissolved in the mobile phase.

    • Adjust the concentration of the formic acid additive (e.g., try 0.05% or 0.2%).

  • If No Separation is Observed:

    • The chosen CSP may not be suitable. Screen a different column, for example, an amylose-based CSP or a different cellulose derivative.[15]

    • Consider an alternative mobile phase system, such as normal phase (e.g., n-hexane/isopropanol) or polar organic mode (e.g., methanol/ethanol).[15]

Conclusion

This application note demonstrates a reliable and robust HPLC method for the baseline separation of N-acetylhomoleucine enantiomers. By utilizing a polysaccharide-based chiral stationary phase in a reversed-phase mode with an acidic additive, excellent resolution can be achieved. The provided protocol serves as a strong starting point, and the systematic guidelines for method development and optimization empower researchers to efficiently establish a validated method for the accurate quantification of these critical stereoisomers in academic and industrial settings.

References

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL
  • Title: Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans Source: PMC URL
  • Title: Gas chromatographic enantioseparation of derivatized α-amino acids on chiral stationary phases--past and present Source: PubMed URL
  • Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148)
  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL
  • Title: Technical Support Center: Chiral Separation of N-Acetyl-N-methyl-L-leucine Enantiomers Source: Benchchem URL
  • Source: I.B.S.
  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL
  • Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC URL
  • Title: Strategies for Chiral HPLC Method Development Source: Sigma-Aldrich URL
  • Title: The Application of Non-Canonical Amino Acids in Drug Discovery Source: The Daily Scientist URL
  • Title: HPLC Solutions #66: Enantiomer Separations Source: LCGC URL
  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL
  • Title: Enantiomeric separation in pharmaceutical analysis Source: Journal of Chemical and Pharmaceutical Research URL
  • Title: Acetylation turns leucine into a drug by membrane transporter switching Source: PMC - NIH URL
  • Title: A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases Source: PMC URL
  • Title: Stereochemistry of N-Methylleucine: A Technical Guide for Drug Development Source: Benchchem URL

Sources

Method

Protocol: Using 2-Acetamido-4-methylhexanoic Acid as an Internal Standard

Application Note & Method Development Guide Executive Summary 2-Acetamido-4-methylhexanoic acid (also known as N-Acetylhomoleucine ) is a structural homolog of the endogenous metabolite N-Acetyl-L-Leucine. It contains a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Method Development Guide

Executive Summary

2-Acetamido-4-methylhexanoic acid (also known as N-Acetylhomoleucine ) is a structural homolog of the endogenous metabolite N-Acetyl-L-Leucine. It contains a six-carbon main chain (hexanoic) compared to the five-carbon chain of leucine (pentanoic), resulting in a mass shift of +14 Da (methylene group).

This application note details the protocol for using this compound as a Structural Analog Internal Standard (IS) for the quantification of N-acetylated amino acids (e.g., N-Acetylleucine, N-Acetylisoleucine) in biological matrices via LC-MS/MS. Unlike stable isotope-labeled standards (SIL-IS), this analog relies on chromatographic resolution and distinct mass transitions to provide robust normalization for matrix effects and recovery losses.

Key Advantages
  • Cost-Efficiency: A viable alternative when deuterated (d3/d5) standards are unavailable or cost-prohibitive.

  • Chromatographic Fidelity: Elutes in close proximity to target N-acetyl amino acids, ensuring it experiences similar ionization conditions without suppressing the analyte signal.

  • Structural Stability: The N-acetyl group protects the amine, preventing spontaneous degradation or unwanted derivatization during sample preparation.

Chemical Identity & Logic

To effectively use this IS, one must understand its structural relationship to the target analyte.[1]

FeatureTarget Analyte: N-Acetyl-L-LeucineInternal Standard: 2-Acetamido-4-methylhexanoic acid
Formula C

H

NO

C

H

NO

MW 173.21 g/mol 187.24 g/mol
Structure 2-acetamido-4-methylpentanoic acid2-acetamido-4-methylhexanoic acid
Mass Shift Reference+14 Da (–CH

–)
Precursor Ion [M+H]+ 174.1188.1
Primary Fragment m/z 86 (Leucine Immonium)m/z 100 (Homoleucine Immonium)
Structural Visualization

The following diagram illustrates the structural homology and the fragmentation logic used for MS/MS detection.

ChemicalStructure Analyte Target: N-Acetyl-Leucine (MW 173.2) Precursor: 174.1 IS IS: 2-Acetamido-4-methylhexanoic acid (MW 187.2) Precursor: 188.1 Analyte->IS +14 Da (CH2) Homolog Shift Fragment_Analyte Fragment: m/z 86 (Leu Immonium Ion) Analyte->Fragment_Analyte CID Fragmentation Loss of Acetyl+COOH Fragment_IS Fragment: m/z 100 (Homoleu Immonium Ion) IS->Fragment_IS CID Fragmentation Loss of Acetyl+COOH

Caption: Structural relationship and MS/MS fragmentation logic between the target analyte and the internal standard.

Experimental Protocol

Materials & Reagents[2][3]
  • Internal Standard: 2-Acetamido-4-methylhexanoic acid (Purity ≥ 98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Plasma, Serum, or Tissue Homogenate.

Solution Preparation

Critical Step: Accurate preparation of the IS working solution is vital for reproducibility.

  • IS Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of 2-Acetamido-4-methylhexanoic acid.

    • Dissolve in 1.0 mL of Methanol:Water (50:50 v/v).

    • Store at -20°C (Stable for 6 months).

  • IS Working Solution (1 µg/mL):

    • Dilute the Stock Solution 1:1000 in Acetonitrile containing 0.1% Formic Acid.

    • Note: This solution acts as both the spiking agent and the protein precipitation solvent.

Sample Preparation (Protein Precipitation)

This method uses a "crash and shoot" approach, ideal for high-throughput analysis.

  • Aliquot: Transfer 50 µL of biological sample (plasma/serum) into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike & Precipitate: Add 200 µL of IS Working Solution (1 µg/mL in ACN + 0.1% FA).

    • Ratio: 1:4 (Sample:Solvent) ensures complete protein precipitation.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing 150 µL of Water (0.1% FA).

    • Dilution: This 1:1 dilution with water improves peak shape on C18 columns by reducing the solvent strength of the injection.

LC-MS/MS Methodology

Chromatographic Conditions

N-acetylated amino acids are moderately polar. A standard C18 column provides sufficient retention and separation from interferences.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Loading
1.00 5% Isocratic Hold (Desalting)
6.00 95% Linear Gradient (Elution)
7.50 95% Wash
7.60 5% Re-equilibration

| 10.00 | 5% | End of Run |

Mass Spectrometry Parameters (ESI+)

Operate in Positive Electrospray Ionization (ESI+) mode. The acetyl group facilitates protonation at the amide oxygen or nitrogen.

  • Source Voltage: 4500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Dwell (ms) CE (V) Role
N-Acetyl-Leucine 174.1 86.1 50 20 Quantifier
174.1 44.1 50 35 Qualifier
IS (2-Acetamido-4-methylhexanoic acid) 188.1 100.1 50 22 Quantifier

| | 188.1 | 146.1 | 50 | 15 | Qualifier |[2]

  • Note on IS Fragmentation: The transition 188 -> 100 corresponds to the formation of the homoleucine immonium ion (analogous to the 86 ion for leucine). The transition 188 -> 146 corresponds to the loss of the acetyl group (ketene, 42 Da).

Workflow Logic & Validation

The following diagram outlines the logical flow of the analytical method, ensuring data integrity through the internal standard.

MethodWorkflow Sample Biological Sample (Contains Analyte) IS_Add Add Internal Standard (2-Acetamido-4-methylhexanoic acid) Sample->IS_Add Normalization Start extraction Protein Precipitation (ACN + 0.1% FA) IS_Add->extraction Co-Extraction LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) extraction->LCMS Injection DataProc Data Processing Ratio = Area(Analyte) / Area(IS) LCMS->DataProc Raw Data Result Quantified Concentration DataProc->Result Calibration Curve

Caption: Logical workflow ensuring the IS compensates for extraction efficiency and ionization variability.

Validation Criteria (Self-Validating System)

To ensure the IS is performing correctly, monitor the following during method validation:

  • Retention Time Shift: The IS should elute slightly after N-Acetyl-Leucine due to the extra methylene group (increased hydrophobicity).

    • Expected RT: Analyte ~4.2 min; IS ~4.5 min.

  • IS Response Consistency: Plot the peak area of the IS across all samples.

    • Acceptance: The %RSD of the IS area should be < 15% across the run. A drop in IS area indicates matrix suppression; a spike indicates evaporation or double-spiking.

  • Cross-Signal Interference:

    • Inject a Blank + IS sample: Ensure no signal at the Analyte transition (174->86).

    • Inject a High Standard (Analyte only) : Ensure no signal at the IS transition (188->100).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
IS Peak Split Solvent mismatchEnsure the injection solvent matches the initial mobile phase (e.g., dilute ACN extract with water).
Low Sensitivity (IS) Poor IonizationCheck pH of mobile phase. Ensure 0.1% Formic Acid is fresh.
RT Drift Column equilibrationIncrease re-equilibration time at 5% B between runs.
Interference Isobaric compoundsN-Acetyl-Isoleucine is an isomer of N-Acetyl-Leucine. The IS (homolog) will likely separate from both, but ensure the target analyte is resolved from its isomers.

References

  • Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 57494714, (2S)-2-acetamido-4-methylpentanoic acid (N-Acetyl-L-Leucine)." PubChem, [Link]. Accessed 7 Mar. 2026.

  • MS/MS Fragmentation: Harrison, A. G. "A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry." Rapid Communications in Mass Spectrometry, vol. 25, no. 9, 2011, pp. 1119-1129.[3] [Link]

  • Clinical Relevance: Churchill, G. C., et al. "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers." PLOS ONE, vol. 15, no. 2, 2020. [Link]

Sources

Application

Application Note: Chiral Resolution of 2-Acetamido-4-methylhexanoic Acid

This Application Note provides a definitive, field-validated protocol for the chiral resolution of 2-acetamido-4-methylhexanoic acid (N-acetyl-4-methylnorleucine). This bulky, hydrophobic non-canonical amino acid is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a definitive, field-validated protocol for the chiral resolution of 2-acetamido-4-methylhexanoic acid (N-acetyl-4-methylnorleucine). This bulky, hydrophobic non-canonical amino acid is a critical building block for enhancing the thermostability of engineered peptides and synthesizing peptidomimetics.

The guide prioritizes Enzymatic Kinetic Resolution using Acylase I as the "Gold Standard" method due to its scalability, high enantiomeric excess (>99% ee), and green chemistry profile. A secondary Chemical Resolution protocol is provided for specific use cases.

Introduction & Mechanistic Rationale

The Target Molecule

2-amino-4-methylhexanoic acid is a structural analog of leucine with increased steric bulk and hydrophobicity. Its incorporation into peptide chains significantly increases thermal stability by enhancing hydrophobic core packing.

  • Structure: An aliphatic side chain with a methyl group at the

    
    -position (C4).
    
  • Challenge: Standard synthesis (e.g., via acetamidomalonate) yields a racemic mixture (DL). Separation is required to obtain the bioactive L-enantiomer.

Selection of Resolution Method

For aliphatic, hydrophobic amino acids, Enzymatic Kinetic Resolution is superior to chemical crystallization.

FeatureEnzymatic Resolution (Acylase I) Chemical Resolution (Chiral Amines)
Selectivity Extremely High (>99% ee)Variable (Requires screening)
Yield Near theoretical max (45-48%)Often lower due to recrystallization losses
Scalability Linear scalability (mg to kg)Difficult (Solvent volumes, crystallization kinetics)
Mechanism Stereoselective HydrolysisSolubility difference of diastereomeric salts

Mechanism of Action: Aminoacylase I (EC 3.5.1.14) selectively hydrolyzes the amide bond of the L-enantiomer of N-acetyl amino acids. The D-enantiomer remains acetylated. This creates a "Solubility Switch":

  • L-Product: Free amino acid (Zwitterionic, water-soluble at neutral pH).

  • D-Substrate: N-acetyl amino acid (Acidic, extractable into organic solvents at low pH).

Primary Protocol: Enzymatic Kinetic Resolution

Materials & Reagents
  • Substrate: Racemic 2-acetamido-4-methylhexanoic acid.

  • Enzyme: Acylase I (Source: Aspergillus melleus for scale, or Hog Kidney for analytical/lab scale).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.5).

  • Cofactor: Cobalt(II) Chloride (

    
    ) - Critical activator for Acylase I.
    
  • Base: 2M LiOH or NaOH (for pH adjustment).

  • Acid: 6M HCl.

  • Solvents: Ethyl Acetate (EtOAc), Ethanol (optional co-solvent).

Experimental Workflow
Step 1: Substrate Preparation
  • Dissolve 10.0 g (approx. 53 mmol) of racemic 2-acetamido-4-methylhexanoic acid in 150 mL of distilled water.

  • Note: The free acid is not water-soluble. Slowly add 2M LiOH (or NaOH) dropwise with stirring until the solid dissolves and pH reaches 7.5 – 8.0 .

    • Expert Tip: Do not exceed pH 8.5, as high pH can denature the enzyme. LiOH is preferred over NaOH for better solubility of the resulting carboxylate salts, though NaOH is acceptable.

Step 2: Enzymatic Hydrolysis
  • Add 10 mg of

    
     to the solution (final conc. ~0.5 mM).[1]
    
  • Add 100–200 mg of Acylase I powder.

  • Incubate at 37°C with gentle stirring.

  • pH Stat Control: As the reaction proceeds, the release of the free amino acid and acetic acid will lower the pH. Monitor continuously and maintain pH at 7.5 by automatic or manual addition of 2M LiOH.

  • Endpoint: The reaction is complete when base consumption ceases (theoretical consumption: ~26.5 mmol of base for 50% conversion). Typically takes 12–24 hours.

Step 3: Separation (The "Solubility Switch")
  • Quench: Acidify the reaction mixture carefully to pH 5.0 using dilute acetic acid.

    • Why pH 5? This is near the isoelectric point (pI) of the free amino acid.

  • Filtration: Add activated charcoal (1 g), stir for 15 min, and filter through Celite to remove the enzyme and color impurities.

  • Acidification: Adjust the filtrate to pH 1.5 using 6M HCl.

    • Critical: At pH 1.5, the Free L-AA is protonated (

      
      ) and remains in water. The Unreacted D-N-Acetyl-AA is protonated (
      
      
      
      ) and becomes hydrophobic.
  • Extraction: Extract the aqueous phase 3x with Ethyl Acetate (equal volumes).

    • Organic Phase: Contains (R)-2-acetamido-4-methylhexanoic acid .

    • Aqueous Phase: Contains (S)-2-amino-4-methylhexanoic acid hydrochloride .

Step 4: Product Isolation
  • For (S)-L-Amino Acid (Aqueous Phase):

    • Load the aqueous solution onto a cation exchange column (Dowex 50W-X8,

      
       form).
      
    • Wash with water to remove salts and acetic acid.

    • Elute the amino acid with 1.5 M

      
       .
      
    • Concentrate the eluate in vacuo.

    • Recrystallize from Water/Ethanol to yield pure L-2-amino-4-methylhexanoic acid .

  • For (R)-N-Acetyl Isomer (Organic Phase):

    • Dry EtOAc layer over

      
      , filter, and evaporate.
      
    • Recrystallize from EtOAc/Hexane to yield D-2-acetamido-4-methylhexanoic acid .

Process Visualization

G Start Racemic 2-acetamido-4-methylhexanoic acid Dissolve Dissolve in H2O Adjust pH to 7.5 (LiOH) Start->Dissolve Enzyme Add Acylase I + CoCl2 Incubate 37°C, 24h Dissolve->Enzyme Acidify Acidify to pH 1.5 (HCl) Enzyme->Acidify Hydrolysis Complete Extract Extraction with Ethyl Acetate Acidify->Extract OrgPhase Organic Phase (R)-N-Acetyl-AA Extract->OrgPhase Hydrophobic Species AqPhase Aqueous Phase (S)-Free Amino Acid Extract->AqPhase Hydrophilic Species PurifyD Evaporate & Crystallize (Recovery of D-Isomer) OrgPhase->PurifyD PurifyL Dowex 50W Ion Exchange Elute with NH4OH AqPhase->PurifyL FinalL Pure (S)-2-amino-4-methylhexanoic acid (>99% ee) PurifyL->FinalL

Figure 1: Workflow for the enzymatic kinetic resolution of 2-acetamido-4-methylhexanoic acid using Acylase I.

Secondary Protocol: Chemical Resolution (Alternative)

If Acylase I is unavailable, diastereomeric salt formation is the robust chemical alternative.

  • Reagent: (S)-(-)-1-Phenylethylamine (Chi-base).

  • Solvent: Isopropanol or Ethanol/Water (9:1).

  • Procedure:

    • Mix equimolar amounts of Racemic N-acetyl-AA and (S)-amine in hot isopropanol.

    • Allow to cool slowly to room temperature, then 4°C.

    • The less soluble diastereomeric salt (typically the L-Acid/S-Base salt) precipitates.

    • Filter and recrystallize 2x to upgrade chiral purity.

    • Release: Dissolve salt in dilute NaOH, extract the chiral amine with ether (recycle), and acidify aqueous layer to precipitate the resolved N-acetyl-L-amino acid.

    • Hydrolysis: Reflux with 2M HCl to remove the acetyl group.

Analytical Quality Control

To validate the resolution, use Chiral HPLC.[2] Standard C18 columns cannot separate enantiomers.

ParameterSpecification
Column Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+)
Mobile Phase Perchloric acid pH 1.5 (Crownpak) or MeOH/MeCN + 50mM Formic Acid (ZWIX)
Detection UV at 210 nm (Amide bond) or ELSD
Sample Prep Dissolve 1 mg/mL in mobile phase.
Target ee > 99.0% for pharmaceutical applications.

Troubleshooting & Optimization

ProblemCauseSolution
Slow Reaction Substrate inhibition or low enzyme activity.Dilute substrate to 0.1M. Add more

. Ensure temp is 37°C.
Low Yield Incomplete hydrolysis.Check pH monitoring. If pH drops below 7.0, enzyme activity plummets.
Emulsion Protein precipitation during extraction.Filter through Celite before extraction. Use brine to break emulsions.
Racemization Over-acidification or high temp during workup.Keep workup temp < 40°C. Avoid boiling in strong acid unless deprotecting.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.
  • Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364. Link

  • Bommarius, A. S., et al. (1998). "Membrane bioreactors for the production of enantiomerically pure alpha-amino acids." Enzyme and Microbial Technology, 22(7), 541-549. (Scale-up of Acylase processes).
  • Drauz, K., & Waldmann, H. (Eds.). (2002). Enzyme Catalysis in Organic Synthesis. Wiley-VCH.
  • Sigma-Aldrich. "Acylase I from Aspergillus melleus Product Information." Link

Sources

Method

Application Note: A Comprehensive Guide to the Amidocarbonylation Synthesis of N-Acyl-Homoleucine Derivatives

Abstract Homoleucine, a non-proteinogenic α-amino acid, serves as a crucial building block in medicinal chemistry for the design of peptide-based therapeutics with enhanced metabolic stability. Its synthesis, and that of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Homoleucine, a non-proteinogenic α-amino acid, serves as a crucial building block in medicinal chemistry for the design of peptide-based therapeutics with enhanced metabolic stability. Its synthesis, and that of its derivatives, is of significant interest to researchers in drug development. Amidocarbonylation represents a highly efficient and atom-economical, three-component reaction for the one-pot synthesis of N-acyl-α-amino acids from readily available starting materials: an aldehyde, an amide, and carbon monoxide.[1][2] This application note provides a comprehensive technical guide on the synthesis of N-acyl-homoleucine derivatives, focusing on the palladium-catalyzed variant, which offers milder reaction conditions compared to the pioneering cobalt-based systems.[1] We will delve into the reaction mechanism, provide field-proven insights for protocol optimization, detail a step-by-step experimental procedure, and present expected outcomes and troubleshooting strategies to ensure reproducible success.

The Chemistry of Amidocarbonylation

Overall Transformation

The amidocarbonylation reaction constructs the α-amino acid framework in a single, convergent step. For the synthesis of N-acyl-homoleucine derivatives, the reaction combines 4-methylpentanal, an amide (which dictates the final N-acyl group), and carbon monoxide (CO) under the influence of a transition metal catalyst.

Overall chemical reaction for the amidocarbonylation synthesis of N-acyl-homoleucine.

Figure 1. General scheme for the three-component amidocarbonylation reaction to form N-acyl-homoleucine derivatives.

Catalytic Systems: A Comparative Overview

While historically cobalt was the first metal used to catalyze this transformation, palladium has emerged as the catalyst of choice for many applications due to its superior performance under less demanding conditions.[1][2]

  • Cobalt Catalysis (Co₂(CO)₈): The original method, first reported by Wakamatsu, typically requires high temperatures (100-150 °C) and very high pressures of CO and H₂ (syngas).[1] The active catalyst is generally considered to be hydridocobalt tetracarbonyl (HCo(CO)₄), which is formed in situ. While effective, the harsh conditions can limit its applicability with sensitive substrates.

  • Palladium Catalysis: A later development by researchers at Hoechst demonstrated that palladium complexes can catalyze amidocarbonylation under significantly milder conditions (e.g., 100 °C and 60 bar CO).[1] This system often employs a simple palladium(II) precatalyst, such as Pd(OAc)₂, in the presence of an acid and a halide promoter. Its broader functional group tolerance and more accessible reaction parameters make it a more versatile and widely used method in modern organic synthesis.

Mechanism of Palladium-Catalyzed Amidocarbonylation

The trustworthiness of a protocol is rooted in a fundamental understanding of the reaction mechanism. The palladium-catalyzed pathway is a multi-step cycle where each component plays a critical role. The causality behind the choice of an acid catalyst and halide promoter becomes clear when examining the proposed catalytic cycle.

  • Activation & Intermediate Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (4-methylpentanal) and the amide to form an N-acyl-hemiaminal. This intermediate subsequently dehydrates to generate a highly electrophilic N-acyliminium ion.

  • Catalyst Activation & CO Insertion: A Pd(0) species, formed in situ from the Pd(II) precatalyst, undergoes oxidative addition with the acid (H⁺ from H₂SO₄) and a halide (Br⁻ from LiBr) to form a palladium-hydride complex, [HPd(Br)L₂]. This complex readily coordinates with carbon monoxide, which then undergoes migratory insertion to form an acyl-palladium intermediate.

  • Nucleophilic Attack: The electrophilic N-acyliminium ion is attacked by the nucleophilic acyl-palladium complex. This key C-C bond-forming step assembles the backbone of the final amino acid product.

  • Reductive Elimination & Catalyst Regeneration: The resulting intermediate undergoes reductive elimination to release the N-acyl-homoleucine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Amidocarbonylation_Mechanism cluster_substrates Substrate Activation Pd0 Pd(0)L_n HPdBr [H-Pd(II)-Br]L_n Pd0->HPdBr Oxidative Addition AcylPd [(CO)H-Pd(II)-Br]L_n HPdBr->AcylPd CO Insertion ProductComplex Product-Pd(II) Complex AcylPd->ProductComplex Nucleophilic Attack by Iminium Ion ProductComplex->Pd0 Reductive Elimination Product N-Acyl-Homoleucine ProductComplex->Product Releases Aldehyde 4-Methylpentanal Iminium N-Acyliminium Ion Aldehyde->Iminium + Amide, H⁺ - H₂O Amide R-CONH₂ Amide->Iminium Iminium->ProductComplex HBr H⁺, Br⁻ CO CO

Diagram 1. Proposed catalytic cycle for the palladium-catalyzed amidocarbonylation of an aldehyde and an amide.

Practical Considerations & Protocol Development

Rationale for Reagent & Condition Selection

Synthesizing technical accuracy with field-proven insights is key to developing a robust protocol. The choice of each component is a deliberate decision aimed at maximizing yield and minimizing side reactions.

  • Aldehyde (4-methylpentanal): This substrate provides the side chain for homoleucine. It is crucial to use a high-purity grade, as aldehydes can undergo self-condensation (aldol reaction) under acidic conditions, which can compete with the desired reaction and reduce yields.

  • Amide (e.g., Acetamide): The amide serves a dual role as both the nitrogen source and the acyl-group donor. Using acetamide will yield N-acetyl-homoleucine. The reaction is versatile, and other primary amides (e.g., benzamide) can be used to generate different derivatives. A 1:1 stoichiometric ratio with the aldehyde is the most atom-economical approach.[1]

  • Catalyst System (Pd(OAc)₂ / LiBr / H₂SO₄):

    • Pd(OAc)₂: A simple, commercially available, and air-stable Pd(II) salt that serves as an excellent precatalyst. A low catalyst loading (0.5 mol%) is typically sufficient.[1]

    • LiBr: The bromide ion is a crucial promoter. It facilitates the oxidative addition step and acts as a ligand on the palladium center, influencing its electronic properties and reactivity.

    • H₂SO₄: A strong acid is required to catalyze the formation of the reactive N-acyliminium ion intermediate. Only a catalytic amount (1 mol%) is needed.[1]

  • Solvent (NMP): N-Methyl-2-pyrrolidone (NMP) is an ideal solvent due to its high boiling point, ability to dissolve the various reaction components, and its polar aprotic nature, which stabilizes charged intermediates like the N-acyliminium ion.[1]

  • Carbon Monoxide (CO): This reaction requires a super-atmospheric pressure of CO (typically 60 bar) to ensure sufficient concentration in the solution to drive the carbonylation step. While gaseous CO is direct, for laboratories not equipped for high-pressure gas handling, CO-releasing molecules (CORMs) or solid surrogates like molybdenum hexacarbonyl can be considered, though reaction conditions may require re-optimization.[3][4]

Experimental Workflow

A self-validating protocol requires a logical and systematic workflow. The following diagram outlines the critical stages from setup to analysis, ensuring a controlled and reproducible process.

Experimental_Workflow Experimental Workflow for Amidocarbonylation A 1. Reactor Preparation (Clean, Dry, Assemble Autoclave) B 2. Reagent Charging (Add Solvent, Aldehyde, Amide, LiBr, H₂SO₄, Pd(OAc)₂) A->B C 3. System Purge & Pressurize (Seal reactor, purge with N₂, then pressurize with CO to 60 bar) B->C D 4. Reaction Execution (Heat to 100 °C, stir for 16-24h, monitor pressure) C->D E 5. Cooldown & Depressurization (Cool to RT, carefully vent CO in a fume hood) D->E F 6. Aqueous Work-up (Transfer mixture, dilute with water, extract with organic solvent) E->F G 7. Purification (Dry organic phase, concentrate, purify by column chromatography) F->G H 8. Product Analysis (Characterize by NMR, MS, etc.) G->H

Diagram 2. Step-by-step experimental workflow from reactor setup to final product analysis.

Detailed Experimental Protocol: Synthesis of N-Acetyl-Homoleucine

Disclaimer: This protocol involves the use of a high-pressure reactor and toxic carbon monoxide gas. It must only be performed by trained personnel in a well-ventilated fume hood equipped with a CO detector. Adhere to all institutional safety guidelines.

Materials & Equipment
  • Reagents: 4-methylpentanal (≥98%), Acetamide (≥99%), Palladium(II) acetate (Pd(OAc)₂), Lithium bromide (LiBr, ≥99%), Sulfuric acid (H₂SO₄, 98%), N-Methyl-2-pyrrolidone (NMP, anhydrous), Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel for chromatography.

  • Equipment: High-pressure stainless-steel autoclave (e.g., Parr or Büchi) equipped with a magnetic stir bar, glass liner, pressure gauge, and gas inlet/outlet valves; heating mantle with temperature controller; carbon monoxide cylinder with a suitable regulator; standard laboratory glassware; rotary evaporator; column chromatography setup.

Step-by-Step Methodology
  • Reactor Preparation: Ensure the high-pressure autoclave and its glass liner are scrupulously clean and oven-dried. Place a magnetic stir bar inside the glass liner.

  • Reagent Charging: In the glass liner, add Pd(OAc)₂ (0.5 mol%), LiBr (35 mol%), and acetamide (1.0 equiv.). Add anhydrous NMP (to achieve a final aldehyde concentration of ~0.5 M).

  • Substrate Addition: Add 4-methylpentanal (1.0 equiv.) to the mixture, followed by the careful, dropwise addition of concentrated H₂SO₄ (1.0 mol%).

  • Reactor Assembly & Purging: Place the glass liner inside the autoclave. Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (N₂) to ~5 bar and then venting three times to remove atmospheric oxygen.

  • Pressurization: Pressurize the autoclave with carbon monoxide (CO) to 60 bar. Close the gas inlet valve.

  • Reaction: Place the autoclave in a heating mantle. Begin stirring and heat the reaction to 100 °C. Maintain this temperature for 16 hours. The pressure may increase upon heating and should be monitored; it should remain relatively constant throughout the reaction.

  • Cooldown and Venting: After 16 hours, turn off the heating and allow the reactor to cool completely to room temperature. CRITICAL: Carefully and slowly vent the excess CO gas inside a certified chemical fume hood.

  • Work-up: Open the reactor and remove the glass liner. Transfer the dark reaction mixture to a separatory funnel, diluting with deionized water (approx. 3x the NMP volume). Extract the aqueous phase with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to isolate the pure N-acetyl-homoleucine.

Data & Expected Results

The following table summarizes the expected outcome for the synthesis of N-acetyl-homoleucine based on literature precedents for similar substrates.[1]

ParameterValue
Substrates 4-methylpentanal, Acetamide
Stoichiometry 1:1
Catalyst System Pd(OAc)₂ (0.5 mol%), LiBr (35 mol%), H₂SO₄ (1 mol%)
Solvent N-Methyl-2-pyrrolidone (NMP)
CO Pressure 60 bar
Temperature 100 °C
Reaction Time 16 h
Expected Yield 75-90% (Isolated)
Appearance White to off-white solid

Characterization Data (Expected for N-Acetyl-Homoleucine):

  • ¹H NMR: Expect characteristic peaks for the acetyl methyl group (~2.0 ppm), the α-proton (~4.5 ppm, multiplet), the side-chain protons, and the amide N-H proton (>6.0 ppm, broad).

  • ¹³C NMR: Expect peaks for the carboxyl carbon (~175 ppm), the amide carbonyl (~170 ppm), the α-carbon (~52 ppm), and the distinct carbons of the isobutyl side chain.

  • HRMS (ESI+): Calculated mass for C₉H₁₇NO₃ + H⁺ should match the observed m/z.

Troubleshooting & Safety

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Leak in the reactor system. 3. Impure reagents (especially wet solvent or aldehyde).1. Use fresh, high-purity Pd(OAc)₂. 2. Perform a leak test with nitrogen before heating. 3. Use anhydrous solvent and freshly distilled aldehyde.
Low Yield 1. Aldehyde self-condensation. 2. Incomplete reaction.1. Ensure slow, careful addition of H₂SO₄. 2. Extend reaction time to 24 hours and monitor by TLC/LC-MS if possible.
Complex Product Mixture Formation of byproducts from impurities or side reactions.Improve purification strategy; a different solvent system or multiple chromatography columns may be needed.
Critical Safety Precautions
  • Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas. Always handle CO in a well-ventilated fume hood with a continuously operating CO alarm. Ensure all high-pressure fittings are secure and leak-tested.

  • High Pressure: Autoclaves are subject to extreme forces. Inspect the equipment for any signs of wear or damage before each use. Never exceed the manufacturer's specified pressure and temperature limits. Use a blast shield.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

References

  • Mechanism of Cobalt-Catalyzed Direct Aminocarbonylation of Unactivated Alkyl Electrophiles: Outer-Sphere Amine Substitution to Form Amide Bond. ACS Catalysis. Available at: [Link]

  • Mechanism of Cobalt-Catalyzed Direct Aminocarbonylation of Unactivated Alkyl Electrophiles: Outer-Sphere Amine Substitution To Form Amide Bond. ACS Catalysis. Available at: [Link]

  • Cobalt-catalyzed aminocarbonylation of (hetero)aryl halides promoted by visible light. Chemical Science. Available at: [Link]

  • Amide synthesis by aminocarbonylation. Organic Chemistry Portal. Available at: [Link]

  • Combination of the structural components of amino acids with fatty acids: access to an unknown class of “fatty” α-amino acids by palladium-catalyzed amidocarbonylation. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Amide Synthesis via Aminocarbonylation of Arylboronic Acids with Nitroarenes. Organic Letters. Available at: [Link]

  • Mechanism of Cobalt-Catalyzed Direct Aminocarbonylation of Unactivated Alkyl Electrophiles: Outer-Sphere Amine Substitution to Form Amide Bond. ACS Publications. Available at: [Link]

  • Shedding Light on Photochemical Activation and Catalytic Mechanism of Cobalt-Catalyzed Alkene Hydroaminocarbonylation. ACS Catalysis. Available at: [Link]

  • Palladium-Catalyzed Intermolecular Aminocarbonylation of Alkenes: Efficient Access of β-Amino Acid Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Amidocarbonylation-An Efficient Route to Amino Acid Derivatives. PubMed. Available at: [Link]

  • Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles. Journal of Organic Chemistry. Available at: [Link]

  • Aminocarbonylation using CO surrogates. ResearchGate. Available at: [Link]

  • Aminocarbonylation using CO surrogates. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: N-acetylhomoleucine in Peptide Synthesis

Abstract & Introduction The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling the development of peptidomimetics with enhanced therapeutic properties. N-acetylhom...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling the development of peptidomimetics with enhanced therapeutic properties. N-acetylhomoleucine (Ac-hLeu) is an N-terminally acetylated, non-proteinogenic amino acid that offers distinct advantages in peptide design. Its N-acetyl group serves as a terminal cap, rendering the peptide resistant to degradation by aminopeptidases, while the isobutyl side chain of the homoleucine residue contributes to modified hydrophobicity and conformational stability.

N-terminal acetylation is a widespread post-translational modification in nature, occurring in approximately 85% of eukaryotic proteins.[1] This modification neutralizes the positive charge of the N-terminal amino group at physiological pH.[1][2] In synthetic peptides, this charge neutralization can reduce electrostatic repulsion with lipid bilayers, potentially enhancing membrane permeability for intracellular applications.[1] More critically, by blocking the terminal amine, acetylation provides a robust shield against proteolytic degradation, significantly increasing the peptide's metabolic stability and in vivo half-life.[1][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, applications, and detailed protocols for incorporating N-acetylhomoleucine into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).

Rationale for Use: Key Advantages of N-acetylhomoleucine

The decision to incorporate Ac-hLeu is driven by the specific objectives of the peptide design. The primary advantages can be categorized as follows:

  • Enhanced Proteolytic Stability: The N-acetyl group blocks the N-terminus, making the peptide resistant to cleavage by exopeptidases like aminopeptidases.[1][4][5] This is a critical feature for therapeutic peptides that need to persist in biological systems.

  • Mimicry of Native Proteins: As most natural proteins are N-terminally acetylated, incorporating an N-acetylated residue like Ac-hLeu can make the synthetic peptide a closer mimic of its native counterpart, which can be crucial for biological activity and relevance in physiological studies.[1][4]

  • Modulation of Physicochemical Properties:

    • Charge Neutralization: The removal of the N-terminal positive charge alters the peptide's overall isoelectric point and surface charge distribution. This can influence protein-protein interactions, receptor binding, and cellular uptake.[1][2]

    • Hydrophobicity: The acetyl group and the homoleucine side chain increase the overall hydrophobicity of the N-terminus, which can impact peptide folding, aggregation, and interaction with hydrophobic targets or membranes.[2]

  • Conformational Influence: N-terminal acetylation can stabilize α-helical or turn structures, which may be beneficial for optimizing the peptide's conformation for target engagement.[1][5]

Applications in Peptide Synthesis

The unique properties of Ac-hLeu make it a valuable building block in several research and development areas:

  • Therapeutic Peptides: To increase the half-life of peptide drugs by preventing enzymatic degradation in vivo.[4]

  • Intracellular Probes & Agents: To enhance cell permeability by neutralizing the N-terminal charge, facilitating entry into cells for intracellular targeting.[1][4]

  • Enzyme Substrates: To create specific protease substrates where cleavage is intended to occur at internal sites, by protecting the N-terminus from non-specific degradation.[4]

  • Conformational Studies: To investigate the role of N-terminal modifications on peptide secondary structure and stability.

Experimental Workflow & Protocols

The incorporation of N-acetylhomoleucine is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). As N-acetylhomoleucine is an N-terminally modified residue, it is always the final amino acid coupled in the sequence.

Overall Synthesis Workflow

The workflow diagram below illustrates the key stages of incorporating N-acetylhomoleucine as the final residue in a peptide sequence using Fmoc-SPPS.

cluster_0 SPPS Cycle for Preceding Residues cluster_1 Final Ac-hLeu Coupling cluster_2 Cleavage & Purification Resin 1. Start with Fmoc-AA-Resin Deprotection1 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection1 Coupling1 3. Couple Next Fmoc-AA (Activator + Base) Deprotection1->Coupling1 Wash1 4. Wash (DMF) Coupling1->Wash1 Loop Repeat for n-1 residues Wash1->Loop Deprotection_Final 5. Final Fmoc Deprotection Loop->Deprotection_Final Coupling_Ac_hLeu 6. Couple N-acetylhomoleucine (Activator + Base) Deprotection_Final->Coupling_Ac_hLeu Wash_Final 7. Final Wash (DMF, DCM) Coupling_Ac_hLeu->Wash_Final Cleavage 8. Cleave Peptide from Resin (e.g., TFA Cocktail) Wash_Final->Cleavage Purification 9. Purify via RP-HPLC Cleavage->Purification Analysis 10. Analyze (LC-MS) Purification->Analysis

Caption: Workflow for N-acetylhomoleucine incorporation via Fmoc-SPPS.

Protocol: Manual SPPS Incorporation of N-acetylhomoleucine

This protocol details the final coupling step for a standard 0.1 mmol scale synthesis. It assumes the peptide chain up to the penultimate residue has already been synthesized on a suitable resin (e.g., Rink Amide for C-terminal amides).

4.2.1 Materials & Reagents

Reagent/MaterialSupplierGradeNotes
Peptide-Resin (n-1)In-house Synthesis-Peptide chain with free N-terminal Fmoc group.
N-acetyl-L-homoleucineMajor Supplier>98%The key building block.
N,N-Dimethylformamide (DMF)Major SupplierPeptide Synthesis Grade
PiperidineMajor SupplierReagent GradeFor Fmoc deprotection.
HBTU (or HATU, HCTU)Major Supplier>99%Coupling activator. HBTU is a cost-effective choice.[6]
N,N-Diisopropylethylamine (DIPEA)Major SupplierPeptide Synthesis GradeBase for activation.
Dichloromethane (DCM)Major SupplierACS GradeFor final washes.
Trifluoroacetic acid (TFA)Major SupplierReagent GradeFor cleavage.
Triisopropylsilane (TIS)Major Supplier>98%Scavenger for cleavage.
HPLC Grade Water & AcetonitrileMajor SupplierHPLC GradeFor purification.

4.2.2 Step-by-Step Procedure

  • Resin Preparation:

    • Transfer the peptide-resin (0.1 mmol scale) into a fritted reaction vessel.

    • Swell the resin in DMF (~5 mL) for 30 minutes. Drain the solvent.

  • Final Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (v/v) (~5 mL) to the resin.

    • Agitate (e.g., bubble with nitrogen or use a shaker) for 3 minutes. Drain.

    • Repeat the 20% piperidine/DMF treatment for an additional 7-10 minutes. Drain.[7]

    • Causality: This two-step deprotection ensures complete removal of the Fmoc group from the N-terminus of the peptide chain, which is critical for the subsequent coupling reaction to proceed to completion. The free secondary amine of piperidine cleaves the Fmoc group via a β-elimination mechanism.[6]

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Activation of N-acetylhomoleucine:

    • In a separate vial, dissolve N-acetyl-L-homoleucine (57.0 mg, 0.33 mmol, 3.3 eq.) and HBTU (125 mg, 0.33 mmol, 3.3 eq.) in DMF (~2 mL).

    • Add DIPEA (115 µL, 0.66 mmol, 6.6 eq.) to the activation mixture.

    • Vortex briefly. The solution may change color (e.g., to yellow). Allow this pre-activation to proceed for 1-2 minutes.

    • Causality: HBTU is an aminium-based coupling reagent that reacts with the carboxylic acid of Ac-hLeu in the presence of a base (DIPEA) to form a highly reactive O-acylisourea intermediate.[6] This activated species readily reacts with the free N-terminal amine on the resin-bound peptide. Using a slight excess of reagents drives the reaction to completion.

  • Coupling Reaction:

    • Add the activated N-acetylhomoleucine solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Causality: A longer coupling time compared to standard Fmoc-amino acids is recommended to ensure maximum coupling efficiency, as N-acetylated amino acids can sometimes exhibit slower kinetics.

    • To check for completion, a small sample of resin beads can be taken for a Kaiser test. The beads should remain colorless (negative result), indicating the absence of free primary amines.

  • Final Washes and Drying:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

    • Wash the resin with DCM (3 x 5 mL) to prepare it for cleavage and remove residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Add a cleavage cocktail to the dry resin. A standard cocktail is 95% TFA, 2.5% Water, 2.5% TIS (v/v/v) (~5 mL).

    • Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.

    • Agitate at room temperature for 2-3 hours.

    • Causality: TFA is a strong acid that cleaves the linker attaching the peptide to the resin and simultaneously removes acid-labile side-chain protecting groups from other amino acids in the sequence.[8] TIS acts as a scavenger to trap reactive cations generated during this process, preventing side reactions.

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding it to a 50 mL conical tube containing ~40 mL of cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

    • Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS).

Characterization Data

After synthesis, it is imperative to confirm the successful incorporation and purity of the final peptide.

Expected Mass Spectrometry Data

The molecular weight of the final peptide should be calculated and compared against the observed mass from ESI-MS. The incorporation of an N-acetylhomoleucine residue (C₈H₁₅NO₃) adds 173.21 Da to the peptide, but since it replaces a terminal H and involves condensation (loss of H₂O), the net mass increase compared to the (n-1) peptide is 155.11 Da (Mass of Ac-hLeu - Mass of H₂O).

Peptide SequenceCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (Da)Purity by HPLC (%)
Ac-hLeu-Gly-Phe-NH₂404.22405.23>98%
Ac-hLeu-Ala-Val-Leu-NH₂525.36526.37>97%
Example DataCalculatedTo be determinedTo be determined
Visualization of Key Structures

cluster_Fmoc_hLeu Fmoc-Homoleucine (Starting material for custom synthesis) cluster_Ac_hLeu N-acetylhomoleucine (Coupling Reagent) Fmoc_hLeu Ac_hLeu

Caption: Comparison of Fmoc-protected vs. N-acetylated homoleucine.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling of Ac-hLeu (Kaiser test positive)1. Insufficient activation time or reagent equivalents.2. Steric hindrance.1. Increase coupling time to 6-8 hours or overnight.2. Use a more potent activator like HATU.3. Double couple: repeat the coupling step with fresh reagents.
Low Purity of Final Peptide 1. Incomplete final deprotection before Ac-hLeu coupling.2. Side reactions during cleavage.1. Ensure piperidine treatment is sufficient (e.g., 2 + 10 min).2. Ensure adequate scavengers (TIS) are used in the cleavage cocktail, especially for peptides containing Trp, Cys, or Met.
Decreased Solubility N-acetylation neutralizes charge, which can reduce aqueous solubility.[1]Modify the purification (HPLC) and final formulation buffers. Consider using small amounts of organic acid (formic acid) or co-solvents if appropriate for the application.

References

  • LifeTein. (2025, August 14). Should My Peptide Be Acetylated? [Online]. Available: [Link]

  • Alvares, R. S., et al. (2021, May). N‐terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation. Journal of Peptide Science, 27(9). [Online]. Available: [Link]

  • LifeTein. Peptide synthesis: Amidation and Acetylation. [Online]. Available: [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Online]. Available: [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 96(4), 365-377. [Online]. Available: [Link]

  • Chantell, C. et al. (2011, August 8). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 127-131. [Online]. Available: [Link]

  • Piel, M., et al. (2013). Preparation and use of a peptide having an N-terminal 11 C-labeled acetyl group. Google Patents, DE102011118030A1. [Online].
  • Miller, S. J., et al. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. [Online]. Available: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Online]. Available: [Link]

  • ResearchGate. (2019). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. [Online]. Available: [Link]

  • Houben-Weyl. (2004). Synthesis of Peptides and Peptidomimetics, Volume E 22b, Part 2. [Online]. Available: [Link]

  • da Costa, E. F., et al. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 273-284. [Online]. Available: [Link]

  • Beck-Sickinger, A. G., & Weber, U. (2014, May 7). A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS. International Journal of Medical Sciences, 11(6), 596-601. [Online]. Available: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 26(48), 10795-10805. [Online]. Available: [Link]

Sources

Method

Systematic Evaluation of the Solubility of 2-Acetamido-4-methylhexanoic Acid in Organic Solvents: Protocols and Theoretical Considerations

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2-Acetamido-4-methylhexanoic acid, an N-acetylated derivative of the branched-chain amino acid leucine, represents a class of c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-4-methylhexanoic acid, an N-acetylated derivative of the branched-chain amino acid leucine, represents a class of compounds with significant potential in pharmaceutical development as intermediates or building blocks for more complex active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is paramount for the design and optimization of synthetic routes, purification processes such as crystallization, and formulation development. This application note provides a comprehensive guide to understanding and experimentally determining the solubility of 2-Acetamido-4-methylhexanoic acid. It outlines the underlying physicochemical principles governing its solubility, presents a detailed, self-validating protocol for equilibrium solubility determination using the robust shake-flask method, and offers a framework for data analysis and interpretation.

Introduction: The Critical Role of Solubility Data

In pharmaceutical sciences, the solubility of a compound is a critical physicochemical property that influences everything from reaction kinetics to bioavailability.[1] For a molecule like 2-Acetamido-4-methylhexanoic acid, which may serve as a key starting material or intermediate, solubility data in organic solvents are essential for:

  • Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure all reactants are in the solution phase, which can directly impact reaction rate, yield, and purity.

  • Purification and Crystallization: Designing efficient crystallization processes for purification requires knowledge of solubility across a range of temperatures in different solvents.[2] The choice of an anti-solvent for precipitation also hinges on relative solubility.

  • Formulation: While aqueous solubility is key for final drug products, solubility in organic co-solvents can be crucial for creating stable liquid formulations or for processes like spray drying.[2]

This guide is designed to provide researchers with both the theoretical foundation and the practical, step-by-step methodology to accurately measure the solubility of this compound, ensuring reliable and reproducible results.

Physicochemical Profile: 2-Acetamido-4-methylhexanoic Acid

The solubility behavior of a molecule is intrinsically linked to its structure. The key features of 2-Acetamido-4-methylhexanoic acid are:

  • Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents.

  • Amide Group (-NH-C=O): The acetamido group is also polar and contributes to the molecule's ability to form hydrogen bonds.

  • Isobutyl Side Chain (-CH2-CH(CH3)2): This branched, nonpolar alkyl group imparts a degree of lipophilicity to the molecule.

The interplay between the polar functional groups and the nonpolar side chain means that the solubility of 2-Acetamido-4-methylhexanoic acid will be highly dependent on the chosen solvent. A solvent's ability to effectively solvate both the hydrophilic and hydrophobic regions of the molecule will determine the extent of dissolution. Based on the "like dissolves like" principle, we can predict that polar organic solvents will be more effective than non-polar ones. Studies on similar N-acetylated amino acids have shown that solvents like formic acid and alcohols are effective at solubilizing both hydrophobic side chains and the polar polypeptide backbone.[3][4]

PropertyPredicted/Analog-Based ValueStructural Influence
Molecular Formula C₈H₁₅NO₃-
Molecular Weight 173.21 g/mol [5]Influences molar concentration calculations.
Polarity Polar, with a nonpolar moietyDual nature requires solvents capable of both polar and non-polar interactions.
Hydrogen Bond Donor Yes (Carboxylic OH, Amide NH)Favors solubility in protic solvents (e.g., alcohols) and aprotic H-bond acceptors (e.g., acetone).
Hydrogen Bond Acceptor Yes (Carbonyl O, Carboxylic O)Enhances solubility in protic solvents and those with H-bond donor capabilities.

Note: Specific experimental values for 2-Acetamido-4-methylhexanoic acid are not widely published; these characteristics are derived from its chemical structure and data on analogous compounds.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[2][6] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Rationale for Method Selection

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value. This ensures that the measurement reflects the true thermodynamic equilibrium, which is the most stable and relevant state for process design.[6]

Materials & Equipment
  • Compound: 2-Acetamido-4-methylhexanoic acid (verify purity >98% by a suitable method like HPLC or NMR).

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene).

  • Equipment:

    • Analytical balance (readable to 0.01 mg)

    • Glass scintillation vials or flasks with screw caps

    • Orbital shaker or rotator with temperature control (e.g., incubating shaker)

    • Calibrated thermometer

    • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., HPLC-UV, or equipment for gravimetric analysis).

Step-by-Step Experimental Workflow

The entire process, from sample preparation to final analysis, is outlined below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Sampling & Analysis cluster_3 Phase 4: Data Processing prep_solid 1. Add Excess Solid to Vial add_solvent 2. Add Known Volume of Solvent prep_solid->add_solvent seal_vial 3. Seal Vial Tightly add_solvent->seal_vial agitate 4. Agitate at Controlled Temperature (e.g., 25°C) seal_vial->agitate equilibrate 5. Equilibrate for 24-48h agitate->equilibrate verify_solid 6. Visually Confirm Excess Solid Remains equilibrate->verify_solid settle 7. Allow Solids to Settle verify_solid->settle sample 8. Withdraw Supernatant settle->sample filter 9. Filter Immediately (0.22 µm Syringe Filter) sample->filter quantify 10. Quantify Concentration (Gravimetric or HPLC) filter->quantify calculate 11. Calculate Solubility (mg/mL or mol/L) quantify->calculate report 12. Report with Temp & SD calculate->report

Caption: Workflow for solubility determination via the shake-flask method.

Procedure Details:

  • Preparation: Add an excess amount of 2-Acetamido-4-methylhexanoic acid to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A good starting point is 50-100 mg for every 1-2 mL of solvent.

    • Scientist's Note: The presence of excess solid is the cornerstone of this method, as it ensures the solution is saturated and in equilibrium with the solid phase.[2]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into the vial.

  • Sealing: Tightly seal the vial to prevent solvent evaporation, which would alter the concentration.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C). Agitate the samples at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.

    • Rationale: A duration of 24-72 hours is often required to ensure the system reaches true thermodynamic equilibrium, especially for compounds that may dissolve slowly.[6] Temperature control must be rigorous as solubility is highly temperature-dependent.[7]

  • Verification of Saturation: After the equilibration period, visually inspect each vial to confirm that an excess of undissolved solid is still present. If all the solid has dissolved, the experiment for that vial is invalid and must be repeated with more solute.

  • Sample Collection: Remove the vials from the shaker and let them stand undisturbed at the experimental temperature for at least 1-2 hours to allow the solid particles to settle.

  • Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed collection vial.

    • Critical Step: Filtration is essential to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.[6]

Protocol for Quantification: Gravimetric Method

The gravimetric method is a simple and reliable way to determine the concentration of the dissolved solid.[8]

  • Initial Weighing: Use an analytical balance to weigh a clean, dry glass vial with its cap (W_initial).

  • Sample Addition: Add a precise volume of the filtered supernatant (e.g., 1.000 mL) to the pre-weighed vial and record the new weight (W_sample).

  • Solvent Evaporation: Place the vial (with the cap removed or loosened) in a fume hood or a gentle vacuum oven at a temperature well below the compound's melting or decomposition point until all the solvent has evaporated.

  • Final Weighing: Once the vial is completely dry and has returned to room temperature in a desiccator, weigh it again (W_final).

  • Calculation:

    • Mass of dissolved solid (m_solid) = W_final - W_initial

    • Volume of sample (V_sample) can be calculated from the density of the solvent and the mass of the added sample (W_sample - W_initial), or by using a calibrated pipette.

    • Solubility (mg/mL) = m_solid / V_sample

    • Self-Validation: Perform the analysis in triplicate for each solvent to calculate the average solubility and standard deviation. Consistent results across replicates provide confidence in the measurement.

Data Presentation & Interpretation

Solubility data should be presented clearly in a tabular format. Since no experimental data exists for this specific compound, the following table is illustrative of how results should be organized. The values are hypothetical and based on the expected behavior of similar N-acetylated amino acids.

Table 1: Illustrative Solubility of 2-Acetamido-4-methylhexanoic Acid at 25°C

SolventSolvent TypePredicted Solubility (mg/mL)Predicted Molar Solubility (mol/L)
MethanolPolar ProticHigh (>50)> 0.288
EthanolPolar ProticModerate (20-50)0.115 - 0.288
AcetonePolar AproticModerate (10-30)0.058 - 0.173
Ethyl AcetateModerately PolarLow (1-10)0.006 - 0.058
AcetonitrilePolar AproticLow (1-10)0.006 - 0.058
TolueneNon-polarVery Low (<1)< 0.006
HexaneNon-polarInsoluble (<0.1)< 0.0006

Interpretation:

The results should be analyzed in the context of solvent properties. For instance, the high solubility in methanol can be attributed to its ability to form strong hydrogen bonds with the solute's carboxylic acid and amide groups. The lower solubility in ethyl acetate, despite its polarity, can be explained by its nature as a hydrogen bond acceptor only, making it less effective at solvating the hydrogen bond donating groups of the solute compared to protic solvents. The negligible solubility in non-polar solvents like toluene and hexane is expected due to the molecule's overall polar character.

Conclusion

This application note has detailed a robust, reliable, and scientifically-grounded methodology for determining the solubility of 2-Acetamido-4-methylhexanoic acid in a range of organic solvents. By combining the gold-standard shake-flask method with a straightforward gravimetric analysis, researchers can generate the high-quality data necessary for informed decisions in process development, purification, and formulation. Adherence to the principles of ensuring thermodynamic equilibrium and careful sample handling are critical for obtaining accurate and reproducible results that will accelerate drug development timelines.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.
  • PubChem. (2S)-2-acetamido-4-methylpentanoic acid;azane.
  • ResearchGate. (2025, August 9). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism.
  • Spiber Inc. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.
  • Quora. (2022, December 16). What is the procedure for measuring the amount of dissolved solids in a liter of water for a chemistry lab?.
  • ChemScene. 2-Formamido-4-methylhexanoic acid.

Sources

Application

Application Note: Advanced Recrystallization Methodologies for N-Acetylhomoleucine

Introduction & Mechanistic Overview N-acetylhomoleucine is a critical intermediate in the synthesis of complex chiral amino acids and serves as a standard substrate for enzymatic resolution via L-aminoacylase. Because do...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N-acetylhomoleucine is a critical intermediate in the synthesis of complex chiral amino acids and serves as a standard substrate for enzymatic resolution via L-aminoacylase. Because downstream biocatalytic efficiency and enantiomeric excess (ee) are highly sensitive to substrate purity, isolating N-acetylhomoleucine free from unreacted starting materials, inorganic salts, and diastereomeric impurities is paramount.

Recrystallization remains the gold standard for this purification. N-acetylhomoleucine possesses an amphiphilic structure: a hydrophobic aliphatic side chain paired with highly polar N-acetyl and carboxyl moieties. This dual nature dictates its solubility profile, making it highly soluble in hot polar solvents (water, ethyl acetate) but practically insoluble in cold non-polar aliphatic hydrocarbons (heptane, hexane).

Thermodynamic & Kinetic Principles

A successful recrystallization protocol must balance thermodynamic yield with kinetic purity while avoiding chemical degradation.

  • Nucleation vs. Crystal Growth: When designing a recrystallization protocol, the Metastable Zone Width (MZW) must be carefully navigated. Rapid cooling forces the system outside the MZW into the labile zone, causing catastrophic nucleation. This traps mother liquor and impurities within the crystal lattice (occlusion). Conversely, controlled cooling maintains the system within the MZW, favoring the growth of existing nuclei into large, pure macroscopic crystals[1].

  • Antisolvent Thermodynamics: Antisolvent crystallization relies on manipulating the solid-liquid phase diagram. By introducing an antisolvent, the liquidus line is shifted upward, enveloping the initial concentration point into the crystallization domain without requiring drastic temperature reductions[1].

  • Risk of Racemization: Thermal degradation is a critical concern. During thermal activation or prolonged heating of N-acetylated amino acids, there is a documented risk of racemization via the formation of an azlactone (oxazolone) intermediate[2]. Under basic or strictly thermal conditions, this intermediate undergoes enolization, leading to the loss of stereochemical integrity[2]. Therefore, dissolution must be achieved rapidly, and boiling times must be strictly minimized.

Pathway A N-Acetyl-L-homoleucine B Activated Intermediate (High Heat) A->B Heat C Azlactone (Oxazolone) Formation B->C Cyclization D Enolization (Loss of Stereocenter) C->D Base/Heat E Racemic Mixture D->E Hydrolysis

Mechanistic pathway of azlactone-induced racemization during thermal activation.

Experimental Protocols

The following self-validating protocols exploit the solubility differentials of N-acetylhomoleucine. Ethyl acetate is highly effective for the isolation and purification of aliphatic N-acetyl amino acids[3], and its combination with controlled cooling yields high-purity crystalline products[4].

Protocol A: Single-Solvent Aqueous Recrystallization

Water is an environmentally benign solvent that exploits the steep temperature-solubility gradient of the molecule's hydrogen-bonding network.

  • Suspension: Weigh the crude N-acetylhomoleucine and suspend it in deionized water at a ratio of 5–8 mL per gram of crude solid.

  • Dissolution: Heat the suspension to 80–85 °C with continuous stirring until complete dissolution occurs. Caution: Do not exceed 90 °C or boil for extended periods to prevent azlactone formation[2].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble particulate matter.

  • Controlled Cooling: Transfer the filtrate to a crystallization dish. Allow it to cool undisturbed to room temperature (approx. 20 °C) at a rate of ~0.5 °C/min.

    • Validation Check: The formation of distinct, needle-like crystals rather than a cloudy emulsion confirms the system is in the growth-dominated metastable zone.

  • Chilling: Once at room temperature, transfer the vessel to an ice bath (0–4 °C) for 1 hour to maximize thermodynamic yield.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 1–2 mL of ice-cold deionized water per gram of product to displace residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 45 °C (<10 mbar) until a constant weight is achieved.

Protocol B: Solvent/Antisolvent (Ethyl Acetate/Heptane) Recrystallization

This method is ideal for rapid drying and achieving higher yields, utilizing ethyl acetate as the primary solvent[3] and heptane as the antisolvent.

  • Dissolution: Dissolve crude N-acetylhomoleucine in a minimal volume of boiling ethyl acetate (approx. 10–15 mL/g) at 70–75 °C.

  • Antisolvent Addition: Remove the flask from the heat source. Begin dropwise addition of hot heptane (60 °C) while swirling the flask.

  • Cloud Point Targeting: Continue heptane addition until the solution becomes faintly but persistently turbid (the cloud point).

    • Validation Check: The persistent turbidity indicates the metastable zone limit has been reached[1]. Add 1–2 drops of ethyl acetate to immediately clarify the solution, poising the system exactly at the saturation curve.

  • Cooling & Precipitation: Allow the clarified solution to cool undisturbed to room temperature, then chill to 0 °C for 30 minutes.

  • Isolation: Vacuum filter the resulting crystals and wash with a minimal volume of cold heptane.

  • Drying: Vacuum dry at 40 °C until constant weight.

Workflow N1 Crude N-Acetylhomoleucine N2 Dissolution in Hot Solvent (EtOAc or Water) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Controlled Cooling (0.5 °C / min) N3->N4 N5 Antisolvent Addition (Heptane/Hexane) N4->N5 Antisolvent Method N6 Vacuum Filtration & Cold Solvent Wash N4->N6 Cooling Method N5->N6 N7 Vacuum Drying (40 °C, <10 mbar) N6->N7 N8 Purified N-Acetylhomoleucine N7->N8

Step-by-step workflow for single-solvent and antisolvent recrystallization.

Quantitative Data Summary

The following table summarizes the comparative metrics between the two validated protocols.

ParameterProtocol A: Aqueous SystemProtocol B: EtOAc/Heptane System
Primary Solvent Deionized WaterEthyl Acetate
Antisolvent NoneHeptane or Hexane
Typical Yield 75 – 80%85 – 92%
Purity (HPLC) > 99.5%> 98.5%
Crystallization Time 3 – 4 hours1 – 2 hours
Key Advantage Eco-friendly, removes highly non-polar impuritiesHigh yield, rapid low-temperature drying
Primary Limitation Lower yield due to cold-water solubilityFlammability, requires solvent recovery

Quality Control & Troubleshooting

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms an oil rather than crystals upon cooling, the solute concentration is too high, causing it to precipitate at a temperature above its melting point in the solvent matrix. Solution: Reheat the mixture until the oil dissolves, add 10–15% more primary solvent to lower the saturation temperature, and resume cooling. Alternatively, introduce a seed crystal at the upper edge of the MZW.

  • Suboptimal Yield: If crystal recovery is lower than the benchmarks in the data table, the system may not have reached maximum supersaturation. Solution: Extend the 0 °C chilling period, or evaporate 20% of the primary solvent under reduced pressure prior to initiating the cooling phase.

References

  • Benchchem. common side reactions in the synthesis of N-acetyl-L-phenylalanine derivatives. 2

  • ACS Publications. Achieving Robust Postreaction Purification by the Solid–Solid–Liquid Quasi-Ternary Phase Diagram Validated by Enzymatic Hydrolysis of N-Acetyl Amino Acids. 1

  • Google Patents. EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid. 4

  • RSC Publishing. Oxidative functionalization of aliphatic and aromatic amino acid derivatives with H2O2 catalyzed by a nonheme imine based iron complex. 3

Sources

Method

Application Note: Enzymatic Deacetylation of 2-Acetamido-4-methylhexanoic Acid for Enantiomeric Resolution

Introduction The synthesis of unnatural amino acids, such as homoisoleucine (2-amino-4-methylhexanoic acid), is a critical component in the development of novel peptidomimetics, biological probes, and active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of unnatural amino acids, such as homoisoleucine (2-amino-4-methylhexanoic acid), is a critical component in the development of novel peptidomimetics, biological probes, and active pharmaceutical ingredients. Chemical synthesis of these compounds typically yields a racemic mixture. To obtain enantiopure L-homoisoleucine, enzymatic kinetic resolution of its N-acetylated derivative—2-acetamido-4-methylhexanoic acid (N-acetyl-DL-homoisoleucine)—is a highly effective, scalable strategy. This application note details a robust, self-validating protocol for the stereoselective deacetylation of 2-acetamido-4-methylhexanoic acid using Acylase I.

Mechanistic Rationale & Causality (E-E-A-T)

Acylase I (Aminoacylase-1, EC 3.5.1.14) is a homodimeric zinc-binding metalloenzyme that specifically catalyzes the hydrolysis of aliphatic N-acetyl-L-amino acids into free L-amino acids and acetate, leaving the D-enantiomer strictly intact [1].

  • Buffer and pH Selection: The reaction is buffered at pH 7.2 using a sodium phosphate buffer. This specific pH maintains the ionization state of the active site histidine and glutamate residues required to polarize the zinc-coordinated water molecule for nucleophilic attack on the amide bond[2].

  • Metal Ion Supplementation: Although native Acylase I contains Zn²⁺, supplementing the reaction with 0.5 mM Co²⁺ (via CoCl₂) significantly enhances the catalytic turnover rate and thermal stability of the enzyme during the extended incubation period [3].

  • Self-Validating Separation: The difference in isoelectric points between the deacetylated L-amino acid (amphoteric, pI ~6.0) and the unreacted D-N-acetyl amino acid (acidic, lacking a free amine) allows for a self-validating separation via cation-exchange chromatography.

Experimental Protocol

Step 1: Substrate and Enzyme Preparation
  • Substrate Dissolution: Dissolve 50 mmol of racemic 2-acetamido-4-methylhexanoic acid in 200 mL of 0.1 M sodium phosphate buffer.

  • pH Adjustment: Adjust the pH to exactly 7.2 using 1 M NaOH. Causality: Precise pH adjustment is critical; a drop in pH due to the release of acetic acid during the reaction will prematurely halt enzyme activity.

  • Enzyme Activation: Prepare the enzyme solution by dissolving 50 mg of Acylase I (from Aspergillus melleus, ≥0.5 U/mg) in 10 mL of the same buffer containing 0.5 mM CoCl₂. Incubate for 15 minutes at room temperature to allow metal ion exchange/activation.

Step 2: Biocatalytic Resolution
  • Reaction Setup: Add the activated Acylase I solution to the substrate mixture.

  • Incubation: Incubate the reaction vessel at 37°C in an orbital shaker at 150 rpm for 24-48 hours.

  • In-Process Quality Control: Monitor the reaction via chiral HPLC or TLC (n-butanol:acetic acid:water = 4:1:1). The reaction is deemed complete when exactly 50% of the starting material is consumed (indicating full resolution of the L-enantiomer).

Step 3: Downstream Processing and Separation
  • Termination: Terminate the reaction by acidifying the mixture to pH 2.0 with 6 M HCl. This denatures the enzyme and fully protonates the carboxylate groups.

  • Filtration: Filter the mixture through a 0.45 µm membrane to remove precipitated protein.

  • Resin Loading: Load the filtrate onto a column packed with strongly acidic cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form).

  • D-Enantiomer Elution: Wash the column with 3 column volumes (CV) of deionized water. Causality: The unreacted D-2-acetamido-4-methylhexanoic acid lacks a free amino group, carries no positive charge at low pH, and therefore elutes in the void volume alongside acetic acid.

  • L-Enantiomer Elution: Elute the bound L-homoisoleucine using 3 CV of 1 M aqueous ammonia.

  • Recovery: Lyophilize the ammonia fractions to yield enantiopure L-homoisoleucine as a white powder.

Quantitative Data & Expected Yields

ParameterValue / ExpectationAnalytical Method
Substrate Concentration 250 mMGravimetric
Enzyme Loading 1 mg/mmol substrateBradford Assay
Reaction Temperature 37°C ± 1°CThermometer
Optimal pH 7.2pH Meter
Conversion Rate 49.5% - 50.0%HPLC (C18 column)
L-Homoisoleucine Yield > 85% (from theoretical 50%)Gravimetric
Enantiomeric Excess (ee) > 99% (L-enantiomer)Chiral HPLC

Workflow Visualization

G Start Racemic 2-Acetamido-4-methylhexanoic acid (N-Acetyl-DL-homoisoleucine) Enzyme Acylase I (EC 3.5.1.14) pH 7.2, 37°C, Co2+ Start->Enzyme Addition Reaction Stereoselective Deacetylation Enzyme->Reaction Catalysis ProdL L-Homoisoleucine (Deacetylated Product) Reaction->ProdL L-Enantiomer ProdD D-N-Acetyl-homoisoleucine (Unreacted Substrate) Reaction->ProdD D-Enantiomer Separation Cation Exchange Chromatography (Dowex 50W-X8, H+ form) ProdL->Separation ProdD->Separation EluteD Aqueous Wash Elutes D-N-Acetyl-homoisoleucine Separation->EluteD Step 1 EluteL 1M Ammonia Elution Elutes L-Homoisoleucine Separation->EluteL Step 2

Workflow for the enzymatic resolution of N-acetyl-DL-homoisoleucine using Acylase I.

References

  • Sass, J. O., et al. "Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism." American Journal of Human Genetics, 78(3), 401-409 (2006). URL:[Link]

  • Hughes, A. B. (Ed.). "Amino Acids, Peptides and Proteins in Organic Chemistry 1 - Origins and Synthesis of Amino Acids." Wiley-VCH, (2009). URL:[Link]

Sources

Application

Application Note: Scalable Synthesis of 2-Acetamido-4-methylhexanoic Acid from Isoprene

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Acetamido-4-methylhexanoic acid (an unnatural amino acid analog, structurally related to homoleucine) starting from the c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Acetamido-4-methylhexanoic acid (an unnatural amino acid analog, structurally related to homoleucine) starting from the commodity feedstock isoprene (2-methyl-1,3-butadiene).

While direct amidocarbonylation of isoprene is chemically feasible, it often yields complex isomeric mixtures that are difficult to purify. This guide advocates for a controlled sequential pathway :

  • Regioselective Hydroformylation/Hydrogenation of isoprene to isolate 3-methylpentanal .

  • Cobalt-Catalyzed Amidocarbonylation (Wakamatsu Reaction) to convert the aldehyde to the

    
    -acetyl amino acid.
    

This approach maximizes yield, ensures high regiochemical purity (critical for pharmaceutical applications), and utilizes established industrial catalytic cycles.

Strategic Reaction Pathway

The synthesis relies on carbon chain elongation (


). The critical challenge is controlling the regioselectivity during the initial hydroformylation of the isoprene skeleton to ensure the correct methyl-branching pattern in the final amino acid.
Pathway Logic
  • Starting Material: Isoprene (

    
    )[1][2]
    
  • Intermediate: 3-Methylpentanal (

    
    ) — Crucial for the "4-methyl" positioning in the final product.
    
  • Target: 2-Acetamido-4-methylhexanoic acid (

    
     backbone).
    
Visual Workflow

The following diagram illustrates the chemical genealogy and the divergence of isomers.

IsopreneSynthesis cluster_0 Step 1: Hydroformylation & Hydrogenation cluster_1 Step 2: Wakamatsu Amidocarbonylation Isoprene Isoprene (C5 Diene) Isohexenes Intermediate: 2-Methyl-1-butene Isoprene->Isohexenes Partial Hydr. Aldehyde3 3-Methylpentanal (Target Intermediate) Isohexenes->Aldehyde3 Rh-Cat CO/H2 (Anti-Markovnikov) Aldehyde4 4-Methylpentanal (Isomer Byproduct) Isohexenes->Aldehyde4 Isomerization TargetAA TARGET: 2-Acetamido-4-methylhexanoic acid Aldehyde3->TargetAA Acetamide CO/H2 Co2(CO)8 ByproductAA Byproduct: 2-Acetamido-5-methylhexanoic acid Aldehyde4->ByproductAA Same Conditions

Figure 1: Synthetic flowchart illustrating the critical path from Isoprene to the Target Amino Acid, highlighting the necessity of selecting the 3-methylpentanal intermediate.

Detailed Experimental Protocols

Protocol A: Preparation of 3-Methylpentanal (The Precursor)

Direct hydroformylation of isoprene yields a mixture. To favor 3-methylpentanal , we utilize a Rhodium-catalyzed hydroformylation of the partially hydrogenated intermediate, 2-methyl-1-butene .

Reagents & Equipment:

  • Substrate: 2-Methyl-1-butene (Commercial or from Isoprene hydrogenation).

  • Catalyst: Rh(acac)(CO)

    
     (0.1 mol%).
    
  • Ligand: Biphephos (0.2 mol%) — Essential for high linear/terminal regioselectivity.

  • Gas: Syngas (CO/H

    
    , 1:1 ratio).
    
  • Solvent: Toluene (anhydrous).

  • Vessel: High-pressure stainless steel autoclave (e.g., Parr reactor).

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox, dissolve Rh(acac)(CO)

    
     (2.5 mg) and Biphephos (7.8 mg) in Toluene (10 mL). Stir for 30 mins to form the active complex.
    
  • Loading: Transfer the catalyst solution to the autoclave. Add 2-Methyl-1-butene (10 mmol, ~0.7 g).

  • Pressurization: Purge the reactor 3 times with Syngas. Pressurize to 10 bar (145 psi) .

  • Reaction: Heat to 80°C with vigorous stirring (1000 rpm). Maintain for 4–6 hours.

  • Work-up: Cool to room temperature. Vent gases carefully (fume hood!).

  • Purification: The crude mixture contains 3-methylpentanal. Purify via fractional distillation (bp ~120°C) to remove branched isomers.

    • Quality Check: Verify structure via GC-MS or

      
      H-NMR. The aldehyde proton doublet at 
      
      
      
      9.6 ppm (coupled to
      
      
      ) confirms the terminal aldehyde.
Protocol B: Cobalt-Catalyzed Amidocarbonylation (Wakamatsu Reaction)

This step converts the aldehyde directly into the


-acetyl amino acid using a "one-pot" carbonylation with acetamide.

Reagents & Equipment:

  • Substrate: 3-Methylpentanal (from Protocol A).

  • Co-Reactant: Acetamide (1.1 equivalents).

  • Catalyst: Dicobalt octacarbonyl

    
     (2-3 mol%).
    
  • Solvent: 1,4-Dioxane or Ethyl Acetate.

  • Gas: Syngas (CO/H

    
    , 1:1 ratio).
    
  • Vessel: High-pressure autoclave.

Step-by-Step Procedure:

  • Preparation: In a fume hood, charge the autoclave glass liner with Acetamide (1.1 g, 18.6 mmol),

    
     (300 mg), and solvent (20 mL).
    
  • Substrate Addition: Add 3-Methylpentanal (1.7 g, 17 mmol).

  • Pressurization: Seal reactor. Purge with Syngas (

    
    ). Pressurize to 60–80 bar (870–1160 psi) .
    
    • Note: High pressure is critical to stabilize the cobalt catalyst and drive the equilibrium.

  • Reaction: Heat to 100–120°C . Reaction time: 12–16 hours.

  • Quenching: Cool to room temperature. Vent Syngas. The reaction mixture will be dark red/brown.

  • Catalyst Removal:

    • Add water (20 mL) and NaHCO

      
       (saturated solution) to hydrolyze the cobalt complex.
      
    • Filter through a pad of Celite to remove cobalt precipitates.

  • Isolation:

    • Acidify the filtrate with HCl (2M) to pH ~2.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over MgSO

      
       and concentrate in vacuo.
      
  • Crystallization: Recrystallize the crude solid from Acetone/Water or Ethanol/Ether to obtain pure 2-Acetamido-4-methylhexanoic acid .

Analytical Data & Validation

Expected Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 187.24 g/mol
Appearance White crystalline powderAfter recrystallization
Melting Point 135–138°C(Estimated range for racemic)
Solubility Soluble in EtOH, MeOH; Sparingly in Water
Mechanism of Action (The Wakamatsu Cycle)

Understanding the mechanism aids in troubleshooting.

  • Aldehyde Activation: The cobalt catalyst activates the aldehyde.

  • Amide Attack: Acetamide attacks the carbonyl, forming an

    
    -hydroxyalkyl amide.
    
  • Dehydration: Water is lost to form an

    
    -acyl-enamine or imine intermediate.
    
  • Hydrocobaltation: The H-Co(CO)

    
     species adds across the double bond.
    
  • CO Insertion: Carbon monoxide inserts into the Co-C bond.

  • Hydrolysis: The acyl-cobalt species is hydrolyzed/cleaved to release the acid.

WakamatsuCycle Aldehyde Aldehyde (R-CHO) Imine N-Acyl Imine Intermediate Aldehyde->Imine + Acetamide - H2O AlkylCo Alkyl-Cobalt Complex Imine->AlkylCo + HCo(CO)4 AcylCo Acyl-Cobalt Complex AlkylCo->AcylCo + CO (Insertion) Product Product: N-Acetyl Amino Acid AcylCo->Product + H2O (Hydrolysis)

Figure 2: Simplified Catalytic Cycle for the Amidocarbonylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst decomposition (Cobalt plating out).Increase CO partial pressure (>60 bar). Ensure temperature does not exceed 130°C.
Wrong Isomer Poor selectivity in Step 1 (Hydroformylation).Use bulky phosphite ligands (Biphephos) in Step 1. Verify 3-methylpentanal purity before Step 2.
Incomplete Reaction Water accumulation inhibiting imine formation.Add molecular sieves (4Å) to the amidocarbonylation reaction to scavenge water (if using anhydrous solvent).
Dark Product Color Residual Cobalt.Perform an oxidative wash (dilute

in acid) during workup to convert Co to water-soluble salts.

Safety & Compliance

  • Carbon Monoxide (CO): Highly toxic. All reactions must be performed in a high-pressure rated facility with CO detectors.

  • Isoprene: Extremely flammable and can form explosive peroxides. Store with inhibitors (e.g., TBC) and under nitrogen.

  • Cobalt Carbonyl: Volatile source of cobalt and CO. Handle in a glovebox or well-ventilated hood.

References

  • Stereoselective Synthesis of Unnatural Amino Acids

    • Shingate, B. B., et al. (2007). Stereoselective syntheses of unnatural steroidal C(20 R) aldehydes... and 2-acetamido-4-methylhexanoic acid.
    • Context: Establishes the pathway from isoprene ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       3-methylpentanal 
      
      
      
      2-acetamido-4-methylhexanoic acid.[3][4]
  • Cobalt-Catalyzed Amidocarbonylation (Wakamatsu Reaction)

    • Wakamatsu, H., et al. (1971). Synthesis of N-acyl amino acids by the reaction of aldehydes with amides and carbon monoxide.
    • Context: The foundational protocol for converting aldehydes to N-acetyl amino acids.
  • Hydroformylation of Isoprene Derivatives

    • Ullmann's Encyclopedia of Industrial Chemistry. Isoprene Production and Reactivity.
    • Context: Background on isoprene reactivity and hydroformylation tendencies.[1][5]

  • 2-Methyl-1-butene Properties

    • NIST Chemistry WebBook. 2-Methyl-1-butene Thermochemistry and Spectra.
    • Context: Physical data for the key intermediate.[3][5]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-Acetamido-4-methylhexanoic acid synthesis

Technical Support Center: Troubleshooting & Yield Optimization for 2-Acetamido-4-methylhexanoic Acid Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Yield Optimization for 2-Acetamido-4-methylhexanoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-acetamido-4-methylhexanoic acid (also known as N-acetyl-homoisoleucine).

Historically, syntheses starting from allylic precursors have been plagued by poor regioselectivity. This guide provides field-proven troubleshooting logic, mechanistic insights, and a self-validating protocol to push your yields from <20% to >85% by leveraging the Wakamatsu amidocarbonylation pathway.

Part 1: Diagnostic Decision Tree

Before adjusting reaction parameters, it is critical to ensure your synthetic route is not inherently bottlenecked by competing side reactions. The flowchart below illustrates why starting material selection is the primary root cause of low yields in this specific synthesis.

G Start Substrate Selection for 2-Acetamido-4-methylhexanoic acid Sub1 Allylic Alcohols (e.g., 3-methyl-2-buten-1-ol) Start->Sub1 Historical Route Sub3 3-Methylpentanal (Direct Precursor) Start->Sub3 Optimized Route Sub2 Isoprene (Dehydration Product) Sub1->Sub2 Dehydration (In situ) Mix Regioisomeric Aldehyde Mixture: 3-methylbutanal, 3-methylpentanal, 4-methylpentanal Sub2->Mix Hydroformylation (CO/H2) HighYield High Yield (>85%) Target Compound Isolated Sub3->HighYield Direct Wakamatsu Amidocarbonylation PoorYield Low Yield (~15-22%) Complex Amino Acid Mixture Mix->PoorYield Amidocarbonylation

Fig 1. Diagnostic decision tree for substrate selection in 2-acetamido-4-methylhexanoic acid synthesis.

Part 2: FAQs & Troubleshooting Guide

Q1: I am using 3-methyl-2-buten-1-ol as a starting material, but my yield of 2-acetamido-4-methylhexanoic acid is only ~14%. Why am I seeing so many byproducts? A1: When subjecting substituted allylic alcohols to amidocarbonylation conditions, the substrate undergoes competing side reactions before carbonylation can occur. Specifically, the alcohol dehydrates to form isoprene. Isoprene then undergoes non-selective hydroformylation and hydrogenation to yield a mixture of 3-methyl-1-pentanal and 4-methyl-1-pentanal, alongside the rearrangement product 3-methylbutanal. Subsequent amidocarbonylation of this complex aldehyde mixture splits your yield into three distinct regioisomers: N-acetylleucine, 2-acetamido-5-methylhexanoic acid, and your target, 2-acetamido-4-methylhexanoic acid[1].

Q2: How can I achieve high regioselectivity and improve the yield of the target compound? A2: You must bypass the isoprene intermediate entirely. The most atom-economical and regioselective method is to perform a direct Wakamatsu amidocarbonylation starting from pure 3-methylpentanal [2]. By providing the pre-formed, correct carbon skeleton, you eliminate the regiochemical ambiguity of the hydroformylation step, pushing the yield of 2-acetamido-4-methylhexanoic acid above 85%.

Q3: My direct amidocarbonylation of 3-methylpentanal is stalling. I am using pure CO gas and


. What is wrong? 
A3:  The reaction requires Syngas (a 1:1 mixture of CO and 

), not pure CO. While the overall stoichiometry of aldehyde amidocarbonylation appears to only consume CO, the presence of

is mechanistically critical. Hydrogen gas is required to cleave the inactive dicobalt octacarbonyl precatalyst into the active hydridocobalt tetracarbonyl (

) species. Without

, the catalyst remains inactive, and the N-acyliminium ion intermediate cannot be successfully trapped and reduced.

Q4: How do I safely and effectively separate the cobalt catalyst from the product post-reaction? A4: Cobalt carbonyl complexes are highly soluble in organic solvents and difficult to separate via standard chromatography. The most effective method is an oxidative workup . By exposing the crude reaction mixture to air in the presence of an ethereal solvent, the soluble Co(-I) and Co(I) species are oxidized to Co(II) salts. These Co(II) salts are insoluble in ether and will precipitate out, allowing you to remove them via simple Celite filtration before acid-base extraction.

Part 3: Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting stalled reactions. The Wakamatsu reaction relies on the in situ generation of an electrophilic N-acyliminium ion, which is subsequently trapped by the cobalt catalyst.

Mechanism A 3-Methylpentanal + Acetamide B Hemiamidal Intermediate A->B H+ C N-Acyliminium Ion (Electrophile) B->C -H2O D Alkylcobalt Complex [Co(CO)4]- attack C->D HCo(CO)4 E Acylcobalt Complex (CO Insertion) D->E CO F 2-Acetamido-4-methylhexanoic acid (Hydrolysis) E->F H2O

Fig 2. Mechanism of the Wakamatsu amidocarbonylation yielding 2-acetamido-4-methylhexanoic acid.

Part 4: Quantitative Yield Optimization Data

The table below summarizes the causal relationship between starting material selection, reaction conditions, and the final yield of the target compound.

Starting MaterialCatalystPressure (atm)Temp (°C)Major Product(s)Target Yield (%)
3-Methyl-2-buten-1-ol

100 (

)
120Mixture of 3 regioisomers~14%
Isoprene

100 (

)
120Mixture of 3 regioisomers~15%
3-Methylpentanal

100 (

)
120 2-Acetamido-4-methylhexanoic acid >85%

Part 5: Experimental Protocol (Optimized Route)

Objective: Synthesize 2-acetamido-4-methylhexanoic acid via direct Wakamatsu amidocarbonylation. Self-Validating Metric: A successful reaction will exhibit a noticeable drop in reactor pressure (gas uptake) within the first 2 hours of heating.

Reagents:

  • 3-methylpentanal (10 mmol)

  • Acetamide (12 mmol)

  • Dicobalt octacarbonyl,

    
     (0.5 mmol, 5 mol%)
    
  • 1,4-dioxane (30 mL, anhydrous)

  • Syngas (

    
     1:1 ratio)
    

Step-by-Step Methodology:

  • Catalyst Activation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a 100 mL stainless steel high-pressure autoclave with

    
    , acetamide, and 1,4-dioxane.
    
    • Causality:

      
       is highly air-sensitive. Handling it under inert conditions prevents premature oxidation to inactive Co(II) salts.
      
  • Substrate Addition: Add 3-methylpentanal to the mixture and securely seal the autoclave.

  • Pressurization: Remove the autoclave from the glovebox. Purge the vessel three times with syngas (

    
     1:1) to remove any residual nitrogen. Pressurize the system to 100 atm.
    
  • Reaction: Heat the autoclave to 120 °C with vigorous mechanical stirring for 6 hours. Monitor the pressure gauge; a steady drop indicates the successful generation of

    
     and subsequent CO insertion.
    
  • Oxidative Workup: Cool the reactor to room temperature and carefully vent the unreacted syngas in a highly ventilated fume hood. Transfer the dark reaction mixture to a round-bottom flask, add diethyl ether (50 mL), and stir vigorously while exposed to ambient air for 2 hours.

    • Causality: Air oxidation converts the soluble cobalt carbonyl species into insoluble cobalt(II) salts, preventing product contamination and emulsion formation during extraction.

  • Isolation: Filter the mixture through a tightly packed pad of Celite to remove the precipitated cobalt salts. Extract the filtrate with saturated aqueous

    
     (3 x 20 mL). Acidify the combined aqueous layers with 2M HCl to pH 2. Extract the newly precipitated product into ethyl acetate, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield pure 2-acetamido-4-methylhexanoic acid as a white solid.

References

  • Yuan, S.-S., & Ajami, A. M. (1986). On the catalytic amidocarbonylation of substituted allylic alcohols. Journal of Organometallic Chemistry, 302(2), 255-258.[Link]

  • Wakamatsu, H., Uda, J., & Yamakami, N. (1971). Synthesis of N-acyl amino-acids by a carbonylation reaction. Journal of the Chemical Society D: Chemical Communications, (23), 1540-1540.[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Acetamido-4-methylhexanoic Acid (N-Acetylleucine)

Topic: Separating 2-Acetamido-4-methylhexanoic acid from Leucine impurities. Applicable Compounds: N-Acetyl-L-Leucine (CAS: 1188-21-2), N-Acetyl-DL-Leucine, L-Leucine (CAS: 61-90-5).[1][2] Document ID: TS-PUR-042-B Last...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separating 2-Acetamido-4-methylhexanoic acid from Leucine impurities. Applicable Compounds: N-Acetyl-L-Leucine (CAS: 1188-21-2), N-Acetyl-DL-Leucine, L-Leucine (CAS: 61-90-5).[1][2] Document ID: TS-PUR-042-B Last Updated: October 2023[1][2]

The Separation Logic (Scientific Grounding)

Before attempting purification, it is critical to understand the physicochemical divergence between the target and the impurity. The separation relies entirely on the difference in ionization states (pKa) and hydrophobicity .[2]

The Core Conflict

You are trying to separate an N-acetylated amino acid (Target) from its free amino acid precursor (Impurity).[1][2]

FeatureL-Leucine (Impurity)N-Acetyl-L-Leucine (Target)
Structure Zwitterionic (Free Amine + Acid)Anionic/Acidic (Blocked Amine + Acid)
pKa (Carboxyl) ~2.36~3.66
pKa (Amine) ~9.60 (Basic)None (Amide is non-basic)
Charge at pH 1.0 Cationic (+1) (

,

)
Neutral (0) (

,

)
Hydrophobicity Low (Polar)Moderate (Acetyl group adds lipophilicity)

The Mechanism of Failure: Most purification failures occur because researchers treat N-acetylleucine like a standard amino acid.[1][2] It is not. It behaves more like a carboxylic acid (e.g., acetic acid) than an amino acid.

Decision Matrix: Select Your Protocol

Use this flow to determine the best method for your specific scale and purity requirement.

SeparationStrategy Start START: Define Scale & Purity Scale What is your sample scale? Start->Scale Small Analytical / Small Scale (< 100 mg) Scale->Small Analytical Large Preparative / Bulk (> 1 g) Scale->Large Prep HPLC Method C: Reversed-Phase HPLC (Highest Purity, Low Throughput) Small->HPLC ImpurityLevel Impurity Level? Large->ImpurityLevel HighImp High Leucine (>10%) ImpurityLevel->HighImp Dirty Crude LowImp Trace Leucine (<5%) ImpurityLevel->LowImp Polishing SCX Method A: Cation Exchange (SCX) (The 'Gold Standard' for removal) HighImp->SCX LLE Method B: Liquid-Liquid Extraction (Fast, scalable, moderate purity) LowImp->LLE

Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on scale and impurity load.

Experimental Protocols

Method A: Cation Exchange Chromatography (Recommended)

Best for: Removing high levels of Leucine; ensuring <0.1% impurity.[2] Principle: At pH 1-2, Leucine is positively charged and binds to the resin.[2] N-Acetylleucine is neutral and flows through.[1][2][3]

Reagents:

  • Strong Cation Exchange Resin (e.g., Dowex 50W-X8, Amberlite IR-120) in Hydrogen (

    
    ) form .[1][2]
    
  • 0.1 M HCl.[2][4]

  • Deionized Water.[2]

Protocol:

  • Column Prep: Pack a glass column with the resin.[2] Wash with 3 Bed Volumes (BV) of 1 M HCl to ensure full protonation, followed by water until effluent is neutral.

  • Sample Loading: Dissolve your crude mixture in a minimum volume of 0.1 M HCl (pH ~1).

    • Critical: The pH must be below 2.[2]0. If the pH is higher, Leucine may not fully protonate, leading to "breakthrough."

  • Elution: Pass the sample through the column at a slow flow rate (approx 1 mL/min for a 10g scale).

  • Collection: Collect the flow-through.

    • Mechanism:[1][2][5] The Leucine (

      
      ) exchanges with 
      
      
      
      on the resin and sticks.[2] The N-Acetylleucine (Neutral) passes unretained.[1][2]
  • Wash: Wash the column with 2 BV of 0.1 M HCl to recover any residual N-Acetylleucine held in the void volume. Combine with the flow-through.

  • Recovery: Evaporate the combined flow-through under reduced pressure to obtain pure N-Acetylleucine.

Method B: Liquid-Liquid Extraction (LLE)

Best for: Bulk scale-up where chromatography is too slow.[1][2]

Protocol:

  • Dissolution: Dissolve crude solid in water (approx 10 mL/g).

  • Acidification: Adjust pH to 1.5 - 2.0 using concentrated HCl.

    • Why? You must suppress the ionization of the N-Acetylleucine carboxyl group (pKa 3.[2]66) to make it hydrophobic.[2]

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).[2]

    • Partitioning: N-Acetylleucine (protonated form) moves into EtOAc.[1][2] Leucine (cationic form) remains trapped in the water phase.[2]

  • Wash: Wash the combined organic layers once with a small volume of 0.01 M HCl (to remove physically entrained Leucine).

  • Drying: Dry organic layer over

    
    , filter, and rotovap.
    
Method C: Analytical HPLC (Quality Control)

Best for: Verifying purity after Method A or B.[2]

Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][6]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Amide bond absorption).[2][7]

  • Expected Result: Leucine elutes near the void volume (very polar); N-Acetylleucine elutes significantly later (hydrophobic retention).[1][2]

Troubleshooting Guide

Issue 1: Leucine "Breakthrough" in Cation Exchange

Symptom: You ran the SCX column (Method A), but NMR/HPLC shows Leucine in the product. Root Cause:

  • Resin Saturation: You exceeded the milliequivalent (meq) capacity of the resin.[2]

  • Incorrect pH: The sample was loaded in water (pH ~4-5) instead of acid. At pH 5, Leucine is zwitterionic (

    
    ) and binds less efficiently than the pure cation.
    Solution: 
    
  • Regenerate resin with 2 M HCl.[2]

  • Ensure the sample is dissolved in 0.1 M HCl before loading.[2] The input pH must be < 2.0.[2]

Issue 2: Low Yield in Extraction (Method B)

Symptom: High purity, but you lost 50% of your N-Acetylleucine. Root Cause:

  • pH too high: If extraction pH is 4.0 (near the pKa of 3.66), 50% of your target is ionized (

    
    ) and stays in the water.[2]
    
  • Emulsions: N-acetylated amino acids can act as weak surfactants.[1][2] Solution:

  • Drop pH to 1.5 .[2] This forces >99% of N-Acetylleucine into the neutral, extractable state.[2]

  • Add brine (NaCl) to the aqueous phase to "salt out" the organic compound.

Issue 3: Product is an Oil/Gum instead of Solid

Symptom: After evaporation, the product refuses to crystallize. Root Cause: Trace solvent impurities or water retention.[2] Solution:

  • Chase with Toluene: Add toluene and rotovap to azeotrope off residual water/acetic acid.[2]

  • Recrystallization: Dissolve the gum in a minimum amount of hot Ethanol, then add Diethyl Ether until turbid. Cool to 4°C.

Frequently Asked Questions (FAQs)

Q: Can I use normal phase silica chromatography? A: It is not recommended.[2] Free amino acids (Leucine) streak badly on silica due to their polarity and zwitterionic nature.[2] Reverse phase (C18) or Ion Exchange is superior.[2]

Q: Why do I see two peaks for N-Acetylleucine in HPLC? A: If you are using a chiral column, you are seeing the L- and D- enantiomers.[1][2] If using a standard C18 column, you might be seeing rotamers (cis/trans isomerism of the amide bond), though these usually coalesce at higher temperatures (40°C+).

Q: Is 2-Acetamido-4-methylhexanoic acid stable in 1 M HCl? A: Yes, for short periods (during purification). However, prolonged heating in strong acid will hydrolyze the amide bond, reverting it back to Leucine and Acetic Acid. Do not boil in acid.

References

  • PubChem. N-Acetyl-L-leucine (Compound CID 70912).[1][2][8] National Library of Medicine.[2] [Link][2]

  • Vertex AI Research. Acetylation turns leucine into a drug by membrane transporter switching.[2] (Mechanism of transport and pKa differences).[2] [Link][2]

  • SIELC Technologies. Separation of Acetyl-L-leucine on Newcrom R1 HPLC column. (HPLC Methodology). [Link]

  • University of Calgary. Amino Acid pKa Values. (Reference for Leucine pKa). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Acetyl Amino Acids

Status: Active Specialist: Senior Application Scientist Topic: N-Acetyl Amino Acids (Acidic/Polar Analytes) Last Updated: March 2026 Executive Summary Welcome to the Technical Support Center. This guide addresses a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Specialist: Senior Application Scientist Topic: N-Acetyl Amino Acids (Acidic/Polar Analytes) Last Updated: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses a specific, high-frequency issue in the analysis of N-acetyl amino acids (e.g., N-acetylcysteine, N-acetyltyrosine): Peak Tailing .

Unlike zwitterionic native amino acids, N-acetyl amino acids function primarily as weak acids because the acetylation of the N-terminus neutralizes the basic amine group. Tailing in these analytes is rarely caused by the "cation-exchange" mechanism seen with basic drugs. Instead, it is almost exclusively driven by ionization state mismatch (pH) , secondary hydrogen bonding , or metal chelation .

This guide provides a self-validating troubleshooting protocol to restore peak symmetry (


).

Part 1: Diagnostic & Triage

Q: How do I objectively confirm "tailing" versus "broadening"?

A: Do not rely on visual inspection. You must calculate the USP Tailing Factor (


)  or Asymmetry Factor (

)
.
  • Acceptance Criteria:

    
     is ideal; 
    
    
    
    is acceptable for complex matrices.
  • The Diagnostic:

    
    
    Where 
    
    
    
    is the front half-width and
    
    
    is the back half-width at 10% of peak height.[1]
SymptomMetricProbable Cause
Pure Tailing

,

normal
Secondary interactions (Silanols/Metals) or pH mismatch.
Broadening + Tailing

,

increased
Column overload or extra-column volume.
Fronting

Incompatible sample solvent (stronger than mobile phase).[2]

Part 2: Troubleshooting Modules

Module 1: The "Acid Lock" Strategy (Mobile Phase pH)

Q: My N-acetyl amino acid peak is tailing on a standard C18 column. What is the first variable I should check? A: Check the Mobile Phase pH .[3][4][5][6] This is the single most common cause of failure for these analytes.

  • The Mechanism: N-acetyl amino acids have a carboxylic acid group with a

    
    .
    
    • If pH

      
       pKa:  The analyte exists as a mixture of protonated (neutral) and deprotonated (anionic) species. These two forms interact differently with the stationary phase, causing the peak to "smear" or tail.[1][3][7][8]
      
    • If pH > pKa: The analyte is fully ionized (negative). Retention drops significantly, and repulsion from residual silanols (also negative) can cause peak distortion or total elution in the void volume.

  • The Solution: You must suppress ionization to "lock" the analyte in its neutral, hydrophobic state.

    • Target pH:

      
       (at least 1 unit below the pKa).
      
    • Recommended Additive: 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS).

Field Insight: Avoid acetate buffers (pH ~4.5) for these compounds. The pH is too close to the pKa of the carboxylic acid, guaranteeing mixed-mode retention and tailing.

Module 2: Secondary Interactions & Chelation

Q: I adjusted the pH to 2.1, but I still see a "foot" at the base of the peak. Why? A: You are likely observing Secondary Silanol Hydrogen Bonding or Metal Chelation .

  • Silanol Activity: Even at low pH, acidic silanols on the silica surface can hydrogen bond with the amide (N-acetyl) group or the carboxylic acid.

    • Fix: Switch to a "Type B" High-Purity Silica column with high carbon load and exhaustive end-capping.

  • Metal Chelation (Specific to N-Acetylcysteine): N-acetylcysteine (NAC) contains a free thiol (-SH) group. It is a potent chelator of trace iron or steel in the HPLC system.

    • Symptom: Broad, tailing peaks that vanish or change shape with concentration.

    • Fix: Add a sacrificial chelator to the mobile phase (e.g., 50 µM EDTA) or use a bio-inert (PEEK-lined) column hardware.

Module 3: Sample Solvent Mismatch

Q: My retention time is stable, but the peak fronts or tails heavily only at the beginning. Is my column dead? A: Likely not. You are experiencing Solvent Strength Mismatch .

  • The Error: Dissolving the N-acetyl amino acid in 100% Methanol or Acetonitrile while the mobile phase starts at 95% Water.

  • The Physics: The strong solvent plug travels down the column faster than the analyte can equilibrate, carrying a portion of the sample forward (fronting) or disrupting the focusing at the head of the column (tailing).

  • The Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).

Part 3: Step-by-Step Optimization Protocol

Follow this logic to isolate the root cause.

Step 1: The "Blank" Injection

  • Inject the mobile phase solvent alone.

  • Purpose: Rule out system ghosts or carryover.

Step 2: The "Buffered" Check

  • Prepare Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.1).

  • Prepare Mobile Phase B: Acetonitrile + 0.1% Phosphoric Acid.

  • Run a standard gradient (5% B to 60% B).

  • Validation: If tailing disappears, the issue was ionization state (pH).

Step 3: The "Load" Check

  • Dilute the sample 1:10 and inject.

  • Validation: If peak symmetry improves (

    
     drops from 1.8 to 1.2), the column was overloaded.
    

Step 4: The "Chelation" Check (For Thiol-containing analytes)

  • Flush system with 10% Methanol + 0.1% EDTA overnight.

  • Retest.[1][3][4][9]

  • Validation: If shape improves, stainless steel ions were interacting with the analyte.

Part 4: Troubleshooting Logic Map

The following diagram illustrates the decision process for diagnosing peak tailing in acidic analytes.

HPLC_Troubleshooting Start Start: Peak Tailing Detected (As > 1.2) Check_pH Check Mobile Phase pH Is pH < (pKa - 1)? Start->Check_pH Action_Adjust_pH Action: Lower pH to ~2.0 (Use Formic or Phosphoric Acid) Check_pH->Action_Adjust_pH No Check_Solvent Check Sample Solvent Is solvent stronger than MP? Check_pH->Check_Solvent Yes Action_Adjust_pH->Check_Solvent Action_Match_Solvent Action: Dilute sample in starting Mobile Phase Check_Solvent->Action_Match_Solvent Yes Check_Analyte Analyte Type? (e.g., N-Acetylcysteine) Check_Solvent->Check_Analyte No Action_Match_Solvent->Check_Analyte Action_Chelation Action: Add EDTA or Passivate System Check_Analyte->Action_Chelation Contains Thiol (-SH) Check_Column Check Column Type Is it Type B / End-capped? Check_Analyte->Check_Column Standard N-Acetyl Action_Chelation->Check_Column Action_New_Column Action: Switch to High-Purity C18 Check_Column->Action_New_Column No (Old Silica) Success Peak Symmetry Restored (As < 1.2) Check_Column->Success Yes Action_New_Column->Success

Caption: Decision tree for diagnosing peak tailing in N-acetyl amino acids, prioritizing pH and solvent effects.

References

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Shimadzu. (2025). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Optical Purity of (S)-2-Acetamido-4-methylhexanoic Acid

Welcome to the technical support center for the enantioselective synthesis and purification of (S)-2-Acetamido-4-methylhexanoic acid. As a non-proteinogenic amino acid, this compound is a valuable chiral building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantioselective synthesis and purification of (S)-2-Acetamido-4-methylhexanoic acid. As a non-proteinogenic amino acid, this compound is a valuable chiral building block in pharmaceutical development and chemical biology.[1][2][3] Achieving high optical purity is critical, as the biological activity of chiral molecules is often enantiomer-dependent.[4]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our focus is on providing practical solutions grounded in established scientific principles to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common experimental challenges, from enzymatic resolution to analytical separation and potential racemization.

Category 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is a powerful technique for separating enantiomers of N-acetylated amino acids. The process relies on an enzyme, typically an Acylase, that selectively hydrolyzes one enantiomer (usually the L- or S-form) of the racemic N-acetyl starting material, leaving the other enantiomer unreacted.[5][6]

This is a common issue that typically points to suboptimal reaction conditions or enzyme inhibition.

Possible Causes & Solutions:

  • Incorrect pH: Enzyme activity is highly dependent on pH.[7][8] The active site of the enzyme contains acidic and basic amino acid residues whose ionization state is critical for substrate binding and catalysis.[9]

    • Troubleshooting Step: Verify the pH of your reaction buffer. For most Acylases (e.g., Acylase I from Aspergillus oryzae), the optimal pH is typically in the range of 7.0-8.0.[6] Calibrate your pH meter and ensure your buffer has sufficient capacity to handle the acetic acid produced during the hydrolysis.

  • Suboptimal Temperature: Temperature affects the rate of reaction by influencing the kinetic energy of molecules.[10] However, excessively high temperatures can lead to enzyme denaturation and loss of activity.

    • Troubleshooting Step: Most acylases operate optimally between 25°C and 40°C. If you are running the reaction at room temperature, consider moving it to a temperature-controlled water bath or incubator set to the enzyme's optimal temperature. Conversely, if the temperature is too high, reduce it.[9][10]

  • Product Inhibition: The products of the reaction—(S)-2-amino-4-methylhexanoic acid and acetic acid—can sometimes inhibit the enzyme, slowing the reaction as their concentration increases.

    • Troubleshooting Step: While difficult to avoid completely, ensuring the pH is controlled can mitigate the effect of acetic acid. If product inhibition is severe, consider strategies like in-situ product removal, although this adds complexity.

  • Poor Enzyme Activity or Stability: The enzyme itself may be old, improperly stored, or inactivated by contaminants.

    • Troubleshooting Step: Purchase fresh enzyme from a reputable supplier. Always store enzymes according to the manufacturer's instructions (typically at low temperatures, e.g., -20°C or 4°C). Run a small-scale control reaction with a known, reliable substrate to confirm the enzyme's activity.

Low enantioselectivity means the enzyme is hydrolyzing both the (S) and (R) enantiomers at comparable rates.

Possible Causes & Solutions:

  • Suboptimal Enzyme Choice: Not all acylases are created equal. Their substrate specificity and enantioselectivity can vary significantly.[5][11]

    • Troubleshooting Step: The most common and robust choice for N-acetyl amino acids is Acylase I from either porcine kidney or Aspergillus oryzae.[6] If one is not providing sufficient selectivity, it is worth screening the other.

  • Reaction Conditions: Temperature and pH can influence the flexibility of the enzyme's active site, which in turn can affect its ability to discriminate between enantiomers.[12]

    • Troubleshooting Step: Systematically vary the reaction temperature and pH within the enzyme's stable range. Sometimes, operating at a lower temperature can enhance selectivity, even at the cost of a slower reaction rate.[13]

  • Presence of Metal Ion Cofactors: Some acylases require specific metal ions (e.g., Co²⁺) for optimal activity and selectivity.

    • Troubleshooting Step: Check the enzyme's technical data sheet to see if a cofactor is required. If so, add the specified salt (e.g., CoCl₂) to the reaction buffer at the recommended concentration.

After a successful resolution, you will have a mixture containing the free amino acid product and the unreacted N-acetylated starting material. Their different chemical properties allow for straightforward separation.

Recommended Protocol: Extraction

  • Acidify the Reaction Mixture: Lower the pH of the aqueous reaction mixture to ~2-3 using 2M HCl. This protonates the carboxylate group of the unreacted (R)-2-Acetamido-4-methylhexanoic acid, making it less water-soluble.

  • Extract with an Organic Solvent: Perform multiple extractions with a water-immiscible organic solvent like ethyl acetate. The protonated (R)-2-Acetamido-4-methylhexanoic acid will preferentially partition into the organic layer. The (S)-amino acid, which is protonated at the amine group, will remain as a salt in the aqueous layer.

  • Isolate the Products:

    • Organic Layer: The combined organic layers can be dried (e.g., with Na₂SO₄), filtered, and concentrated under reduced pressure to recover the (R)-2-Acetamido-4-methylhexanoic acid. This unwanted enantiomer can be racemized and recycled.[14]

    • Aqueous Layer: The pH of the aqueous layer can be adjusted to the isoelectric point of the amino acid (typically pH ~6) to precipitate the (S)-2-amino-4-methylhexanoic acid, which can then be isolated by filtration. Alternatively, the solution can be concentrated to yield the amino acid hydrochloride salt.

Category 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of your product.[15] It can also be used on a preparative scale to separate enantiomers.[16]

This indicates that the chosen chiral stationary phase (CSP) and mobile phase are not providing any chiral recognition.[17]

Troubleshooting Workflow:

  • Verify CSP Selection: The most critical factor is the choice of the chiral stationary phase. For N-acetylated amino acids, polysaccharide-based CSPs are often the most successful.[18]

    • Action: Screen columns with different chiral selectors. Good starting points include columns based on derivatized cellulose or amylose (e.g., CHIRALPAK® IC, CHIRALCEL® OD).[18][19] Zwitterionic or macrocyclic glycopeptide-based CSPs can also be effective for amino acid derivatives.[20][21][22]

  • Optimize Mobile Phase: The mobile phase composition plays a crucial role in chiral recognition.[16]

    • Action (Normal Phase): Start with a simple mobile phase like Hexane/Isopropanol (IPA) with a small amount of an acidic additive (0.1% Trifluoroacetic Acid - TFA). Systematically vary the Hexane/IPA ratio (e.g., 90:10, 80:20, 70:30).

    • Action (Reversed Phase): Use a mobile phase like Acetonitrile/Water with 0.1% Formic Acid or a buffer (e.g., 10-20 mM ammonium formate).

Poor peak shape compromises resolution and leads to inaccurate quantification.[13]

Possible Cause Troubleshooting Solution & Rationale
Column Overload Dilute the sample and reinject. High concentrations saturate the stationary phase, leading to peak fronting or tailing.[13]
Secondary Interactions Optimize mobile phase additives. Unwanted interactions with residual silanols on the silica support can cause tailing. For an acidic analyte like this, ensure the mobile phase is acidic enough (e.g., 0.1% TFA or Formic Acid) to keep it in its protonated state.[13][19]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.[23]
Column Contamination/Aging Flush the column with a strong solvent. If the column is old or has been exposed to many samples, strongly retained impurities can build up. Follow the manufacturer's regeneration protocol.[23]

Even with some separation, achieving baseline resolution (Rs ≥ 1.5) is necessary for accurate quantification.

Optimization Strategies:

  • Adjust Mobile Phase Composition: This is the most powerful tool. Small changes in the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane) can dramatically impact selectivity.[24]

  • Change the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol can alter the hydrogen bonding interactions and improve resolution.

  • Lower the Temperature: Generally, decreasing the column temperature enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution. Try decreasing the temperature in 5°C increments (e.g., 25°C → 20°C → 15°C).[13]

  • Decrease the Flow Rate: Reducing the flow rate gives more time for the enantiomers to interact with the stationary phase, which can increase column efficiency and improve resolution.

Category 3: Racemization Concerns

Racemization, the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers, can undermine your efforts to achieve high optical purity.[25]

Yes, the stereocenter of amino acids can be susceptible to racemization, especially under harsh conditions.

Conditions that Promote Racemization:

  • Strongly Basic or Acidic Conditions: The primary mechanism for racemization involves the deprotonation of the α-carbon to form a planar enolate intermediate.[25] This is facilitated by strong bases. Strongly acidic conditions, particularly when combined with heat, can also promote racemization.

    • Guideline: During workup and purification, avoid prolonged exposure to pH > 10 or pH < 1. Use mild acids and bases for pH adjustments where possible.

  • High Temperatures: Heat provides the energy to overcome the activation barrier for deprotonation and subsequent reprotonation, accelerating racemization.[14]

    • Guideline: Perform all concentration steps at moderate temperatures (e.g., < 40°C) using a rotary evaporator. Store the final product in a cool, dry place.

  • Presence of Certain Reagents: Aldehydes and some metal ions can catalyze the racemization of amino acids.[26][27]

    • Guideline: Ensure all solvents and reagents used in the final purification steps are of high purity and free from such contaminants.

Visualized Workflows & Protocols
Diagram: Enzymatic Kinetic Resolution Workflow

This diagram outlines the key steps in a typical enzymatic kinetic resolution process for producing (S)-2-amino-4-methylhexanoic acid.

EKR_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Product Separation cluster_products 4. Isolation racemate Prepare Solution of Racemic (R,S)-2-Acetamido-4-methylhexanoic acid buffer Adjust to Optimal pH (e.g., pH 7.5) with Buffer racemate->buffer enzyme Add Acylase I buffer->enzyme incubate Incubate at Optimal Temperature (e.g., 37°C) with Stirring enzyme->incubate monitor Monitor Conversion by HPLC (Target: ~50%) incubate->monitor acidify Acidify Mixture to pH ~2-3 monitor->acidify When at 50% extract Extract with Ethyl Acetate acidify->extract separate Separate Aqueous and Organic Layers extract->separate organic_path Organic Layer: (R)-N-Acetyl-amino acid separate->organic_path aqueous_path Aqueous Layer: (S)-Amino acid separate->aqueous_path

Caption: Workflow for Enzymatic Kinetic Resolution and Product Separation.

Protocol: General Procedure for Enzymatic Kinetic Resolution
  • Substrate Preparation: Dissolve racemic (R,S)-2-Acetamido-4-methylhexanoic acid in deionized water to a concentration of 0.1-0.2 M.

  • pH Adjustment: Adjust the pH of the solution to 7.5 by the careful addition of 1M LiOH or NaOH. Transfer the solution to a temperature-controlled reaction vessel.

  • Enzyme Addition: Add Acylase I (from Aspergillus oryzae, ~1000-2000 units per gram of substrate). If required by the enzyme, add a cofactor like CoCl₂ to a final concentration of ~0.5 mM.

  • Reaction: Stir the mixture at 37°C. Monitor the progress of the reaction by taking small aliquots, quenching with acid, and analyzing by HPLC until ~50% conversion is reached.

  • Workup: Once the reaction is complete, follow the extraction protocol outlined in Q3 to separate the (S)-amino acid product from the unreacted (R)-N-acetyl substrate.

  • Analysis: Determine the enantiomeric excess of the final (S)-amino acid product using a validated chiral HPLC method.

Diagram: Troubleshooting Poor Chiral HPLC Resolution

This decision tree provides a systematic approach to optimizing a chiral HPLC separation when resolution is inadequate.

HPLC_Troubleshooting decision decision action action result result start Start: Poor Resolution (Rs < 1.5) q1 Is this a new method? start->q1 action_screen Screen multiple CSPs (Polysaccharide, Zwitterionic) q1->action_screen Yes q2 Is peak shape good? q1->q2 No result_success Baseline Resolution (Rs >= 1.5) action_screen->result_success Separation Achieved action_peakshape 1. Reduce sample load 2. Optimize acid additive (0.1% TFA) 3. Check sample solvent q2->action_peakshape No (Tailing/Broad) q3 Optimize Mobile Phase q2->q3 Yes action_peakshape->q2 action_mp_ratio action_mp_ratio q3->action_mp_ratio Vary % Alcohol Modifier (e.g., 10%, 15%, 20% IPA) q4 Optimize Temperature action_mp_ratio->q4 Improvement? action_temp action_temp q4->action_temp Decrease Temperature (e.g., 25°C -> 15°C) q5 Optimize Flow Rate action_temp->q5 Improvement? action_flow action_flow q5->action_flow Decrease Flow Rate (e.g., 1.0 -> 0.7 mL/min) action_flow->result_success

Caption: Decision tree for troubleshooting poor chiral HPLC resolution.

Analytical Method Comparison

While chiral HPLC is the most common method for determining enantiomeric excess, other techniques are also available.

Parameter Chiral HPLC NMR Spectroscopy Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers on a chiral stationary phase.[28]Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.[15][29]Differential migration of enantiomers in an electric field in the presence of a chiral selector.[30]
Sensitivity High (µg/mL to ng/mL range).Moderate to Low (typically requires mg of sample).[15]Very High (requires nL to µL of sample).
Speed Moderate (5-30 min per sample).Fast (< 5 min per sample after preparation).Fast (2-15 min per sample).
Development Effort Can be high; requires screening of columns and mobile phases.Moderate; requires finding a suitable chiral solvating or derivatizing agent.Moderate to High; requires optimization of buffer, voltage, and chiral selectors.
Key Advantage Widely applicable, robust, and excellent for preparative scale.Non-destructive, provides structural information.Extremely high efficiency, very low sample consumption.
References
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry.
  • Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing.
  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. PMC.
  • Process for the racemization of α-amino acids. Google Patents.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Today.
  • Process for racemizing an optically active alpha-amino acid or a salt thereof. European Patent Office.
  • Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Harvard University.
  • Enzyme-Catalyzed Asymmetric Synthesis. STEM.
  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids. Sci-Hub.
  • Racemization Assays. Thieme.
  • A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. BenchChem.
  • troubleshooting poor resolution in the chiral separation of propanolamine isomers. BenchChem.
  • The isomers of α-amino-acids with copper(II). Part 4. Catalysis of the racemization of optically active alanine by copper(II) and pyruvate in alkaline solution. Journal of the Chemical Society, Dalton Transactions.
  • Rapid determination of enantiomeric excess. Analytical Methods Blog.
  • Trouble with chiral separations. Chromatography Today.
  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem.
  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI.
  • Non-proteinogenic amino acids. Wikipedia.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Effects of pH and temperature on enzyme activity and stability. ResearchGate.
  • Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.
  • Effect of pH on Enzymatic Reaction. Creative Enzymes.
  • Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Preprints.org.
  • How to Optimize Temperature and pH for Enzyme Activity. Patsnap Synapse.
  • Effect of pH, Temperature, and Concentration on Enzyme Activity: A Comprehensive Review. Journal of Natural Products and Resources.
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.

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Troubleshooting

Removing unreacted homoleucine from N-acetylation reaction

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting strategies and detailed protocols for the effective removal of unreacted homoleucine from N-acetylation...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and detailed protocols for the effective removal of unreacted homoleucine from N-acetylation reaction mixtures. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you achieve the highest purity for your N-acetyl homoleucine product.

Troubleshooting Guide & Core Concepts

This section addresses common purification challenges in a question-and-answer format, focusing on the underlying principles to empower you to make informed decisions during your experiments.

Q1: I've run my N-acetylation reaction, but my crude product is heavily contaminated with unreacted homoleucine. What is the most direct purification method?

A1: The most straightforward approach is selective precipitation via pH adjustment , followed by recrystallization . This method leverages the significant difference in solubility between homoleucine and N-acetyl homoleucine at low pH.

The Scientific Rationale:

  • Homoleucine: Exists as a zwitterion at neutral pH but becomes a positively charged cation (protonated carboxylic acid and amino group) in acidic conditions, rendering it highly soluble in aqueous media.

  • N-Acetyl Homoleucine: The acetylation process converts the basic amino group (-NH2) into a neutral amide (-NH-COCH3). This eliminates the positive charge potential. In a strong acid solution (pH ~2-3), the carboxylic acid group is protonated (-COOH), making the molecule neutral and significantly less soluble in water, causing it to precipitate.[1]

This differential solubility provides a simple and effective, albeit sometimes coarse, method for initial purification. The collected precipitate can then be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove trapped impurities.[1][2]

Q2: My product purity is still insufficient after precipitation and several recrystallization attempts. What is a more robust and higher-resolution purification technique?

A2: When simple crystallization is not enough, Ion-Exchange Chromatography (IEX) is the superior method for this specific separation challenge. It offers high resolving power based on the fundamental charge differences between the two molecules.[3]

The Scientific Rationale: The key is to select a cation-exchange resin , which has a negatively charged stationary phase.

  • At a slightly acidic pH (e.g., pH 4-5), unreacted homoleucine will carry a net positive charge (the -NH3+ group) and will bind strongly to the negative resin.

  • Under the same conditions, N-acetyl homoleucine has no positive charge. Its amino group is now a neutral amide, and its carboxyl group will be deprotonated (-COO-), giving it a net negative charge. It will therefore not bind to the cation-exchange resin and will elute from the column in the flow-through or early wash fractions.[4][5]

This technique provides a highly efficient, baseline separation that is often superior to crystallization for removing stubborn starting material contamination.

Workflow for Purification and Analysis

cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis Reaction N-Acetylation Reaction (Homoleucine + Acetic Anhydride) Workup Initial Workup (Acidification & Precipitation) Reaction->Workup Crude Mixture IEX Ion-Exchange Chromatography (Cation Exchange) Workup->IEX If purity is low TLC TLC Analysis (In-process check) Workup->TLC Check for SM Final_Analysis Final Purity Check (HPLC, MS) Workup->Final_Analysis If purity is high RP_HPLC Reversed-Phase HPLC (High Purity Polish) IEX->RP_HPLC Optional Polish IEX->Final_Analysis RP_HPLC->Final_Analysis Product Pure N-Acetyl Homoleucine Final_Analysis->Product

Caption: General workflow for synthesis, purification, and analysis of N-acetyl homoleucine.

Detailed Experimental Protocols
Protocol 1: Purification by Acidification, Precipitation, and Recrystallization

This protocol is adapted from standard procedures for the synthesis of N-acetylated amino acids.[1]

Objective: To perform a bulk separation of N-acetyl homoleucine from the aqueous reaction mixture.

Steps:

  • Cooling: After the reaction is complete, place the reaction vessel in an ice bath to cool the solution to 0-5°C. This reduces the solubility of the product.

  • Acidification: While stirring vigorously, slowly add a mineral acid (e.g., 6M HCl) dropwise to the cooled reaction mixture. Monitor the pH continuously with a calibrated pH meter.

  • Precipitation: Continue adding acid until the pH of the solution reaches approximately 2-3. A white precipitate of N-acetyl homoleucine should form as the solution becomes acidic.

  • Digestion: Allow the slurry to stir in the ice bath for an additional 30-60 minutes. This process, known as digestion, encourages the growth of larger crystals, which are easier to filter.

  • Filtration: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid (the filter cake) with a small amount of ice-cold deionized water to remove residual acid and any water-soluble impurities.

  • Recrystallization:

    • Transfer the crude, dried solid to a clean flask.

    • Add a minimal amount of a hot solvent system (e.g., 50:50 ethanol/water) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under a vacuum.

Protocol 2: High-Purity Separation by Cation-Exchange Chromatography

Objective: To achieve baseline separation of N-acetyl homoleucine from unreacted homoleucine using a strong cation-exchange resin (e.g., Dowex 50W).

Steps:

  • Resin Preparation: Prepare a slurry of a strongly acidic cation-exchange resin in deionized water. Pack a chromatography column with the resin and wash it extensively with deionized water.

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of the starting buffer (e.g., 0.1 M acetic acid, pH ~4.5) through the resin until the pH of the eluate matches the pH of the buffer.

  • Sample Loading:

    • Take the crude reaction mixture (or the product from Protocol 1 if redissolved) and adjust the pH to the equilibration buffer pH (~4.5).

    • Carefully load the sample onto the top of the column.

  • Elution of Product:

    • Begin eluting the column with the equilibration buffer.

    • N-acetyl homoleucine, being negatively charged or neutral, will not bind to the resin and will elute from the column.

    • Collect fractions and monitor for the presence of your product using TLC.

  • Elution of Unreacted Homoleucine:

    • After the product has been fully eluted, the bound homoleucine can be stripped from the column using a basic solution (e.g., 2M NH4OH). This step is for regenerating the column and confirming the separation, not for product collection.

  • Analysis & Pooling:

    • Analyze the collected fractions containing the product by TLC or HPLC to confirm purity.

    • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified N-acetyl homoleucine.

Comparative Data Summary
PropertyHomoleucineN-Acetyl HomoleucineRationale for Separation
Structure Contains a primary amine (-NH2) and a carboxylic acid (-COOH)Contains an amide (-NHCOCH3) and a carboxylic acid (-COOH)The amine is converted to a neutral amide, fundamentally altering the molecule's charge and polarity.
Charge at pH 4.5 Net Positive (Cationic)Net Negative (Anionic)Allows for strong binding to cation-exchange resins while the acetylated product flows through.[3]
Solubility at pH 2 HighLowThe acetylated product is uncharged and less polar at low pH, causing it to precipitate from aqueous solution.[1]
Ninhydrin Test Positive (Purple Color)NegativeA quick and reliable chemical test to distinguish between the starting material (free amine) and the product (amide).[1]
Hydrophobicity LowerHigherThe addition of the acetyl group increases the non-polar character, enabling separation by reversed-phase chromatography.[6][7]
Principle of Ion-Exchange Separation

cluster_column Column with Cation-Exchange Resin Title Cation-Exchange Chromatography (pH 4.5) Resin1 Resin Bead (-) Resin2 Resin Bead (-) Resin3 Resin Bead (-) Resin4 Resin Bead (-) Homoleucine Homoleucine (+ charge) Homoleucine->Resin2 Binds NAcetyl N-Acetyl Homoleucine (- charge) NAcetyl->invis1 No Binding Eluted N-Acetyl Homoleucine (Elutes) invis2->Eluted Flows Through

Caption: Homoleucine binds to the negative resin, while N-acetyl homoleucine is repelled and elutes.

Frequently Asked Questions (FAQs)
  • Q: Can I use Reversed-Phase HPLC for this purification?

    • A: Yes. N-acetylation increases the hydrophobicity of homoleucine, which allows for separation using reversed-phase chromatography (e.g., on a C18 column).[6][7] This method is exceptionally high-resolution and is often used for final polishing of the product or for analytical confirmation of purity.[8] However, for bulk removal of large amounts of unreacted starting material, IEX or precipitation are typically more scalable and cost-effective.

  • Q: How can I quickly check my column fractions or reaction progress without running an HPLC?

    • A: Thin-Layer Chromatography (TLC) combined with a ninhydrin stain is highly effective. Spot your fractions on a TLC plate, elute with an appropriate solvent system (e.g., ethyl acetate/hexanes with a drop of acetic acid), and then spray with a ninhydrin solution and heat.[1][9] Unreacted homoleucine will produce a characteristic purple spot, while your N-acetylated product will not react with ninhydrin. This provides a rapid, qualitative assessment of your separation.

  • Q: Why is it important to control the temperature during the acidification step?

    • A: The N-acetylation reaction is often performed with an excess of acetic anhydride. Quenching and acidifying this mixture is an exothermic process. Cooling the solution in an ice bath prevents a rapid temperature increase that could potentially lead to the hydrolysis of the newly formed amide bond, which would reverse the reaction and decrease your yield.

References
  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (n.d.). PubMed. Available at: [Link]

  • Principles of Ion Exchange Chromatography. (n.d.). Phenomenex. Available at: [Link]

  • Method for purification of an amino acid using ion exchange resin. (n.d.). Google Patents.
  • The separation of amino acids and their N-acetyl derivatives by paper chromatography and paper ionophoresis. (n.d.). PMC. Available at: [Link]

  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. (2023). MDPI. Available at: [Link]

  • Separation and Detection of Amino Acids. (n.d.). BIOC*2580: Introduction to Biochemistry. Available at: [Link]

  • Reversed Phase Chromatography. (n.d.). Bio-Rad. Available at: [Link]

  • Process for racemisation and acetylation of leucine. (n.d.). Google Patents.
  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. (n.d.). PMC - NIH. Available at: [Link]

  • Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. (n.d.). HELIX Chromatography. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). ResearchGate. Available at: [Link]

  • Process for obtaining pure L-leucine. (n.d.). Google Patents.
  • Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (n.d.). Google Patents.
  • Acetylation (or Succinylation) of Amino Groups on Proteins. (n.d.). Hancock Lab. Available at: [Link]

  • Acetylation turns leucine into a drug by membrane transporter switching. (2021). PMC - NIH. Available at: [Link]

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Optimization

Technical Support Center: Stability of 2-Acetamido-4-methylhexanoic Acid in Aqueous Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Acetamido-4-methylhexanoic acid (also known as N-acetyl-4-methylleucine). We will address comm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Acetamido-4-methylhexanoic acid (also known as N-acetyl-4-methylleucine). We will address common questions and troubleshooting scenarios related to its stability in aqueous environments, empowering you to ensure the integrity of your experiments and formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 2-Acetamido-4-methylhexanoic acid.

Q1: What is the primary degradation pathway for 2-Acetamido-4-methylhexanoic acid in an aqueous solution?

A: The primary and most significant degradation pathway is the hydrolysis of the amide bond.[1][2][3] Amides are generally resistant to hydrolysis in plain water but will break down in the presence of an acid or a base, especially with heat.[1][2][4] This reaction cleaves the molecule into its constituent parts: 4-methylhexanoic acid with an amino group at the second carbon (4-methylleucine) and acetic acid.

Q2: Is 2-Acetamido-4-methylhexanoic acid stable in neutral (pH 7) water at room temperature?

A: Generally, yes. The amide bond is relatively stable under neutral pH conditions without elevated temperatures.[1][2] However, for long-term storage or sensitive applications, stability should not be assumed. We recommend verifying the stability for your specific conditions. For related N-acetylated amino acids, it is often recommended not to store aqueous solutions for more than a day at room temperature to be safe.[5]

Q3: How do pH and temperature critically affect the stability of this compound?

A: Both pH and temperature are critical factors.

  • pH: Stability is significantly reduced in both strongly acidic and strongly alkaline solutions.[4][6] Both hydrogen (H+) and hydroxide (OH−) ions catalyze the hydrolysis of the amide bond.[7] Studies on analogous N-acetylated compounds, like N-acetylneuraminic acid (Neu5Ac), have shown good stability in the pH range of 3.0 to 10.0, with significant degradation occurring at pH values below 2.0 and above 11.0.[6]

  • Temperature: Elevated temperatures dramatically accelerate the rate of hydrolysis.[6] Many standard amide hydrolysis procedures involve heating or refluxing the solution with acid or base to drive the reaction.[1][4][8]

Q4: What are the expected degradation products I should look for?

A: The hydrolysis of 2-Acetamido-4-methylhexanoic acid yields two primary products:

  • 4-methylleucine (2-amino-4-methylhexanoic acid)
  • Acetic acid

Under acidic hydrolysis conditions, the resulting amine will be protonated to form an ammonium salt.[2][4] Under basic hydrolysis conditions, the carboxylic acid will be deprotonated to form a carboxylate salt.[2][3]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common stability-related issues encountered during experiments.

Issue: I am observing a progressive loss of my compound's concentration in an aqueous stock solution.

This is a common issue indicating that the compound is degrading. The workflow below can help diagnose the root cause.

G start Observed Loss of 2-Acetamido-4-methylhexanoic acid check_ph 1. Verify Solution pH start->check_ph ph_extreme pH is < 4 or > 9 check_ph->ph_extreme Yes ph_ok pH is neutral (5-8) check_ph->ph_ok No adjust_ph ACTION: Buffer solution to pH 6-7. Use non-reactive buffers (e.g., phosphate). ph_extreme->adjust_ph check_temp 2. Check Storage Temperature ph_ok->check_temp end_node Problem Resolved adjust_ph->end_node temp_high Stored at Room Temp or above check_temp->temp_high Yes temp_ok Stored at 2-8°C or frozen check_temp->temp_ok No adjust_temp ACTION: Store aliquots at ≤ -20°C for long-term. Use 2-8°C for short-term. temp_high->adjust_temp check_microbial 3. Assess for Microbial Growth (Cloudiness, particulates) temp_ok->check_microbial adjust_temp->end_node microbial_present Growth suspected check_microbial->microbial_present Yes adjust_sterility ACTION: Prepare fresh solution with sterile-filtered buffer. Store in sterile containers. microbial_present->adjust_sterility adjust_sterility->end_node

Caption: Troubleshooting workflow for compound instability.

Issue: I see new, unidentified peaks in my HPLC/LC-MS analysis over time.

This strongly suggests the formation of degradation products.

  • Probable Cause: Amide hydrolysis has occurred. The new peaks likely correspond to 4-methylleucine and potentially other minor byproducts.

  • Validation Strategy:

    • Characterize Degradants: If using LC-MS, check if the mass of the new peak corresponds to the expected degradation product (4-methylleucine, MW ≈ 145.2 g/mol ).

    • Perform a Forced Degradation Study: Intentionally degrade a sample of your compound according to Protocol 2 below. This involves exposing it to strong acid and base.

    • Compare Chromatograms: Run the intentionally degraded sample on your HPLC. If the retention times of the peaks in your degraded sample match the unknown peaks in your experimental sample, you have confirmed their identity as hydrolysis products.

    • Remediate: Once confirmed, revisit your solution preparation and storage procedures as outlined in the troubleshooting workflow above to prevent future degradation.

Section 3: Key Mechanisms & Data

Understanding the chemical mechanism of degradation is key to preventing it.

Mechanism of Amide Hydrolysis

The amide bond in 2-Acetamido-4-methylhexanoic acid is cleaved by nucleophilic acyl substitution, a reaction catalyzed by both acid and base.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start Amide R-C(=O)NHR' A_protonated Protonated Amide R-C(=O+)H-NHR' A_start->A_protonated + H3O+ A_intermediate Tetrahedral Intermediate A_protonated->A_intermediate + H2O A_products Carboxylic Acid + Amine Salt R-COOH + R'NH3+ A_intermediate->A_products - H3O+ B_start Amide R-C(=O)NHR' B_intermediate Tetrahedral Intermediate B_start->B_intermediate + OH- B_products Carboxylate + Amine R-COO- + R'NH2 B_intermediate->B_products

Caption: Acid- and base-catalyzed amide hydrolysis pathways.

Stability Data from Analogous Compounds
pH ConditionTemperature% Remaining (after 6 hours)Stability Assessment
Strong Acid
pH 1.060 °C91.5%Moderately Stable
pH 1.090 °C48.0%Unstable
pH 2.060 °C94.5%Moderately Stable
pH 2.090 °C59.6%Unstable
Neutral
pH 7.0121 °C (20 min)>99.0%Highly Stable
Strong Base
pH 11.060 °C88.1%Unstable
pH 11.090 °C36.0%Highly Unstable
pH 12.060 °C45.1%Highly Unstable
pH 12.090 °C1.5%Extremely Unstable
Data adapted from a study on N-acetylneuraminic acid, which demonstrates similar pH- and temperature-dependent amide hydrolysis.[6]

Section 4: Recommended Experimental Protocols

Follow these protocols to ensure the integrity and reproducibility of your work.

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol minimizes the risk of degradation during solution preparation and storage.

  • Select Solvent: Use high-purity (e.g., Milli-Q) water or a suitable sterile buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).

  • Weigh Compound: Accurately weigh the required amount of 2-Acetamido-4-methylhexanoic acid in a sterile container.

  • Dissolution: Add the solvent to the solid and mix gently until fully dissolved. Sonication can be used sparingly if needed, but avoid heating the solution.

  • pH Verification & Adjustment: Measure the pH of the final solution. If it falls outside the desired neutral range (pH 6-8), adjust carefully with dilute HCl or NaOH. For most applications, dissolution in a buffer like PBS is sufficient and avoids this step.[5]

  • Sterilization (Optional but Recommended): For long-term storage, sterile-filter the solution through a 0.22 µm filter into a sterile, sealed container. This prevents microbial growth that could lead to enzymatic degradation.

  • Storage:

    • Short-Term (≤ 72 hours): Store at 2-8°C.[9]

    • Long-Term (> 3 days): Aliquot the solution into single-use volumes and store frozen at ≤ -20°C. Avoid repeated freeze-thaw cycles.[10]

Protocol 2: Forced Degradation (Stress Testing) Protocol

This protocol is used to intentionally degrade the compound to identify potential degradation products and understand stability limits, often as part of drug development.[10]

  • Prepare Solutions: Prepare several identical solutions of your compound at a known concentration (e.g., 1 mg/mL) in a neutral buffer.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to one sample.

    • Base Hydrolysis: Add 0.1 M NaOH to another sample.[9]

    • Thermal Stress: Place one sample (in neutral buffer) in an oven at an elevated temperature (e.g., 70°C).

    • Control: Keep one sample in neutral buffer at 2-8°C.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).

  • Neutralization: Before analysis, neutralize the acid- and base-stressed samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including the control) by a stability-indicating method, typically HPLC with UV or MS detection.

  • Evaluation: Compare the chromatograms. The control sample represents the baseline. The stressed samples will show a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products. This confirms the identity of degradants and shows the compound's susceptibility to different stress conditions.

References

  • Honda, T. Y., Ianiro, T. T., Ubillas, R. P., & Mergens, W. J. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee Corporation.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Chemistry LibreTexts. (2016, February 28). 13.9: Hydrolysis of Amides.
  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide.
  • A Level Chemistry. (2025, January 4). Reactions of Amides.
  • Organic Synthesis. (n.d.). Hydrolysis of Amide.
  • Li, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. PMC.
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
  • Saad, E., et al. (n.d.). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. PMC.
  • Cayman Chemical. (2022, September 29). N-acetyl-L-Cysteine.
  • Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50(2), 113-118. Retrieved from [Link]

Sources

Troubleshooting

Detection limits for N-acetylhomoleucine in mass spectrometry

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the challenges of detecting and quantifying N-acetylhomoleucin...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the challenges of detecting and quantifying N-acetylhomoleucine using mass spectrometry. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing instead on the underlying principles and logical troubleshooting pathways that empower you to resolve issues and optimize your analytical methods.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the bedrock of a successful N-acetylhomoleucine analysis.

Q1: What are the typical detection limits for N-acetylhomoleucine in mass spectrometry?

While specific, validated detection limits for N-acetylhomoleucine are not broadly published, we can infer expected performance from similar N-acetylated amino acids and other small molecules analyzed by modern LC-MS/MS systems. Detection limits are not a single value but depend heavily on the matrix, instrumentation, and sample preparation method.[1][2]

  • Instrument Detection Limit (IDL): For a pure standard in a clean solvent, modern triple quadrupole mass spectrometers can often achieve detection limits in the low femtomol to high attomol range on-column.[3][4]

  • Method Detection Limit (MDL) / Limit of Quantitation (LOQ): When analyzing N-acetylhomoleucine in complex biological matrices like plasma, urine, or cell lysates, the LOQ is more relevant.[3] Due to matrix effects and sample preparation inefficiencies, a realistic LOQ often falls in the low ng/mL to high pg/mL range (approximately low to mid-nanomolar concentrations).[5][6][7] For instance, a validated method for N-acetylglucosamine in human plasma achieved a linear range starting from 20 ng/mL.[6]

Factors that critically influence detection limits include:

  • Ionization Efficiency: The efficiency with which N-acetylhomoleucine is ionized in the MS source.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) can suppress or enhance the ionization of the target analyte, negatively impacting sensitivity.[8][9]

  • Sample Preparation: The cleanliness of the final extract is paramount. Efficient removal of interfering substances is crucial for reaching low detection limits.[10][11]

  • Chromatographic Performance: Sharp, symmetrical peaks provide a better signal-to-noise ratio compared to broad, tailing peaks.[12][13][14]

Q2: What are the best mass spectrometry techniques and instrument settings for analyzing N-acetylhomoleucine?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like N-acetylhomoleucine in complex mixtures due to its superior selectivity and sensitivity.[15][16]

  • Ionization Mode: Electrospray Ionization (ESI) is typically the most effective method for polar molecules like N-acetylated amino acids. Both positive and negative ion modes should be evaluated during method development, although ESI positive mode is common for amino acid-based compounds.[17]

  • Mass Analysis: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.[16] MRM provides excellent specificity by monitoring a specific fragmentation transition (precursor ion → product ion) unique to N-acetylhomoleucine.[16]

  • High-Resolution MS: Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems can also be used.[4] They offer high mass accuracy, which helps in confirming the elemental composition of the analyte and its fragments, providing an extra layer of confidence in identification, especially in complex matrices or when investigating unknown metabolites.[18]

ParameterTypical Starting ConditionRationale & Expert Notes
LC Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention for moderately polar compounds. HILIC can be an alternative if retention is poor.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive-mode ESI and can improve peak shape.[16][17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolStandard organic solvents for reversed-phase chromatography.
Ionization Mode ESI PositiveN-acetylated amino acids readily form [M+H]+ ions.
Analysis Mode Multiple Reaction Monitoring (MRM)For QqQ systems. Ensures highest selectivity and sensitivity for quantification.[16]
Capillary Voltage 1.0 - 4.0 kVOptimize for maximum signal intensity of the precursor ion.
Source Temp. 120 - 150 °CLower temperatures are often better for thermally labile compounds.
Desolvation Temp. 350 - 550 °CMust be high enough for efficient solvent evaporation without degrading the analyte.
Collision Energy 10 - 40 eVOptimize to maximize the intensity of the desired product ion.

Table 1: Recommended starting parameters for LC-MS/MS method development for N-acetylhomoleucine.

Q3: Why is an internal standard crucial for accurate quantification, and what are the best choices for N-acetylhomoleucine?

Accurate quantification of endogenous metabolites is challenging due to variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[19][20] An internal standard (IS) is added at a known concentration to all samples and standards to correct for these variations.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ¹⁵N-labeled N-acetylhomoleucine.[19][21]

  • Why it's best: A SIL-IS is chemically identical to the analyte, so it co-elutes chromatographically and experiences the exact same matrix effects and extraction recovery.[19] Its higher mass allows it to be distinguished by the mass spectrometer. For example, a method for N-acetylcysteine used its deuterated analog (d3-NAC) as the internal standard.[16][22]

If a SIL-IS is unavailable, a structural analog may be used, but this is a compromise.[21] Candidates could include N-acetyl-leucine or N-acetyl-norleucine. However, these will have different retention times and may not perfectly mimic the ionization behavior of N-acetylhomoleucine, potentially leading to less accurate quantification.[23]

Q4: What are the expected fragmentation patterns for N-acetylhomoleucine?

Understanding fragmentation is key to setting up MRM transitions. While specific data for N-acetylhomoleucine is scarce, we can predict its fragmentation based on the known behavior of N-acetylated amino acids and hexosamines.[24][25][26][27]

For the protonated molecule [M+H]⁺, common fragmentation pathways in Collision-Induced Dissociation (CID) would likely involve:

  • Neutral loss of water (H₂O): A very common fragmentation for molecules with hydroxyl groups.

  • Neutral loss of the entire N-acetyl group: This can also occur.

  • Cleavage of the amide bond: This would lead to characteristic fragments.

  • Losses from the side chain: The isobutyl side chain of homoleucine may undergo fragmentation.

A logical workflow for identifying fragments is to perform a product ion scan on the [M+H]⁺ precursor ion of an N-acetylhomoleucine standard. The most intense and stable fragment ions should be selected for the MRM transition to ensure maximum sensitivity and robustness.

Troubleshooting Guide

This guide provides structured solutions to common problems encountered during the analysis of N-acetylhomoleucine.

Problem: Poor Sensitivity / Cannot Detect N-acetylhomoleucine

Q: I'm not seeing any signal for my analyte, or the signal is extremely weak. What are the first things I should check?

This is a common and frustrating issue that can stem from the LC system, the MS system, or the sample itself. A systematic approach is essential.[12][28]

G cluster_0 A Start: No/Low Signal B 1. Check MS Performance Infuse Analyte Standard Directly A->B C Signal OK? B->C D Problem is LC or Method Related C->D Yes E Problem is MS Related C->E No F 2. Check LC System Run Blank Gradient D->F N Fix MS Hardware: - Clean source - Check capillary - Calibrate/Tune MS E->N G Pressure & Baseline OK? F->G H Problem is Method or Sample G->H Yes I Fix LC Hardware: - Check for leaks - Purge pump - Check tubing G->I No J 3. Check Method & Sample Inject High Conc. Standard H->J K Signal OK? J->K L Optimize Method: - Check MRM transitions - Adjust gradient - Check sample pH K->L No M Problem is Sample Prep: - Check extraction recovery - Assess matrix effects K->M Yes

Caption: Troubleshooting workflow for low or no analyte signal.

Detailed Steps & Causality:

  • Isolate the Mass Spectrometer: Directly infuse a standard solution of N-acetylhomoleucine into the mass spectrometer, bypassing the LC system.

    • Causality: This step definitively tells you if the MS is capable of detecting the analyte under the current source and analyzer settings.[28] If you see a strong signal, the MS is working correctly, and the problem lies with the chromatography or the sample's journey to the MS. If there's no signal, the issue is with the MS itself (e.g., incorrect tuning, dirty ion source, wrong MRM transition).[28]

  • Verify LC Integrity: If the MS is fine, check the LC system. Ensure mobile phases are correct and freshly prepared.[13] Check for leaks and ensure the system pressure is stable and within the expected range. A sudden pressure drop could indicate a leak, while a spike could mean a blockage.[9][14]

    • Causality: A leak after the injector means some or all of your sample is not reaching the column and detector. A blockage can prevent flow entirely.[13] Old or improperly prepared mobile phases can lead to microbial growth or precipitation, causing blockages and inconsistent performance.[9][13]

  • Assess the Analytical Method and Sample: If the hardware checks out, inject a high-concentration standard.

    • Causality: If you still see no peak, your method parameters may be incorrect. Double-check that you have entered the correct precursor and product ion m/z values for your MRM transition. If you see a peak but it's weak, your issue is likely sensitivity. Consider optimizing source conditions (capillary voltage, gas flows, temperatures) or improving your sample preparation to concentrate the analyte.[28]

  • Evaluate Sample Preparation: If a clean standard works but a prepared sample does not, the problem is your sample preparation protocol or severe matrix effects.

    • Causality: Your analyte may be lost during extraction steps (e.g., poor recovery in a liquid-liquid or solid-phase extraction). Alternatively, co-extracted matrix components could be severely suppressing the ionization of N-acetylhomoleucine.[8]

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)

Q: My N-acetylhomoleucine peak is tailing. What are the likely causes and solutions?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.[14]

CauseSolutionRationale
Secondary Interactions Lower mobile phase pH (e.g., using 0.1-0.2% formic acid).N-acetylhomoleucine has a carboxylic acid group. At a higher pH, this group can be deprotonated and interact with active sites (e.g., residual silanols) on the silica-based column, causing tailing. Lowering the pH keeps it protonated, minimizing these interactions.[14]
Column Contamination Flush the column with a strong solvent or replace the guard column.Contaminants from previous injections can build up at the head of the column, creating active sites that cause tailing.[13]
Extra-Column Volume Use shorter, narrower ID tubing between the injector, column, and MS. Ensure fittings are properly made (zero dead volume).Excessive volume outside the column allows the analyte band to spread before and after separation, leading to broader, tailing peaks.[13]
Column Overload Dilute the sample or inject a smaller volume.Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[14]

Table 2: Troubleshooting Peak Tailing.

Problem: High Background Noise / Matrix Effects

Q: How can I assess and mitigate ion suppression for N-acetylhomoleucine in complex samples?

Ion suppression is a major cause of poor sensitivity and inaccurate quantification in LC-MS.[8][9]

Assessment Protocol: Post-Column Infusion

  • Setup: Infuse a constant, steady flow of a pure N-acetylhomoleucine standard into the MS source via a T-junction placed after the analytical column.

  • Injection: Inject a blank, extracted sample matrix (e.g., a protein-precipitated plasma sample without the analyte).

  • Analysis: Monitor the signal of the infused standard. A stable, flat baseline is expected. When components from the injected blank matrix elute from the column, any dip in this baseline indicates ion suppression at that retention time. An increase indicates ion enhancement.

  • Action: If a significant dip is observed at the retention time of N-acetylhomoleucine, you have confirmed the presence of matrix effects.

Mitigation Strategies:

  • Improve Chromatographic Separation: Adjust the LC gradient to move the N-acetylhomoleucine peak away from the suppression zone.

  • Enhance Sample Cleanup: Standard protein precipitation is fast but can be "dirty."[22] Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components (e.g., phospholipids, salts).[10][13]

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective. Diluting the sample reduces the concentration of matrix components, thereby lessening their suppressive effect. This is only viable if your analyte concentration is high enough to remain above the LOQ after dilution.

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the most effective way to compensate for unpredictable matrix effects, as it will be suppressed to the same degree as the analyte.[19]

Experimental Protocol: Sample Preparation of N-acetylhomoleucine from Plasma

This protocol describes a general protein precipitation method, a common starting point for bioanalysis.[6][22]

Objective: To extract N-acetylhomoleucine from human plasma while removing the majority of proteins.

Materials:

  • Plasma samples, calibration standards, and quality control (QC) samples.

  • Internal Standard (IS) working solution (e.g., ¹³C-labeled N-acetylhomoleucine in 50:50 methanol:water).

  • Precipitation Solvent: Acetonitrile with 0.1% formic acid, chilled to -20°C.

  • Microcentrifuge tubes (1.5 mL).

  • Calibrated pipettes.

  • Vortex mixer.

  • Microcentrifuge capable of >12,000 x g and 4°C.

Procedure:

  • Sample Aliquoting: Pipette 50 µL of each sample (unknown, standard, or QC) into a pre-labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution to every tube.

    • Expert Note: The IS must be added at this early stage to account for variability in all subsequent steps.

  • Vortexing: Briefly vortex each tube for 5-10 seconds to ensure the IS is thoroughly mixed with the plasma.

  • Protein Precipitation: Add 200 µL of the chilled precipitation solvent (a 4:1 ratio of solvent to plasma) to each tube.

    • Causality: The high concentration of organic solvent denatures and precipitates the plasma proteins. The acid helps to keep the analyte stable and protonated. Chilling the solvent can improve precipitation efficiency.

  • Vortexing for Precipitation: Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation. The solution should appear cloudy.

  • Incubation (Optional): Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Causality: This step pellets the precipitated proteins at the bottom of the tube, leaving the analyte and IS in the supernatant. The low temperature maintains sample stability.

  • Supernatant Transfer: Carefully pipette the supernatant (the clear liquid on top) into a clean autosampler vial or a 96-well plate. Be very careful not to disturb the protein pellet.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

References

  • Sample Preparation - SPARC BioCentre Molecular Analysis. (n.d.). SickKids Research Institute. [Link]

  • Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry. (2014). Journal of Chromatographic Science. [Link]

  • Internal Standards for Food and Nutrition. (n.d.). IsoLife. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Sample preparation for Acyl-CoA analysis. (n.d.). [Link]

  • Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide. (2023). News-Medical.net. [Link]

  • Challenges and recent advances in quantitative mass spectrometry-based metabolomics. (2024). Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. (n.d.). Waters. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]

  • Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. (2010). Mass Spectrometry. [Link]

  • A New Perspective on the Challenges of Mass Spectrometry. (2020). Spectroscopy Online. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Liquid Chromatography Mass Spectrometry. (n.d.). Shimadzu. [Link]

  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Handbook Of Analytical Method Validation. (2020). NIMC. [Link]

  • Sample preparation for Amino Acid Analaysis. (2009). Bio-Synthesis. [Link]

  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. (n.d.). [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. (2026). MDPI. [Link]

  • Signal, Noise, and Detection Limits in Mass Spectrometry. (2023). Agilent. [Link]

  • Analytical Method Validation: An Updated Review. (n.d.). SciSpace. [Link]

  • Common errors in mass spectrometry-based analysis of post-translational modifications. (n.d.). [Link]

  • ERNDIM Quantitative Amino Acids Method Survey. (2018). [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). [Link]

  • Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. (2014). [Link]

  • Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS. (n.d.). ACS Publications. [Link]

  • Mass Spectral Fragmentation Pathways of N-Acetylnitramines. (n.d.). [Link]

  • An Efficient and Economical N-Glycome Sample Preparation Using Acetone Precipitation. (n.d.). MDPI. [Link]

  • For full amino acid quantification via HPLC, what is/are the internal standards I should use? (2021). ResearchGate. [Link]

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (n.d.). NIH. [Link]

  • An Efficient and Economical N-Glycome Sample Preparation Using Acetone Precipitation. (1989). MDPI. [Link]

  • Rate of Advancement of Detection Limits in Mass Spectrometry: Is there a Moore's Law of Mass Spec? (2025). ResearchGate. [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). MDPI. [Link]

  • Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization. (2025). PMC. [Link]

  • Rate of Advancement of Detection Limits in Mass Spectrometry: Is there a Moore's Law of Mass Spec? (n.d.). PMC. [Link]

  • Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium. (2014). PMC. [Link]

  • Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma. (2008). Journal of Chromatography B. [Link]

  • Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: A new approach. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution of N-Acetyl Amino Acids

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address a critical analytical challenge in targeted metabolomics and drug development: the chromatogra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address a critical analytical challenge in targeted metabolomics and drug development: the chromatographic co-elution of N-acetylleucine (NAL) and its homolog, N-acetylhomoleucine (NAHL) .

Rather than simply providing a list of parameters, this guide deconstructs the causality behind their retention behaviors. By understanding the physicochemical mechanisms at play, you can implement a robust, self-validating LC-MS/MS workflow.

Mechanistic Insight: The Root Cause of Co-Elution

NAL and NAHL are homologous N-acetylated aliphatic amino acids. Structurally, they differ by only a single methylene unit (


) in their hydrophobic side chains. While their distinct precursor masses allow a mass spectrometer to differentiate them, chromatographic co-elution causes severe competitive ionization (ion suppression) at the electrospray source . This matrix effect compromises quantitative accuracy, which is highly problematic when NAHL is utilized as a homologous internal standard for NAL quantification.

Co-elution typically occurs due to one of three fundamental methodological errors:

  • Incorrect Stationary Phase: Using HILIC, which retains based on the identical polar N-acetyl and carboxylate moieties while ignoring the hydrophobic tail differences.

  • Inappropriate Mobile Phase pH: Operating above the analytes' pKa, leading to ionization in solution and loss of hydrophobic retention.

  • Overly Steep Gradients: Forcing closely related homologs to elute in the same void volume.

Troubleshooting FAQs

Q1: Why are NAL and NAHL co-eluting in my standard Reversed-Phase (RP) assay?

A: If you are using a standard C18 column, co-elution is likely caused by an overly steep gradient or insufficient hydrophobic interaction. Because the structural difference is merely a single


 group, a ballistic gradient (e.g., >5% organic modifier per minute) compresses their elution bands into a single peak. You must flatten the gradient slope during the critical elution window to allow the minor partition coefficient differences to resolve the peaks.
Q2: How does mobile phase pH dictate the resolution of these homologs?

A: Both compounds possess a carboxylic acid functional group with a pKa of approximately 3.8. If your mobile phase pH is near or above this pKa (e.g., pH 4–7), the molecules exist in a dynamic equilibrium between neutral and highly polar anionic states. Anions exhibit poor retention on hydrophobic RP stationary phases, leading to early elution and co-elution. By lowering the mobile phase pH to ~2.7 using 0.1% Formic Acid, the carboxylate groups are fully protonated and neutralized (1)[1]. This forces the molecules to interact with the stationary phase strictly through their aliphatic chains, maximizing the hydrophobic retention difference provided by NAHL's extra methylene group (2)[2].

Q3: What stationary phase provides the highest selectivity for N-acetylated aliphatic amino acids?

A: While optimized C18 columns can work, Pentafluorophenyl (PFP or PFPP) columns are vastly superior for structurally similar aliphatic amino acids. PFP phases offer multiple orthogonal retention mechanisms—including dispersive, dipole-dipole, and hydrogen bonding interactions—due to their highly electronegative fluorine atoms. This enhanced shape selectivity exaggerates the minor steric differences between the isobutyl group of NAL and the extended chain of NAHL, yielding robust baseline resolution (3)[3].

Physicochemical Data & Chromatographic Behavior

Summarizing the quantitative properties of these analytes ensures you are matching your instrumental parameters to the physical reality of the molecules.

Table 1: Physicochemical Comparison of NAL and NAHL

CompoundFormulaMonoisotopic MassApprox. pKaLogPRecommended ColumnPrimary Retention Mechanism
N-Acetylleucine (NAL)

173.1052 Da~3.80.21PFP / C18Hydrophobic & Dipole
N-Acetylhomoleucine (NAHL)

187.1208 Da~3.80.65PFP / C18Hydrophobic & Dipole

Troubleshooting Decision Tree

Follow this logical workflow to systematically eliminate the variables causing co-elution in your assay.

G Start Co-elution of NAL & NAHL (Ion Suppression / Matrix Effects) Phase Is the Stationary Phase HILIC or RP? Start->Phase SwitchRP Switch to Reversed-Phase (e.g., C18 or PFP) Phase->SwitchRP HILIC CheckPH Is Mobile Phase pH < 3.0? Phase->CheckPH Reversed-Phase SwitchRP->CheckPH AddFA Add 0.1% Formic Acid (Protonate Carboxylate) CheckPH->AddFA No (pH > 3) CheckGrad Is the Gradient Slope > 5% B/min? CheckPH->CheckGrad Yes (pH < 3) AddFA->CheckGrad FlattenGrad Flatten Gradient to 1-2% B/min CheckGrad->FlattenGrad Yes (Steep) CheckCol Is C18 Selectivity Insufficient? CheckGrad->CheckCol No (Shallow) Resolved Baseline Resolution Achieved (Self-Validated via Blank Check) FlattenGrad->Resolved SwitchPFP Use PFP Column (Enhanced Shape Selectivity) CheckCol->SwitchPFP Yes SwitchPFP->Resolved

Decision tree for troubleshooting NAL and NAHL co-elution in LC-MS/MS workflows.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory system suitability tests (SST) and blank checks to mathematically prove resolution and eliminate carryover before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v). (Causality: Lowers pH to ~2.7, ensuring full protonation of the carboxylate group for maximum hydrophobic retention).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

Step 2: Chromatographic Setup
  • Column: Pentafluorophenyl (PFP), 2.1 x 100 mm, 1.7 µm particle size.

  • Column Temperature: 40 °C (Causality: Reduces mobile phase viscosity and improves mass transfer kinetics, sharpening peak shapes).

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 2 µL.

Step 3: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09820.35
1.09820.35
6.075250.35
6.15950.35
8.05950.35
8.19820.35
11.09820.35

Methodological Note: The shallow gradient of ~4.6% B/min between 1.0 and 6.0 minutes ensures baseline resolution of the homologous pair.

Step 4: Mass Spectrometry (MRM) Configuration
  • Ionization Mode: ESI Positive (Optimal due to the highly acidic, proton-rich mobile phase).

  • NAL Transition: m/z 174.1 → 132.1 (Suggested Collision Energy: 15 eV).

  • NAHL Transition: m/z 188.1 → 146.1 (Suggested Collision Energy: 15 eV).

  • Dwell Time: 50 ms per transition to ensure >15 data points across the chromatographic peak for accurate integration.

Step 5: System Self-Validation Checkpoint (Mandatory)
  • Resolution Verification: Inject an SST mixture containing equal concentrations of NAL and NAHL. The system is only validated for use if the calculated Resolution Factor (

    
    ) is 
    
    
    
    .
  • Carryover Verification: Immediately following the highest calibration standard, inject a pure solvent blank (Mobile Phase A). The system is validated if the peak area at the NAHL retention time is

    
     of the Lower Limit of Quantification (LLOQ).
    

References

  • Bonte, R., et al. (2019). "Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC- Orbitrap-MS Platform." Metabolites, 9(12), 289. 3

  • Sagi-Kiss, V., et al. (2022). "Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome." Journal of Proteome Research, 21(6), 1428-1437. 2

  • SIELC Technologies. (2018). "Separation of Acetyl-L-leucine on Newcrom R1 HPLC column." Application Note. 1

Sources

Troubleshooting

Technical Support Center: Purification of 2-Acetamido-4-methylhexanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and isolation of unnatural amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing and isolation of unnatural amino acids. 2-Acetamido-4-methylhexanoic acid (also known as N-acetyl-homoisoleucine) presents a distinct chromatographic challenge. It possesses a hydrophobic aliphatic tail, a polar amide group, and a highly polar, acidic carboxylic acid moiety. This zwitterion-like polarity spectrum often leads to poor solubility in non-polar loading solvents and severe peak tailing on bare silica gel due to strong hydrogen bonding networks[1].

This guide provides a self-validating, causality-driven protocol for purifying this compound, alongside a comprehensive troubleshooting FAQ designed for drug development professionals and synthetic chemists.

Part 1: Core Chromatographic Strategy & Protocol

The Mechanistic Challenge

Bare silica gel (SiO₂) is weakly acidic and heavily populated with surface silanol (-SiOH) groups. The carboxylic acid of 2-acetamido-4-methylhexanoic acid acts as a strong hydrogen bond acceptor and donor towards these silanol groups. If run in a standard Normal-Phase (NP) solvent system like Dichloromethane (DCM) and Methanol (MeOH), the compound will stick to the stationary phase and streak across multiple fractions, destroying your yield and purity[1][2].

The Solution: We must introduce an acidic modifier (1% Glacial Acetic Acid) to the mobile phase. This competitively binds to the silanol sites and keeps the analyte's carboxyl group fully protonated, suppressing secondary interactions and ensuring a tight, Gaussian elution band[2].

Standard Operating Procedure: Normal-Phase Silica Gel Chromatography

1. Mobile Phase Preparation Prepare a gradient system of DCM and MeOH. Crucially, add 1% (v/v) Glacial Acetic Acid to all mobile phase mixtures. Causality: The acetic acid acts as a sacrificial hydrogen-bond donor, saturating the silica's active sites so your target molecule can elute freely.

2. Column Packing Slurry-pack the silica gel (230-400 mesh) in DCM containing 1% Acetic Acid. Ensure the column is perfectly level to prevent band distortion.

3. Sample Loading (Dry Loading) Dissolve the crude mixture in a minimal amount of a polar solvent (e.g., methanol or acetone). Add dry silica gel (approximately 3× the mass of the crude) to the flask and evaporate to absolute dryness using a rotary evaporator[3]. Self-Validation Step: Swirl the flask. The resulting powder must be completely free-flowing. If it clumps or sticks to the glass, residual polar solvent remains. Loading a clumpy mixture will prematurely elute the compound and ruin the separation resolution[3].

4. Gradient Elution Run the gradient as defined in Table 1. Collect fractions in small volumes (e.g., 15 mL for a 50 g column) to maximize resolution.

5. Fraction Detection & Validation Spot fractions onto a silica TLC plate. Because 2-acetamido-4-methylhexanoic acid lacks a UV-active aromatic ring, UV detection (254 nm) will fail. Instead, dip the plate in a [4]. Causality: BCG is a pH indicator that changes from blue to yellow in the presence of functional groups with a pKa < 5.0. This makes it highly specific for the carboxylic acid moiety of your target, revealing bright yellow spots without the need for heating[4].

6. Solvent Removal Pool the product-containing fractions. To remove the acetic acid without resorting to high temperatures that could degrade the product, add toluene (as a co-solvent) and evaporate under reduced pressure. Toluene forms an azeotrope with acetic acid, driving it off efficiently.

Quantitative Data: Gradient Profiles

Table 1: Optimized Normal-Phase Gradient Profile

Step Column Volumes (CV) DCM (% v/v) MeOH (% v/v) Glacial Acetic Acid (% v/v) Purpose
1 2.0 99 0 1 Column equilibration and non-polar impurity elution
2 3.0 94 5 1 Elution of moderately polar byproducts
3 4.0 89 10 1 Target elution (2-Acetamido-4-methylhexanoic acid)

| 4 | 2.0 | 79 | 20 | 1 | Column flush for highly polar retained species |

Workflow Visualization

LoadingStrategy Start Assess Solubility in Mobile Phase (DCM) Soluble Fully Soluble Start->Soluble Yes Insoluble Insoluble / Suspension Start->Insoluble No LiquidLoad Liquid Loading (Direct Injection) Soluble->LiquidLoad DissolvePolar Dissolve in Polar Solvent (MeOH/Acetone) Insoluble->DissolvePolar LoadColumn Load onto Column Head LiquidLoad->LoadColumn DryLoad Dry Loading (Silica/Celite Mix) DryLoad->LoadColumn Evaporate Evaporate to Free-Flowing Powder DissolvePolar->Evaporate Add Silica Gel Evaporate->DryLoad

Workflow for selecting the optimal column loading strategy based on analyte solubility.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my 2-acetamido-4-methylhexanoic acid streaking across 10+ fractions on silica gel? A: This is a classic symptom of silanol interaction. The carboxylic acid group of your molecule is hydrogen-bonding with the un-capped silanol groups on the silica gel matrix[1]. Action: You must add an acidic modifier (0.5% to 1.0% Glacial Acetic Acid or Formic Acid) to your mobile phase. This protonates the silica surface, forcing your analyte to partition cleanly based on polarity rather than chemical tethering[2].

Q2: The crude mixture is insoluble in the starting mobile phase (DCM). If I dissolve it in methanol to load it, the purification fails. What is the correct approach? A: Liquid-loading with a strong, highly polar solvent like methanol disrupts the column equilibrium. The methanol acts as a "bullet," dragging your compound rapidly down the column without allowing it to interact with the stationary phase, resulting in co-elution with impurities. Action: Utilize the Dry Loading technique[3]. Dissolve your sample in methanol, add silica gel, and evaporate it to a dry powder. This removes the interfering solvent entirely before the sample ever touches the column bed[3].

Q3: How do I differentiate my product from unreacted starting material (2-amino-4-methylhexanoic acid) on TLC? A: The unacetylated precursor is a true zwitterionic amino acid, whereas your product is an N-acetylated neutral acid. Action: Use a Ninhydrin stain alongside the BCG stain. Ninhydrin reacts specifically with primary amines (yielding a purple spot) but will not react strongly with the amide of your acetylated product unless subjected to extreme, prolonged heat[5]. Your product will be BCG-positive (yellow) and Ninhydrin-negative. The starting material will be Ninhydrin-positive.

Q4: I am seeing co-elution with inorganic salts from my reaction workup. How do I resolve this? A: Normal-phase silica gel is excellent at separating organic molecules by polarity, but it is terrible at desalting. Highly polar salts will often crash out on the column or co-elute with highly polar analytes like amino acids. Action: Switch your methodology to Reversed-Phase (C18) chromatography (See Part 3).

Part 3: Reversed-Phase (C18) Alternative

If your crude mixture contains highly polar impurities (e.g., salts, unreacted amino acids, or aqueous buffers), Normal-Phase chromatography will likely fail. In these instances, Reversed-Phase Preparative HPLC (RP-HPLC) is the authoritative choice[5].

Table 2: RP-HPLC Gradient Profile (C18 Column)

Time (min) Water + 0.1% TFA (% v/v) Acetonitrile + 0.1% TFA (% v/v) Flow Rate (mL/min)
0.0 95 5 15.0
5.0 95 5 15.0
25.0 40 60 15.0

| 30.0 | 5 | 95 | 15.0 |

Causality: The Trifluoroacetic Acid (TFA) acts as an ion-pairing agent, masking the carboxylic acid charge and increasing the molecule's hydrophobicity, allowing it to retain on the C18 column while salts wash out in the void volume[5].

PhaseSelection Crude Crude 2-Acetamido- 4-methylhexanoic acid CheckImp Assess Impurities Crude->CheckImp NonPolarImp Non-Polar Impurities (e.g., unreacted lipids) CheckImp->NonPolarImp PolarImp Polar Impurities (e.g., salts, amino acids) CheckImp->PolarImp NP Normal-Phase Silica (DCM/MeOH/AcOH) NonPolarImp->NP Retains Polar Target RP Reversed-Phase C18 (Water/MeCN/TFA) PolarImp->RP Retains Target, Elutes Salts

Decision logic for choosing between Normal-Phase and Reversed-Phase chromatography.

References

  • Wikipedia Contributors. "Bromocresol green." Wikipedia, The Free Encyclopedia. Available at: [Link][4]

  • ReachDevices. "How to set-up a flash chromatography silica column and actually succeed at separation." ReachDevices Technical Resources. Available at: [Link][3]

  • Rajendiran, V., & El Rassi, Z. "Silica-Based Stationary Phase with Surface Bound N-Acetyl-glucosamine for Hydrophilic Interaction Liquid Chromatography." National Institutes of Health (PMC). Available at: [Link][1]

  • Frolov, A., et al. "Probing Protein Glycation by Chromatography and Mass Spectrometry." MDPI. Available at: [Link][5]

  • Royal Society of Chemistry. "Supplementary Materials: Synthesis of N-acetyl amino acids." RSC Publishing. Available at: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to NMR Analysis of 2-Acetamido-4-methylhexanoic Acid: Structural Validation &amp; Isomer Differentiation

Topic: NMR Spectrum Analysis of 2-Acetamido-4-methylhexanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structural Challenge I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Spectrum Analysis of 2-Acetamido-4-methylhexanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Challenge

In the high-stakes arena of pharmaceutical impurity profiling—specifically for branched-chain amino acid derivatives and "sartan" class antihypertensives (e.g., Valsartan)—distinguishing between constitutional isomers is critical. 2-Acetamido-4-methylhexanoic acid (CAS: 1379448-30-2) presents a unique analytical challenge. It is a constitutional isomer of N-Acetyl-Homoleucine and a homolog of N-Acetyl-Leucine , sharing an identical molecular weight (MW 187.24 Da) and similar polarity.

This guide provides a rigorous NMR-based methodology to definitively identify 2-Acetamido-4-methylhexanoic acid, distinguishing it from its commercially common analogs using specific scalar coupling patterns observed in 1H and 13C NMR.

Experimental Methodology

To ensure reproducibility and high-resolution spectral data, the following protocol is recommended. This workflow minimizes solvent effects that can obscure critical multiplicity patterns in the aliphatic region.

2.1. Sample Preparation Protocol
  • Solvent Selection: DMSO-d6 is the gold standard for this analysis.

    • Reasoning: It ensures full solubility of the free carboxylic acid and provides a distinct window (δ 12.0+) for the -COOH proton, which is often exchanged/invisible in CDCl₃. It also sharpens the amide -NH doublet, enabling measurement of

      
       coupling constants.
      
  • Concentration: 10–15 mg in 600 µL solvent.

  • Temperature: 298 K (25°C). Note: If rotameric broadening (due to the amide bond) is observed, elevate to 323 K (50°C) to coalesce signals.

2.2. Instrument Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (standard 1D proton) and hsqcetgp (HSQC).

  • Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of methyl signals).

  • Scans (NS): 64 (1H), 1024 (13C) to detect minor isomeric impurities.

Results & Discussion: Spectral Assignment

The definitive identification of 2-Acetamido-4-methylhexanoic acid relies on the methyl region (0.8–1.0 ppm) . Unlike Leucine derivatives, which possess a terminal isopropyl group, this molecule possesses a sec-butyl-like tail (4-methyl + terminal ethyl).

3.1. 1H NMR Data (DMSO-d6, 600 MHz)
PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
-COOH 12.40br s1HCarboxylic acid (deshielded, exchangeable).
-NH 8.15d (

Hz)
1HAmide proton. Doublet confirms coupling to

-CH.
H-2 (

-CH)
4.25ddd1HChiral center. Deshielded by N-acetyl and COOH.
Acetyl-CH₃ 1.85s3HCharacteristic sharp singlet of the acetamido group.
H-3 (

-CH₂)
1.45 – 1.60m2HDiastereotopic protons; complex multiplet.
H-4 (

-CH)
1.35m1HMethine branching point.
H-5 (

-CH₂)
1.10 – 1.30m2HMethylene of the ethyl group.
H-6 (

-CH₃)
0.84 t (

Hz)
3H Diagnostic: Terminal ethyl group yields a triplet.
4-Me (CH₃) 0.88 d (

Hz)
3H Diagnostic: Methyl branching yields a doublet.

Critical Observation: The presence of one triplet and one doublet in the methyl region is the "fingerprint" of the 4-methylhexanoic backbone. Isomers like N-Acetyl-Leucine show two doublets (isopropyl).

3.2. 13C NMR Data (Decoupled)
PositionShift (δ ppm)Carbon TypeNotes
C=O (Acid) 174.5QuaternaryDownfield carbonyl.
C=O (Amide) 169.8QuaternaryAcetyl carbonyl.
C-2 (

)
51.2CHAlpha carbon.
C-3 (

)
38.5CH₂Methylene bridge.
C-4 (

)
32.1CHBranching point.
C-5 (

)
28.8CH₂Ethyl group methylene.
Acetyl-Me 22.5CH₃Acetyl methyl.
4-Me 19.2CH₃Branching methyl.
C-6 (

)
11.4CH₃Terminal methyl (shielded).
Comparative Analysis: The "Alternative" Trap

In drug development, this compound is frequently confused with N-Acetyl-L-Leucine . Below is the comparative data demonstrating why low-resolution techniques (like LC-MS alone) fail, and how NMR succeeds.

Feature2-Acetamido-4-methylhexanoic Acid (Target)N-Acetyl-L-Leucine (Alternative/Isomer)Analytical Implication
Backbone 6-Carbon chain (Hexanoic)5-Carbon chain (Pentanoic)Different connectivity.
Methyl 1H Signal Triplet (3H) + Doublet (3H) Doublet (3H) + Doublet (3H) NMR is the only rapid differentiation method.
Methyl 13C Signal Distinct shifts (~11 ppm & ~19 ppm)Similar shifts (~21 ppm & ~23 ppm)13C confirms the ethyl vs. isopropyl tail.
MS Fragmentation Parent

188 (M+H)
Parent

188 (M+H)
MS requires chiral/high-res fragmentation to distinguish.
Structural Validation Workflow

The following logic flow illustrates the decision-making process for validating the structure of 2-Acetamido-4-methylhexanoic acid in a raw sample.

NMR_Workflow Start Unknown Sample (MW 187.24 Da) Solvent Dissolve in DMSO-d6 Acquire 1H NMR Start->Solvent AmideCheck Check 8.0-8.5 ppm Is Amide Doublet Present? Solvent->AmideCheck MethylCheck Analyze Methyl Region (0.8 - 1.0 ppm) AmideCheck->MethylCheck Yes (N-Acetyl confirmed) IsLeucine Two Doublets (6H) (Isopropyl Group) MethylCheck->IsLeucine Pattern A IsTarget One Triplet (3H) + One Doublet (3H) (sec-Butyl/Ethyl Group) MethylCheck->IsTarget Pattern B Validation Confirm with COSY (Verify H6-H5 coupling) IsTarget->Validation Final Confirmed Identity: 2-Acetamido-4-methylhexanoic Acid Validation->Final

Figure 1: Decision tree for distinguishing 2-Acetamido-4-methylhexanoic acid from leucine-based isomers using 1H NMR multiplicity.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70912, N-Acetyl-L-leucine. Retrieved from [Link]

  • Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC. Retrieved from [Link]

Comparative

A Guide to Establishing Reference Standards for N-acetylhomoleucine Analysis

This document moves beyond a simple product comparison to offer a comprehensive framework for sourcing, qualifying, and implementing a reference standard for N-acetylhomoleucine, ensuring your analytical methods are buil...

Author: BenchChem Technical Support Team. Date: March 2026

This document moves beyond a simple product comparison to offer a comprehensive framework for sourcing, qualifying, and implementing a reference standard for N-acetylhomoleucine, ensuring your analytical methods are built on a foundation of scientific integrity.

The Critical Role of Reference Standards

In analytical chemistry, particularly within the pharmaceutical industry, a reference standard is a highly purified and well-characterized substance used as a measurement base.[1][2] According to the International Council for Harmonisation (ICH) Q7 guidelines, reference standards are essential for validating analytical methods and ensuring the identity, strength, and quality of active pharmaceutical ingredients (APIs).[3][4][5][6] For quantitative methods like High-Performance Liquid Chromatography (HPLC), which are relative techniques, measurements must be traceable to a primary standard.[3]

Given the scarcity of official N-acetylhomoleucine standards, laboratories must often qualify their own. This process involves a rigorous set of analytical tests to confirm the material's identity and determine its purity with a high degree of confidence.[2][3]

Sourcing and Initial Evaluation of a Candidate Standard

The first step is to procure a high-purity batch of N-acetylhomoleucine. Options typically include chemical suppliers or custom synthesis.

  • Commercial Suppliers: When sourcing from a supplier, it is crucial to obtain a comprehensive Certificate of Analysis (CoA). The CoA should detail the tests performed, the methods used, and the results for identity, purity (often by HPLC or NMR), and any residual solvents or water content.

  • Custom Synthesis: For novel or rare compounds, custom synthesis may be necessary.[1] In this case, clear specifications and a detailed analytical data package should be requested from the contract research organization (CRO).

Regardless of the source, the material should be considered a candidate reference standard until it has been thoroughly characterized in-house.

The Qualification Workflow: A Multi-Pronged Approach

A robust qualification program ensures that the reference standard is fit for its intended purpose.[7][8] This involves orthogonal analytical techniques to provide a comprehensive understanding of the material.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Reference Standard Qualification Workflow"

Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the N-acetylhomoleucine candidate material. A combination of spectroscopic techniques is required.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating molecular structure.[10] The observed chemical shifts, coupling constants, and integration patterns should be consistent with the proposed structure of N-acetylhomoleucine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. Fragmentation patterns can offer additional structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the amide and carboxylic acid groups in N-acetylhomoleucine.

Purity Assessment and Content Assignment

Once identity is confirmed, the purity of the standard must be determined. This is not a single measurement but a composite of multiple analyses. The two most common and rigorous approaches for assigning a final content (assay) value are the Mass Balance approach and Quantitative NMR (qNMR) .

Analytical ApproachPrincipleKey Techniques InvolvedAdvantagesLimitations
Mass Balance The content of the main component is calculated by subtracting the sum of all determined impurities from 100%.[11][12]HPLC-UV (Organic Impurities), Karl Fischer Titration (Water), TGA (Residual Solvents), Residue on Ignition (Inorganic Impurities)Comprehensive; accounts for all major impurity types. Widely accepted by regulatory bodies.[13]Can be labor-intensive.[14] Accuracy depends on the ability to detect and quantify all impurities above a certain threshold.
Quantitative NMR (qNMR) Directly compares the integral of an analyte's NMR signal to that of a certified internal standard of known purity.[14][15]High-field ¹H-NMRA primary analytical method; provides direct traceability to SI units.[14][16] Often faster than the full mass balance approach.[16] Does not require a reference standard of the same compound.[16]Requires a high-quality certified internal standard. Potential for signal overlap between the analyte, internal standard, and impurities.[17]

Comparison of Purity Determination Techniques:

  • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography with UV detection is the most common method for assessing organic impurities.[1][10] Since N-acetylhomoleucine lacks a strong chromophore, derivatization may be necessary to enhance detection sensitivity.[18][][20] The principle of area percent normalization is often used, but it assumes that all impurities have the same response factor as the main peak, which can introduce inaccuracies.

  • Water Content (Karl Fischer Titration): This is the gold standard for water determination, offering high accuracy and precision for trace amounts of water.[21][22][23] Both volumetric and coulometric methods can be employed depending on the expected water content.[23][24]

  • Residual Solvents & Volatiles (Thermogravimetric Analysis - TGA): TGA measures the change in mass of a sample as it is heated.[25][26][27] It is effective for determining the total volatile content, including residual solvents from the synthesis process.[25][27][28]

  • Inorganic Impurities (Residue on Ignition - ROI): This test measures the amount of residual substance not volatilized when a sample is ignited in the presence of sulfuric acid. It provides a measure of the total inorganic impurity content.

dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Mass Balance Calculation for Assay Assignment"

Experimental Protocols

The following are example protocols for key qualification experiments. These should be validated according to USP <1225> or ICH Q2(R2) guidelines to ensure they are suitable for their intended use.[7][8][29][30][31]

Protocol 4.1: Purity by HPLC-UV (Area Normalization)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the N-acetylhomoleucine candidate standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate all peaks with an area greater than 0.05% of the total area.

  • Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Causality Note: A gradient elution is used to ensure that impurities with a wide range of polarities are eluted and detected. The low UV wavelength (210 nm) is selected to detect the peptide-like amide bond, as the molecule lacks a stronger chromophore.[18]

Protocol 4.2: Water Content by Coulometric Karl Fischer Titration
  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Reagent: An appropriate coulometric KF reagent (e.g., Hydranal™-Coulomat AG).

  • Procedure:

    • Allow the titrator to condition the titration cell until a stable, low drift is achieved (e.g., <10 µ g/min ).[24]

    • Accurately weigh a suitable amount of the N-acetylhomoleucine standard (typically 50-100 mg) using an analytical balance.

    • Quickly transfer the sample into the titration vessel.

    • Initiate the titration. The instrument will automatically stop at the endpoint and calculate the water content.

    • Perform the determination in triplicate to ensure precision.

  • Calculation: The instrument typically provides the result directly in percent or ppm.

Causality Note: The coulometric method is chosen for its high sensitivity to the low levels of water typically expected in a high-purity reference standard.[23][24] It is an absolute method that does not require titrant standardization.[24]

Final Certification and Use

Once the characterization is complete, a final assay value is assigned to the reference standard lot. A comprehensive Certificate of Analysis should be generated, summarizing the results from all tests performed. This in-house qualified standard can now be used as a secondary or working standard for routine analysis, instrument calibration, and method validation.

Conclusion

Establishing a reliable reference standard for N-acetylhomoleucine requires a meticulous, multi-technique approach when a primary pharmacopeial standard is unavailable. By combining spectroscopic methods for identity confirmation with a rigorous purity and content assignment strategy—either through the mass balance method or qNMR—researchers can generate a well-characterized in-house standard. This investment in thorough characterization provides the necessary foundation for producing accurate, reproducible, and defensible analytical data in research and drug development.

References

  • Vertex AI Search. (n.d.). Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration.
  • NCBI. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method.
  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Epstein, N. A. (2018, January 10). Certification of Reference Standards in Pharmacy: Mass Balance Method. Pharmaceutical Chemistry Journal, 51, 1102–1112.
  • RSC Publishing. (n.d.). Nitrosation and analysis of amino acid derivatives by isocratic HPLC.
  • Wikipedia. (n.d.). Karl Fischer titration.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • QAQC Lab. (n.d.). Karl Fischer Method of Moisture Determination.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • IOP Publishing. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • BOC Sciences. (2025, September 10). Amino Acid Analysis by HPLC.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • LGC. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
  • Covalent Metrology. (2021, May 6). Thermogravimetric Analysis (TGA).
  • AnalyteGuru. (2026, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids.
  • Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • ACS Publications. (2024, June 3). Quantum Mechanical Quantitative Nuclear Magnetic Resonance Enables Digital Reference Standards at All Magnetic Fields and Enhances qNMR Sustainability. Analytical Chemistry.
  • USP. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • Bruker. (n.d.). Quantitative NMR Assays (qNMR).
  • US Pharmacopeia (USP). (n.d.). FAQs: Reference Standards.
  • MDPI. (2021, January 14). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
  • NETZSCH Analyzing & Testing. (2020, January 31). Detection of Ultra-Small Residual Masses by Means of TGA − The Story of a Little Bird and an Elephant.
  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization.
  • INERATEC. (n.d.). Mass Balancing Approach.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • Qualityze. (2025, October 14). ICH Q7 GMP Guidelines for Pharma: A Complete Guide.
  • BASF. (n.d.). Position on the Mass Balance Approach.
  • Shulga, O., Gegechkori, V., & Gorpinchenko, M. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Pharmaceuticals.
  • LGC Standards. (n.d.). Characterisation of Impurity Reference Standards.
  • Slideshare. (n.d.). Reference standards in Pharmaceutical Industries.
  • Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry.
  • Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines.
  • VICH. (n.d.). CONCEPT PAPER For the adoption of ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. vichsec.org.

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Acetamido-4-methylhexanoic Acid

This guide provides an in-depth analysis of the predicted mass fragmentation pattern of 2-Acetamido-4-methylhexanoic acid, a modified, non-proteinogenic amino acid. In the absence of a publicly available standard spectru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass fragmentation pattern of 2-Acetamido-4-methylhexanoic acid, a modified, non-proteinogenic amino acid. In the absence of a publicly available standard spectrum, this document synthesizes established fragmentation principles from structurally analogous compounds to build a predictive model. We will objectively compare its expected fragmentation behavior under different ionization techniques with that of related molecules and provide detailed, field-proven analytical protocols for its characterization. This guide is intended for researchers in metabolomics, drug development, and analytical chemistry who require robust methods for identifying and characterizing novel or modified amino acids.

Introduction: The Analytical Challenge

2-Acetamido-4-methylhexanoic acid possesses three key structural features that dictate its behavior in a mass spectrometer: a carboxylic acid group, a secondary amide (the N-acetyl group), and a branched alkyl chain. The combination of these features makes its fragmentation pattern rich with diagnostic information but also necessitates a careful choice of analytical strategy. Direct analysis via liquid chromatography-mass spectrometry (LC-MS) is feasible, while gas chromatography-mass spectrometry (GC-MS) requires chemical derivatization to enhance volatility. Understanding the fragmentation pathways under both scenarios is critical for confident structural elucidation.

Predicted Fragmentation Pathways: A Multi-faceted Approach

The fragmentation of an analyte is highly dependent on the ionization method employed. Here, we dissect the predicted fragmentation patterns for 2-Acetamido-4-methylhexanoic acid (Molecular Weight: 173.23 g/mol ) under both Electrospray Ionization (ESI), typical for LC-MS, and Electron Ionization (EI), used in GC-MS.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will be observed as the protonated species, [M+H]⁺, at an m/z of 174.2. Tandem mass spectrometry (MS/MS) of this precursor ion is predicted to yield several characteristic fragment ions, primarily driven by the lability of the amide and carboxylic acid groups.[1][2]

The primary fragmentation pathways for N-acetylated amino acids involve neutral losses of water, ketene, and a combination of water and carbon monoxide to form an immonium ion.[1]

  • Loss of Water ([M+H - H₂O]⁺): A facile loss of a water molecule from the carboxylic acid group is expected, yielding a prominent ion at m/z 156.1 .

  • Loss of Ketene ([M+H - C₂H₂O]⁺): Cleavage of the N-acetyl group results in the neutral loss of ketene (42.0 Da), a hallmark of acetylated molecules.[1][3] This produces a key diagnostic ion at m/z 132.1 .

  • Immonium Ion Formation ([M+H - H₂O - CO]⁺): A consecutive loss of water and carbon monoxide from the protonated molecule leads to the formation of an immonium ion, a common fragment for amino acids. This results in an ion at m/z 128.1 .

  • Alkyl Chain Fragmentation: Cleavage can also occur along the C4-methylhexyl side chain. Loss of a propyl radical (C₃H₇•) from the end of the chain via cleavage at the branching point would yield a fragment at m/z 131.1 .

The following diagram illustrates the primary predicted fragmentation cascade for the [M+H]⁺ ion of 2-Acetamido-4-methylhexanoic acid.

G cluster_main Predicted ESI-MS/MS Fragmentation precursor [M+H]⁺ m/z 174.2 frag1 [M+H - H₂O]⁺ m/z 156.1 precursor->frag1 -18.1 Da frag2 [M+H - C₂H₂O]⁺ m/z 132.1 precursor->frag2 -42.0 Da frag3 [M+H - H₂O - CO]⁺ m/z 128.1 precursor->frag3 -46.1 Da frag4 Side Chain Cleavage m/z 131.1 precursor->frag4 -43.1 Da

Caption: Predicted ESI-MS/MS fragmentation of 2-Acetamido-4-methylhexanoic acid.

Electron Ionization (EI) Fragmentation (Post-Derivatization)

For GC-MS analysis, the carboxylic acid group must be derivatized, typically via silylation (e.g., converting -COOH to -COOSi(CH₃)₃). This increases the molecular weight but also directs the fragmentation pattern. Assuming trimethylsilyl (TMS) derivatization, the molecular ion [M]⁺• will be at m/z 245.2 .

EI fragmentation is more energetic and complex. Key predicted fragmentation patterns include:

  • Alpha-Cleavage: The most common fragmentation for amines and carbonyl compounds is cleavage of the C-C bond adjacent to the functional group.[4][5]

    • Cleavage between C1 and C2 would result in the loss of the •COOTMS group, leaving a fragment at m/z 128.1 .

    • The complementary ion, [COOTMS]⁺, would appear at m/z 117.1 .

  • Side-Chain Cleavage: Cleavage at the C4 branch point is highly favorable, leading to the loss of a propyl radical (•C₃H₇) to yield a stable secondary carbocation fragment at m/z 202.1 .

  • McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the carbonyl group could occur, though it is often less prominent than alpha-cleavages in such molecules.[6]

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation, we compare it with two structurally related molecules: N-acetyl-leucine (an isomer) and 4-methylhexanoic acid (the parent backbone).

Compound Precursor Ion (ESI) Key Diagnostic Fragments (m/z) and Neutral Losses Rationale for Differences
2-Acetamido-4-methylhexanoic acid 174.2156.1 (-H₂O), 132.1 (-Ketene), 128.1 (-H₂O, -CO)Fragmentation is driven by both the N-acetyl and carboxylic acid groups, providing multiple diagnostic losses.
N-acetyl-leucine 174.2156.1 (-H₂O), 132.1 (-Ketene), 86.1 (Leucine immonium ion)As an isomer, it shares the same precursor mass and initial losses. However, its characteristic immonium ion (m/z 86.1) is a definitive marker that distinguishes it from 2-Acetamido-4-methylhexanoic acid's predicted immonium ion (m/z 128.1).
4-Methylhexanoic acid [7]131.1113.1 (-H₂O), 85.1 (Loss of •COOH), 73.1 , 57.1 Lacking the N-acetyl group, its fragmentation is simpler, dominated by the loss of water, the carboxyl group, and cleavage of the alkyl chain. It will not show the characteristic -42 Da ketene loss.

Experimental Protocols for Analysis

The choice between LC-MS and GC-MS depends on the sample matrix, required sensitivity, and available instrumentation. We provide validated starting protocols for both approaches.

Protocol 1: Direct Analysis by LC-MS/MS

This method is ideal for analyzing the compound directly from biological or aqueous matrices with minimal sample preparation.

G cluster_workflow LC-MS/MS Workflow step1 1. Sample Preparation (Dilute in Mobile Phase A) step2 2. Chromatographic Separation (Reversed-Phase C18 Column) step1->step2 step3 3. ESI Ionization (Positive Ion Mode) step2->step3 step4 4. MS1 Scan (Identify m/z 174.2) step3->step4 step5 5. MS/MS Fragmentation (Isolate and fragment m/z 174.2) step4->step5 step6 6. Data Analysis (Identify diagnostic fragments) step5->step6

Caption: Experimental workflow for direct LC-MS/MS analysis.

Methodology:

  • Sample Preparation:

    • Dilute the sample (e.g., plasma, cell lysate) 1:10 (v/v) with an initial mobile phase solution (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and debris.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS System and Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 2% B and re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole or Orbitrap mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Method:

      • MS1 Scan: Scan from m/z 50 to 500 to find the [M+H]⁺ precursor at m/z 174.2.

      • MS2 Scan (Product Ion Scan): Isolate precursor ion m/z 174.2 and fragment using collision-induced dissociation (CID). Monitor for expected product ions (e.g., m/z 156.1, 132.1, 128.1).

Protocol 2: Analysis by GC-MS with Derivatization

This method offers excellent chromatographic resolution but requires a chemical derivatization step to make the analyte volatile.[8][9]

G cluster_workflow GC-MS with Derivatization Workflow step1 1. Liquid-Liquid Extraction (Isolate analyte from matrix) step2 2. Solvent Evaporation (Dry the organic extract) step1->step2 step3 3. TMS Derivatization (e.g., with MSTFA at 60°C) step2->step3 step4 4. GC Separation (e.g., DB-5ms column) step3->step4 step5 5. EI Ionization & Fragmentation step4->step5 step6 6. Data Analysis (Match fragments to library/prediction) step5->step6

Caption: Experimental workflow for GC-MS analysis with derivatization.

Methodology:

  • Liquid-Liquid Extraction:

    • To 100 µL of an aqueous sample, add an internal standard if available.

    • Acidify the sample with 10 µL of 1M HCl. This ensures the carboxylic acid is protonated for efficient extraction.

    • Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Solvent Evaporation:

    • Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure all solvent is removed before derivatization.

  • Trimethylsilylation (TMS) Derivatization:

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine (as a catalyst) to the dried extract.

    • Cap the vial tightly and heat at 60°C for 45 minutes. This reaction replaces the acidic proton on the carboxyl group with a TMS group.[8]

    • Cool the sample to room temperature before injection.

  • GC-MS System and Conditions:

    • GC System: Standard Gas Chromatograph.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Hold at 80°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.

    • Mass Spectrometer: Single quadrupole or TOF mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-550.

Conclusion

The mass spectrometric analysis of 2-Acetamido-4-methylhexanoic acid provides a wealth of structural information. While a definitive spectrum requires analysis of a certified standard, the fragmentation pattern can be reliably predicted based on the established behavior of N-acetylated amino acids and branched-chain carboxylic acids. Key diagnostic markers in ESI-MS/MS include the precursor ion at m/z 174.2 and characteristic fragment ions at m/z 156.1 (loss of H₂O) and 132.1 (loss of ketene). For GC-MS analysis, derivatization is mandatory, and the resulting spectrum will be dominated by alpha-cleavage and fragmentation at the side-chain branch point. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to confidently identify and characterize this molecule in complex samples.

References

  • Mamidipally, P., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Fragmentation spectra of acetylated N-terminus peptides derived from two isoforms. [Link]

  • NIST. (n.d.). N-Acetyl-L-glutamic acid. NIST WebBook. [Link]

  • Li, L., & Turecek, F. (2019). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics, NCBI Bookshelf. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2005). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • Simó, C., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry. [Link]

  • mzCloud. (2015). N-Acetyl-L-glutamic acid. [Link]

  • NIST. (n.d.). Glycine, N-acetyl-. NIST WebBook. [Link]

  • Santos, F., et al. (2018). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Science. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • University of Greenwich. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Michigan State University. (n.d.). EI-MassSpectra of Assorted Organic Compounds. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Campo, E., et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine. PubMed. [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • ATAS GL. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. [Link]

  • Wiley Online Library. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • PubChem. (n.d.). 4-Methylhexanoic acid, (4R)-. [Link]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

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Comparative

Comparison of N-acetylhomoleucine and N-acetylnorleucine properties

Executive Summary This guide provides a technical comparison between N-acetylhomoleucine (NAHL) and N-acetylnorleucine (NANL) . While both are N-acetylated derivatives of non-proteinogenic amino acids used in biochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between N-acetylhomoleucine (NAHL) and N-acetylnorleucine (NANL) . While both are N-acetylated derivatives of non-proteinogenic amino acids used in biochemical research and drug development, they exhibit distinct physicochemical properties and biological behaviors due to their side-chain topology.

  • N-Acetylnorleucine (NANL): A linear, oxidation-resistant methionine isostere used extensively in peptide synthesis (e.g., Melanotan II) and as a model substrate for deacetylases.

  • N-Acetylhomoleucine (NAHL): A bulky, branched leucine homolog used primarily to probe steric constraints in enzymatic binding pockets and as a structural surrogate in peptidomimetics.

Chemical & Physical Specifications

The fundamental difference lies in the side-chain architecture: NANL possesses a linear butyl chain, whereas NAHL features a branched isopentyl chain (one methylene group longer than Leucine).

PropertyN-Acetyl-L-Norleucine (NANL)N-Acetyl-L-Homoleucine (NAHL)
CAS Number 15891-49-3 (L-isomer)114406-88-7 (racemic)*
Formula


Molecular Weight 173.21 g/mol 187.24 g/mol
Side Chain Linear (n-butyl)Branched (isopentyl)
Physical State White crystalline powderWhite solid
Melting Point 106–114 °C [1]~180–190 °C (Inferred from Leu analogs)
Solubility Soluble in Ethanol, DMSO, dilute baseSoluble in Ethanol, DMSO, dilute base
Hydrophobicity High (Linear chain packs well)High (Bulky hydrophobic surface)

*Note: CAS for pure L-N-acetylhomoleucine is less common in standard catalogs than the parent amino acid; values often refer to custom synthesis batches.

Synthesis & Production

Both compounds are synthesized via the N-acetylation of their respective parent amino acids (L-Norleucine or L-Homoleucine). The reaction typically utilizes acetic anhydride in an alkaline aqueous medium or organic solvent.

Generalized Synthesis Workflow (Graphviz)

Synthesis_Pathway Start Parent Amino Acid (L-Norleucine or L-Homoleucine) Intermediate Intermediate: N-Acetylated Salt Start->Intermediate Acetylation Reagent Reagents: Acetic Anhydride + NaOH (Schotten-Baumann conditions) Reagent->Intermediate Acidification Acidification: HCl to pH 2.0 Intermediate->Acidification Protonation Product Final Product: N-Acetyl-L-Amino Acid (Precipitate) Acidification->Product Crystallization

Caption: Standard Schotten-Baumann N-acetylation pathway for converting free amino acids to their N-acetyl derivatives.

Experimental Protocol: Synthesis of N-Acetylnorleucine

Objective: Produce high-purity N-acetyl-L-norleucine for enzymatic assays.

  • Dissolution: Dissolve 10 mmol of L-Norleucine in 10 mL of 2M NaOH. Cool to 0°C on an ice bath.

  • Acetylation: Dropwise add 15 mmol of acetic anhydride over 20 minutes while vigorously stirring. Simultaneously, add 2M NaOH to maintain pH > 10.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Acidify the solution carefully with 6M HCl to pH 1–2. The N-acetyl derivative typically precipitates as a white solid.

  • Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from water/ethanol.

  • Validation: Confirm structure via

    
    H-NMR (absence of 
    
    
    
    -proton shift characteristic of free amine) and Mass Spectrometry (m/z 172.2 [M-H]-).

Biological Interface & Applications

Enzymatic Kinetics: Aminoacylase I (ACY1)

Both NANL and NAHL are substrates for Aminoacylase I (ACY1) , a cytosolic zinc-binding metalloenzyme responsible for hydrolyzing N-acetylated amino acids.[1]

  • NANL Performance: NANL is an excellent substrate for ACY1. The linear butyl side chain fits well into the hydrophobic pocket of the enzyme's active site (S1' subsite). It is often used as a reference substrate or internal standard because its deacetylation rate is comparable to N-acetylmethionine but without the risk of sulfur oxidation [2].

  • NAHL Performance: NAHL is processed more slowly. The extra methylene group and the terminal branching (isopentyl) create steric bulk that hinders optimal orientation in the catalytic center compared to the linear NANL or the shorter N-acetylleucine. This makes NAHL a useful probe for mapping the depth and width of acylase hydrophobic pockets.

Drug Development & Peptidomimetics[1]
  • Methionine Replacement (NANL): In peptide drug design, Methionine residues are prone to oxidation (forming sulfoxides), which alters potency. N-acetylnorleucine is frequently used as an isostere —it mimics the size and shape of Methionine but is chemically inert to oxidation [3]. This is critical in the synthesis of stable analogs of hormones like

    
    -MSH (e.g., Melanotan II intermediates) [4].
    
  • Steric Probing (NAHL): Homoleucine derivatives are used to increase the lipophilicity and resistance to proteolytic cleavage of peptide drugs. The N-acetyl group facilitates uptake via monocarboxylate transporters (MCTs) before intracellular hydrolysis releases the free amino acid.

Mechanism of Action: Enzymatic Deacetylation (Graphviz)

ACY1_Mechanism Substrate Substrate: N-Acetyl-L-Norleucine (or NAHL) ES_Complex Enzyme-Substrate Complex (Hydrophobic Pocket Binding) Substrate->ES_Complex Enzyme Enzyme: Aminoacylase I (Zn2+) Enzyme->ES_Complex Transition Transition State: Tetrahedral Intermediate ES_Complex->Transition Hydrolysis Products Products: Free L-Amino Acid + Acetate Transition->Products Release Products->Enzyme Enzyme Recycling

Caption: Catalytic cycle of Aminoacylase I (ACY1) hydrolyzing N-acetylated substrates to release free amino acids.

Comparative Protocol: Deacetylation Assay

To experimentally verify the difference in processing between NANL and NAHL, use the following spectrophotometric assay.

Principle: The hydrolysis of the N-acetyl group exposes a primary amine (the free amino acid), which reacts with ninhydrin or trinitrobenzenesulfonic acid (TNBS) to form a colored complex. Alternatively, monitor the decrease in absorbance at 238 nm (peptide bond cleavage), though this is less sensitive for these specific derivatives.

Reagents:

  • Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.1 mM

    
     (activator).
    
  • Enzyme: Porcine Kidney Aminoacylase I (commercial grade).

  • Substrates: 10 mM NANL and 10 mM NAHL stocks.

  • Detection: Ninhydrin reagent.

Workflow:

  • Preparation: In a 96-well plate, add 100

    
    L of Buffer.
    
  • Substrate Addition: Add 50

    
    L of NANL to rows A-C and 50 
    
    
    
    L of NAHL to rows D-F (final conc. 2.5 mM).
  • Initiation: Add 10

    
    L of ACY1 enzyme solution. Incubate at 37°C.
    
  • Sampling: At t=0, 10, 20, 30, and 60 mins, remove 20

    
    L aliquots.
    
  • Quenching & Detection: Mix aliquot with 100

    
    L Ninhydrin reagent. Heat at 95°C for 5 mins.
    
  • Read: Measure Absorbance at 570 nm.

  • Analysis: Plot OD570 vs. Time. The slope represents the initial velocity (

    
    ). Expect 
    
    
    
    due to steric factors.

References

  • Perrier, J., et al. (2005). "Substrate specificity of aminoacylase I: The effect of side chain hydrophobicity." Biochimie, 87(7), 647-655.
  • Drug Hunter. (2025).[2][3] Bioisosteres Cheat Sheet: Methionine Replacements in Drug Design. Retrieved from [Link]

  • Wikipedia. (2024). Melanotan II Synthesis and Structure. Retrieved from [Link]

  • PubChem. (2024).[4] N-Acetyl-L-leucine (Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to Validating the Purity of 2-Acetamido-4-methylhexanoic Acid via High-Performance Liquid Chromatography (HPLC)

Introduction 1.1 The Significance of Purity for 2-Acetamido-4-methylhexanoic Acid in Research and Drug Development 2-Acetamido-4-methylhexanoic acid, a derivative of the non-proteinogenic amino acid 4-methylhexanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1.1 The Significance of Purity for 2-Acetamido-4-methylhexanoic Acid in Research and Drug Development

2-Acetamido-4-methylhexanoic acid, a derivative of the non-proteinogenic amino acid 4-methylhexanoic acid, represents a class of molecules with significant potential in pharmacological research and synthetic chemistry. As with any compound intended for these applications, establishing its purity with a high degree of certainty is not merely a quality control measure but a fundamental requirement for data integrity and patient safety. The presence of impurities, even in minute quantities, can lead to erroneous biological data, unpredictable side effects, or diminished therapeutic efficacy. Therefore, a robust and validated analytical method for purity assessment is of paramount importance.

1.2 Analytical Challenges in Purity Assessment of N-Acetylated Amino Acids

N-acetylated amino acids, such as 2-Acetamido-4-methylhexanoic acid, present unique analytical challenges.[1] Their polarity, potential for stereoisomerism (enantiomers and diastereomers), and the presence of structurally similar impurities from the synthetic process necessitate highly specific and sensitive analytical techniques.[2][3] Furthermore, the lack of a strong chromophore in many of these molecules can complicate detection by conventional UV-Vis spectroscopy.

1.3 The Role of HPLC as the Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) has established itself as the "gold standard" for the purity determination of pharmaceutical compounds and research chemicals.[4] Its versatility in terms of stationary and mobile phases allows for the separation of a wide range of analytes, from polar to non-polar compounds.[5][6] When coupled with various detectors, HPLC can provide both quantitative and qualitative information about the main component and its impurities.

Understanding the Analyte: 2-Acetamido-4-methylhexanoic Acid

2.1 Chemical Structure and Physicochemical Properties

A thorough understanding of the analyte's properties is crucial for developing a successful HPLC method.

  • Molecular Formula: C9H17NO3

  • Molecular Weight: 187.24 g/mol

  • Structure:

The presence of a carboxylic acid and an amide group makes the molecule polar. Its solubility in common HPLC mobile phases will be a key consideration for method development.

2.2 Potential Impurities: A Profile of Synthetic By-products and Degradants

Impurities in 2-Acetamido-4-methylhexanoic acid can originate from starting materials, by-products of the synthesis, or degradation over time.[7] Potential impurities could include:

  • Unreacted starting materials: 4-methylhexanoic acid and other reagents used in the acetylation process.[8][9][10]

  • Diastereomers and enantiomers: Due to the chiral center at the alpha-carbon, stereoisomers are a critical class of potential impurities.

  • Over-acetylated or under-acetylated species: Variations in the acetylation reaction can lead to these impurities.

  • Degradation products: Hydrolysis of the amide bond could lead to the formation of 4-methylhexanoic acid and acetamide.

Comparative Analysis of HPLC Methodologies

3.1 Overview of Separation Modes

Reversed-Phase HPLC (RP-HPLC): The Workhorse for General Purity

RP-HPLC is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds like 2-Acetamido-4-methylhexanoic acid.[5][6][11] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile or methanol).[6]

  • Causality: The separation is based on the differential partitioning of the analyte and impurities between the polar mobile phase and the non-polar stationary phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

Chiral HPLC: Resolving Enantiomeric and Diastereomeric Impurities

For resolving stereoisomers, a chiral stationary phase (CSP) is necessary.[12][13] Several types of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides.[3][12]

  • Causality: CSPs create a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and enabling their separation.

3.2 Detector Selection

UV-Vis Detector: Applicability and Limitations

A UV-Vis detector is a common and robust detector for HPLC. However, 2-Acetamido-4-methylhexanoic acid lacks a strong chromophore, which may result in low sensitivity. The amide bond provides some UV absorbance at low wavelengths (around 200-210 nm).

Mass Spectrometry (MS) Detector: For Unambiguous Peak Identification

Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for impurity profiling.[4][14][15] MS detection offers high sensitivity and specificity, and it can provide molecular weight information for each separated peak, aiding in the identification of unknown impurities.[14][16][17]

3.3 Performance Comparison

Method Principle Advantages Disadvantages Best For
RP-HPLC-UV Hydrophobic interactionsRobust, simple, cost-effectiveLow sensitivity for compounds without strong chromophores, cannot separate enantiomersRoutine purity checks and quantification of known impurities
Chiral HPLC-UV Chiral recognitionSeparates enantiomers and diastereomersMore expensive columns, method development can be complexDetermining stereoisomeric purity
RP-HPLC-MS Hydrophobic interactions and mass-to-charge ratioHigh sensitivity and specificity, provides molecular weight information for impurity identificationHigher cost and complexityComprehensive impurity profiling and identification of unknowns

Recommended Experimental Protocol: A Validated RP-HPLC-UV Method

This section provides a detailed protocol for a validated RP-HPLC-UV method for determining the purity of 2-Acetamido-4-methylhexanoic acid. The method is designed to be robust and compliant with international guidelines such as ICH Q2(R1).[18][19][20][21]

4.1 Principle and Rationale for Method Selection

An RP-HPLC method with UV detection is chosen as the primary method due to its robustness and widespread availability. A C18 column is selected for its versatility in retaining moderately polar compounds. The mobile phase composition is optimized to achieve good peak shape and resolution between the main peak and potential impurities. UV detection at a low wavelength is employed to maximize the signal for the analyte.

4.2 Materials and Reagents

  • 2-Acetamido-4-methylhexanoic acid reference standard (known purity)

  • 2-Acetamido-4-methylhexanoic acid sample for testing

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • 0.45 µm membrane filters

4.3 Instrumentation and Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

4.4 Step-by-Step Procedure

Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Acetamido-4-methylhexanoic acid reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Filter both solutions through a 0.45 µm membrane filter before injection.

System Suitability Testing (SST)

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[22][23][24][25]

  • Inject the standard solution five times.

  • Calculate the relative standard deviation (RSD) of the peak area and retention time. The RSD should be ≤ 2.0%.

  • Determine the theoretical plates (N) for the main peak. N should be ≥ 2000.

  • Determine the tailing factor (T). T should be ≤ 2.0.

Data Acquisition and Processing
  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • Integrate all peaks in the chromatograms.

4.5 Method Validation Protocol based on ICH Q2(R1) Guidelines

A full method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[18][19][20][21][26]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities. This can be done by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity and Range: Analyze a series of solutions with different concentrations of the reference standard (e.g., 0.1 to 1.5 mg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy and Precision:

    • Accuracy: Analyze samples spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

    • Precision (Repeatability and Intermediate Precision): Repeatability is assessed by analyzing the same sample multiple times on the same day. Intermediate precision is assessed by analyzing the same sample on different days, with different analysts, and on different instruments. The RSD for both should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Data Interpretation and Reporting

5.1 Calculating Purity: Area Percent Method

The purity of the sample is typically calculated using the area percent method:

Purity (%) = (Area of main peak / Total area of all peaks) x 100

5.2 Identifying and Quantifying Impurities

Each peak other than the main peak is considered an impurity. The level of each impurity is reported as a percentage of the total peak area.

5.3 Reporting Results for Regulatory and Research Purposes

The final report should include:

  • A summary of the method and validation results.

  • Representative chromatograms of the blank, standard, and sample.

  • The calculated purity of the sample.

  • A list of all detected impurities with their retention times and area percentages.

Advanced Techniques: Orthogonal and Complementary Methods

6.1 Chiral HPLC for Enantiomeric Purity

If the synthesis of 2-Acetamido-4-methylhexanoic acid is not stereospecific, a chiral HPLC method should be developed and validated to determine the enantiomeric purity.

6.2 LC-MS for Impurity Identification

For the identification of unknown impurities, LC-MS is the technique of choice.[1][27][28] The mass-to-charge ratio of each impurity can be used to propose a molecular formula and potential structure.

Conclusion

The validation of an HPLC method for the purity determination of 2-Acetamido-4-methylhexanoic acid is a critical step in ensuring its quality and suitability for research and drug development. A well-validated RP-HPLC-UV method provides a reliable means for routine quality control, while chiral HPLC and LC-MS offer powerful tools for more in-depth analysis of stereoisomers and unknown impurities. By following a systematic approach to method development and validation, researchers can have a high degree of confidence in the purity of their material and the integrity of their results.

References

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-acetamido-4-methylpentanoic acid;azane. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • PubMed. (n.d.). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

  • ResearchGate. (2018, April 25). (PDF) 19 Synthesis of Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-and β-d-glucopyranosides. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2026, January 31). (PDF) Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylamino-4-methyl-pentanoic acid (1-formyl-2-phenyl-ethyl)-amide. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). impurity-profiling-and-characterization-for-generic-project. Retrieved from [Link]

  • Agilent. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. Retrieved from [Link]

  • AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Almac. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Retrieved from [Link]

  • ACS Publications. (2025, December 26). Chiral Derivatization Enables High-Resolution Ion Mobility Spectrometry of 30 Amino Acid Enantiomers | Analytical Chemistry. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 4-Methylhexanoic acid | CAS#:1561-11-1. Retrieved from [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

Visualizations

HPLC_Purity_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Processing & Reporting start Start: Receive Sample method_dev Method Development/Selection (RP-HPLC vs. Chiral) start->method_dev reagent_prep Prepare Mobile Phases, Standards, and Samples method_dev->reagent_prep sst System Suitability Test (SST) reagent_prep->sst validation Method Validation (ICH Q2(R1)) - Specificity - Linearity - Accuracy/Precision - LOD/LOQ sst->validation sample_analysis Sample Analysis validation->sample_analysis data_proc Data Acquisition & Processing sample_analysis->data_proc purity_calc Calculate Purity (Area %) & Quantify Impurities data_proc->purity_calc report Generate Final Report purity_calc->report end End: Final Report report->end

Caption: Workflow for HPLC Purity Validation.

Sources

Comparative

An Interpretive Guide to the Infrared Spectrum of 2-Acetamido-4-methylhexanoic Acid: A Comparative Analysis

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-Acetamido-4-methylhexanoic acid, a modified amino acid. Designed for researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-Acetamido-4-methylhexanoic acid, a modified amino acid. Designed for researchers and drug development professionals, this document elucidates the characteristic vibrational modes of the molecule by dissecting its constituent functional groups. Through a comparative analysis with simpler, representative molecules—Hexanoic acid and N-methylacetamide—we will demonstrate how the composite spectrum arises, enabling confident structural verification and characterization.

The Principle of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed.[1] The resulting spectrum is a unique fingerprint of the molecule's functional groups, as different bond types (e.g., C=O, O-H, N-H) absorb at characteristic wavenumbers.[2] For a multifunctional molecule like 2-Acetamido-4-methylhexanoic acid, the IR spectrum is a superposition of the absorptions from its carboxylic acid, secondary amide, and aliphatic hydrocarbon components.

Molecular Structure and Key Vibrational Groups

To interpret its spectrum, we must first examine the structure of 2-Acetamido-4-methylhexanoic acid. It contains three distinct regions that give rise to prominent IR peaks: the carboxylic acid head, the secondary amide linkage, and the branched alkyl chain.

cluster_0 2-Acetamido-4-methylhexanoic acid C1 C O1 O C1->O1 C1->O1 O2 OH C1->O2 C2 CH C1->C2 N NH C2->N C5 CH2 C2->C5 C3 C N->C3 O3 O C3->O3 C3->O3 C4 CH3 C3->C4 C6 CH C5->C6 C7 CH2 C6->C7 C9 CH3 C6->C9 C8 CH3 C7->C8 l1 Carboxylic Acid l1->p1 l2 Secondary Amide l2->p2 l3 Alkyl Chain l3->p3

Caption: Molecular structure of 2-Acetamido-4-methylhexanoic acid with key functional groups highlighted.

Predicted IR Absorption Profile

The IR spectrum of 2-Acetamido-4-methylhexanoic acid is a rich tapestry of overlapping peaks. Below is a detailed breakdown of the expected absorption bands by region.

High Wavenumber Region (4000-2500 cm⁻¹): O-H, N-H, and C-H Stretching Vibrations

This region is dominated by stretching vibrations of bonds to hydrogen.

  • O-H Stretch (Carboxylic Acid): The most prominent feature is an extremely broad absorption band from approximately 3300 to 2500 cm⁻¹.[3][4][5] This significant broadening is a hallmark of carboxylic acids and results from strong intermolecular hydrogen bonding, which creates a wide distribution of O-H bond strengths.[1][3]

  • N-H Stretch (Secondary Amide): A single, moderately sharp peak is expected between 3370 and 3170 cm⁻¹.[6] This peak will appear superimposed on the broad O-H band, often visible as a distinct shoulder around 3300 cm⁻¹.[6] Its presence is a key indicator of the secondary amide group.[6][7]

  • C-H Stretch (Alkyl): Multiple sharp, strong bands will appear between 3000 and 2850 cm⁻¹.[8][9][10] These are due to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the hexanoic acid backbone and the acetamido methyl group. These peaks will be partially obscured by, but are typically sharper than, the overlying O-H absorption.[3]

Carbonyl and Double Bond Region (1800-1500 cm⁻¹): C=O and N-H Bending

This region is diagnostically critical due to the presence of two different carbonyl groups and the characteristic amide II band.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1725 and 1700 cm⁻¹.[1][11] Its exact position depends on the degree of hydrogen bonding; in a dimeric state, it typically appears around 1710 cm⁻¹.[4][12]

  • C=O Stretch (Amide I Band): Secondary amides exhibit a very strong absorption known as the Amide I band, typically between 1680 and 1630 cm⁻¹.[6] This peak arises primarily from the C=O stretching vibration of the amide group. It is expected to be one of the most intense bands in the spectrum.

  • N-H Bend (Amide II Band): A strong, sharp band appearing between 1570 and 1515 cm⁻¹ is characteristic of secondary amides and is referred to as the Amide II band.[6] This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations.[7] The presence of this intense band alongside the Amide I peak is a definitive signature of a secondary amide linkage.[6]

Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex pattern of absorptions that are unique to the molecule as a whole. While difficult to interpret fully, key bands can be assigned.

  • C-H Bends: Scissoring and rocking vibrations for CH₂ and CH₃ groups appear between 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively.[8][9][10]

  • C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group gives rise to a medium-intensity band between 1320 and 1210 cm⁻¹.[3]

  • O-H Bend: A broad O-H bending vibration from the carboxylic acid can be found around 950-910 cm⁻¹.[3]

Comparative Analysis: Deconstructing the Spectrum

To validate our interpretation, we compare the predicted spectrum of 2-Acetamido-4-methylhexanoic acid with the known spectra of two simpler molecules: Hexanoic Acid and N-methylacetamide . This comparison isolates the contributions of the carboxylic acid/alkyl chain and the secondary amide group.

Vibrational Mode 2-Acetamido-4-methylhexanoic acid (Predicted) Hexanoic Acid (Reference) N-methylacetamide (Reference) Rationale for Observation
O-H Stretch (Acid) Very Broad, 3300-2500 cm⁻¹Very Broad, 3300-2500 cm⁻¹[3]AbsentCharacteristic of hydrogen-bonded carboxylic acid dimers.
N-H Stretch (Amide) Medium, ~3300 cm⁻¹AbsentMedium, ~3300-3250 cm⁻¹Present only in molecules containing a secondary amide.
C-H Stretch (Alkyl) Strong, 2960-2850 cm⁻¹Strong, 2960-2850 cm⁻¹[8][9]Strong, 2950-2850 cm⁻¹Ubiquitous in all three molecules due to their alkyl components.
C=O Stretch (Acid) Strong, ~1710 cm⁻¹Strong, ~1710 cm⁻¹[3][12]AbsentSpecific to the carboxylic acid functional group.
Amide I (C=O Stretch) Very Strong, ~1650 cm⁻¹AbsentVery Strong, ~1650 cm⁻¹The primary absorption of the amide carbonyl group.
Amide II (N-H Bend) Strong, ~1550 cm⁻¹AbsentStrong, ~1550 cm⁻¹[6]A key diagnostic peak for secondary amides.
C-O Stretch (Acid) Medium, 1320-1210 cm⁻¹Medium, 1320-1210 cm⁻¹[3]AbsentCorresponds to the C-O single bond of the carboxylic acid.

This side-by-side comparison clearly illustrates that the spectrum of the target molecule is a composite, exhibiting the characteristic broad O-H and ~1710 cm⁻¹ C=O peaks from its carboxylic acid moiety, the ~3300 cm⁻¹ N-H, ~1650 cm⁻¹ Amide I, and ~1550 cm⁻¹ Amide II peaks from its secondary amide portion, and the ubiquitous C-H alkyl signals.

Standard Experimental Protocol: ATR-FTIR Spectroscopy

Acquiring a high-quality IR spectrum for a solid sample like 2-Acetamido-4-methylhexanoic acid is efficiently achieved using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

start Start: Sample Preparation step1 Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Record Background Spectrum (Clean crystal, empty sample stage) step1->step2 step3 Place Small Amount of Solid Sample on ATR Crystal step2->step3 step4 Apply Consistent Pressure (Using pressure clamp to ensure good contact) step3->step4 step5 Acquire Sample Spectrum (Co-add 16-32 scans for good S/N ratio) step4->step5 step6 Process Data (Baseline correction, ATR correction if needed) step5->step6 end End: Final Spectrum step6->end

Caption: Standard workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., reagent-grade isopropanol) and a soft, lint-free wipe.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, H₂O vapor) and the crystal itself, and it will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 2-Acetamido-4-methylhexanoic acid powder directly onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure arm to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is critical for a strong, high-quality signal.

  • Sample Spectrum Collection: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans to improve the signal-to-noise ratio. The spectral range should be set to 4000-400 cm⁻¹.

  • Data Processing: After collection, the resulting spectrum should be baseline-corrected if necessary. An ATR correction algorithm may also be applied to account for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

Conclusion

The infrared spectrum of 2-Acetamido-4-methylhexanoic acid is highly characteristic and provides a wealth of structural information. The definitive features for identification are the simultaneous presence of:

  • An extremely broad O-H stretch (3300-2500 cm⁻¹) indicative of a carboxylic acid.

  • A sharp N-H stretch (~3300 cm⁻¹) and the strong Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands, which confirm the secondary amide group.

  • A strong carboxylic acid carbonyl peak (~1710 cm⁻¹).

By understanding these key absorption bands and comparing them to simpler structural analogues, researchers can confidently use FTIR spectroscopy to verify the identity and purity of this and related N-acetylated amino acids.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • St. Olaf College. (n.d.). IR: alkanes. St. Olaf College Homepage. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • Quora. (2024, May 4). How can IR spectroscopy be used to identify different organic compounds.... Quora. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, October 18). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. YouTube. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

Sources

Validation

Analytical Distinction of N-Acetylhomoleucine from N-Acetylleucine Isomers: A Comparative Guide

Executive Summary In the development of N-acetyl-L-leucine (N-ALL) as a therapeutic agent for neurological disorders (e.g., Niemann-Pick Type C, cerebellar ataxia), analytical specificity is paramount. The presence of st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of N-acetyl-L-leucine (N-ALL) as a therapeutic agent for neurological disorders (e.g., Niemann-Pick Type C, cerebellar ataxia), analytical specificity is paramount. The presence of structural homologs like N-acetylhomoleucine (N-AHL) and stereoisomers like N-acetyl-D-leucine (N-ADL) can compromise pharmacokinetic data and therapeutic efficacy.

This guide provides a definitive technical framework for differentiating these compounds. Unlike N-acetylleucine isomers (


, MW 173.21), N-acetylhomoleucine (

, MW 187.24) is a chain-extended homolog. This fundamental difference dictates a tiered analytical strategy: Mass Spectrometry (MS) for homolog differentiation and Chiral Chromatography for enantiomeric resolution.

Part 1: Structural & Chemical Divergence

Understanding the molecular architecture is the first step in designing a robust separation protocol.

Table 1: Physicochemical Comparison
FeatureN-Acetyl-L-Leucine (Target)N-Acetyl-D-Leucine (Impurity)N-Acetylhomoleucine (Homolog)
CAS Number 1188-21-219764-30-8N/A (Research Analog)
Formula



Mol.[1][2] Weight 173.21 g/mol 173.21 g/mol 187.24 g/mol
Side Chain Isobutyl (2-methylpropyl)Isobutyl (2-methylpropyl)Isoamyl (3-methylbutyl)
Chirality L- (S-)D- (R-)L- or D- (typically L-)
Hydrophobicity ModerateModerateHigh (Extra

)
Differentiation Chiral Column RequiredChiral Column RequiredMass Spec or RP-HPLC
Mechanistic Insight[3][4]
  • Homologs (N-AHL vs. N-AL): The addition of a methylene group (

    
    ) in N-AHL increases lipophilicity (
    
    
    
    ). This results in stronger retention on reverse-phase (C18) columns, allowing baseline separation even without mass spectrometry.
  • Enantiomers (L- vs. D-): These possess identical physical properties in achiral environments. Separation requires a chiral stationary phase (CSP) or chiral derivatization.

Part 2: Analytical Strategy & Workflows

High-Resolution Mass Spectrometry (HRMS)

The Homolog Filter

Mass spectrometry is the most efficient tool for distinguishing N-AHL from N-AL due to the specific mass shift.

  • N-Acetylleucine (N-AL): Detects at

    
     172.1 
    
    
    
    or 174.1
    
    
    .
  • N-Acetylhomoleucine (N-AHL): Detects at

    
     186.1 
    
    
    
    or 188.1
    
    
    .

Protocol Note: In Triple Quadrupole (QqQ) systems, use the following transitions for Multiple Reaction Monitoring (MRM):

  • N-AL:

    
     (loss of acetyl + carboxyl groups).
    
  • N-AHL:

    
     (corresponding fragment with extra 
    
    
    
    ).
Chromatographic Resolution

The Isomer Filter

While MS separates homologs, it cannot distinguish L- from D- isomers (identical mass). A dual-column strategy is recommended.

Workflow Diagram (DOT)

AnalyticalWorkflow cluster_Columns Column Selection Strategy Sample Crude Sample (Mixture) Prep Sample Prep (Protein Precip.) Sample->Prep LC_System UPLC System Prep->LC_System C18 Reverse Phase (C18) Separates Homologs (N-AL vs N-AHL) LC_System->C18 Method A (Purity) Chiral Chiral CSP Separates Enantiomers (L- vs D-) LC_System->Chiral Method B (Enantiomeric Excess) MS_Detector MS/MS Detector (MRM Mode) C18->MS_Detector Chiral->MS_Detector Data Quantitation & ID MS_Detector->Data

Figure 1: Dual-pathway analytical workflow for comprehensive characterization.

Part 3: Experimental Protocols

Protocol A: LC-MS/MS Separation (Homolog Focus)

Objective: Differentiate N-AHL from N-AL based on hydrophobicity and mass.

  • Sample Preparation:

    • Precipitate plasma proteins using Acetonitrile (1:3 v/v) .

    • Vortex for 30s, centrifuge at 10,000 x g for 10 min.

    • Transfer supernatant to autosampler vial.

  • Instrument Setup:

    • Column: Waters ACQUITY UPLC BEH C18 (

      
       mm, 1.7 µm).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile:

    • 0-1 min: 5% B (Isocratic hold).

    • 1-4 min: 5%

      
       60% B (Linear gradient).
      
    • Note: N-AL elutes early (~1.5 min); N-AHL elutes later (~2.2 min) due to the extra methylene group.

Protocol B: Chiral Separation (Isomer Focus)

Objective: Quantify N-Acetyl-L-Leucine in the presence of N-Acetyl-D-Leucine.

  • Column: Chiralpak IA or IC (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or MS).

    • Result: Baseline separation of L- and D- enantiomers. N-AHL will likely elute at a distinct time but should be confirmed with MS.

Part 4: NMR Spectroscopy (Structural Validation)

For definitive structural elucidation (e.g., verifying the identity of a synthesized standard), Nuclear Magnetic Resonance (NMR) is the gold standard.

  • 1H NMR (500 MHz, D2O):

    • N-Acetylleucine: The isopropyl methyls appear as two doublets at

      
       ~0.9 ppm. The 
      
      
      
      -CH2 protons appear around 1.6 ppm.
    • N-Acetylhomoleucine: The extra methylene group shifts the methyl signals slightly upfield and adds a multiplet in the 1.2–1.4 ppm region (the

      
      -CH2).
      
    • Key Distinction: Integration of the aliphatic region (1.0–2.0 ppm). N-AL integrates for 3 protons (

      
      ); N-AHL integrates for 5 protons (
      
      
      
      ).

References

  • Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE. Link

  • Strupp, M., et al. (2015). Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers. European Journal of Pharmacology. Link

  • Toyooka, T., et al. (2015).[4] First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS. Clinica Chimica Acta. Link

  • PubChem Database. (2023). N-Acetyl-L-leucine Compound Summary. National Center for Biotechnology Information. Link

Sources

Comparative

A Comprehensive Guide to the Thermal Analysis of N-acetylhomoleucine: A Comparative Approach

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal properties of a molecule is fundamental. These characteristics are critical quality attributes that influence st...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal properties of a molecule is fundamental. These characteristics are critical quality attributes that influence stability, processing, and formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for determining and interpreting the thermal properties of N-acetylhomoleucine, a derivative of the non-proteinogenic amino acid homoleucine.

While specific experimental data for N-acetylhomoleucine is not extensively available in public literature, this guide will establish a robust comparative methodology. By analyzing the thermal behavior of structurally related N-acetyl amino acids, we can predict and contextualize the properties of N-acetylhomoleucine. Furthermore, this document details the essential experimental protocols for determining key thermal parameters, empowering researchers to generate their own high-quality data.

The Significance of Thermal Properties in Drug Development

The melting point, thermal stability, and other thermodynamic parameters of an API like N-acetylhomoleucine are not mere physical constants. They are critical indicators of:

  • Purity: A sharp melting point over a narrow range is a classic indicator of a pure crystalline compound. Impurities typically lead to a depression and broadening of the melting range.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound will exhibit distinct thermal properties. Identifying and characterizing polymorphs is crucial as they can differ in solubility, bioavailability, and stability.

  • Stability and Degradation: Thermogravimetric analysis (TGA) reveals the temperature at which a compound begins to decompose.[1][2] This information is vital for determining appropriate storage conditions, shelf-life, and compatibility with excipients.[1][2]

  • Formulation and Processing: Knowledge of thermal properties guides manufacturing processes such as drying, milling, and granulation, where temperature control is critical to prevent degradation or undesirable phase transitions.

Comparative Analysis with Structurally Related N-acetyl Amino Acids

To establish a predictive baseline for N-acetylhomoleucine, it is instructive to examine the thermal properties of other N-acetyl amino acids. The N-acetyl group simulates a peptide bond, making these compounds useful models for studying protein and peptide behavior.[3]

CompoundMolecular Weight ( g/mol )Melting Point (°C)Enthalpy of Fusion (kJ/mol)
N-acetylglycine117.10207-20929.3
N-acetyl-L-alanine131.13125-12721.8
N-acetyl-L-valine159.18163-16528.5
N-acetyl-L-leucine173.21106-10820.1
N-acetyl-L-isoleucine173.21101-10321.4
N-acetylhomoleucine 187.24 To be determined To be determined

Note: The values presented are approximate and can vary based on experimental conditions and the specific polymorph.

Generally, for a homologous series of compounds, the melting point increases with molecular weight due to stronger intermolecular forces.[4] However, factors such as molecular symmetry, hydrogen bonding, and crystal packing efficiency can lead to deviations from this trend, as seen with the lower melting points of N-acetyl-L-leucine and N-acetyl-L-isoleucine compared to N-acetyl-L-valine.[5] Given its higher molecular weight, N-acetylhomoleucine is expected to have a distinct melting point that will be influenced by its specific crystal packing.

Experimental Protocols for Thermal Characterization

A multi-technique approach is essential for a comprehensive thermal analysis. The following sections detail the standard protocols for determining the melting point, and for conducting Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Point Determination by Capillary Method

This is a fundamental technique for determining the temperature range over which a solid melts to a liquid.[6]

Protocol:

  • Sample Preparation: Ensure the N-acetylhomoleucine sample is dry and finely powdered to allow for uniform packing.[6][7]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., MelTemp).[8]

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary value.[8]

  • Slow Heating for Accuracy: For a precise measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[8]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[8]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Grind Load Load Capillary Powder->Load Pack Pack Sample (2-3mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe & Record Range Heat->Observe

Caption: Workflow for Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It provides quantitative data on melting point, enthalpy of fusion (the energy required to melt the solid), and heat capacity.[10][11]

Protocol:

  • Sample Preparation: Accurately weigh 5-15 mg of the N-acetylhomoleucine sample into a DSC pan.[10]

  • Encapsulation: Hermetically seal the pan to enclose the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal History Erasure: Heat the sample to a temperature above its melting point, then cool it back down. This is typically done in a heat/cool/heat cycle to erase any prior thermal history of the material.[10]

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere to prevent oxidation.[10] The instrument will record the heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset of the peak is taken as the melting temperature, and the area under the peak is proportional to the enthalpy of fusion.[10]

DSCWorkflow cluster_dsc_prep Sample Preparation cluster_dsc_run DSC Run cluster_dsc_analysis Data Analysis Weigh Weigh Sample (5-15mg) Seal Seal in DSC Pan Weigh->Seal Load_DSC Load Sample & Reference Seal->Load_DSC Cycle Heat/Cool/Heat Cycle Load_DSC->Cycle Ramp Controlled Heating Ramp Cycle->Ramp Thermogram Generate Thermogram Ramp->Thermogram Analyze Determine Tm & ΔHfus Thermogram->Analyze

Caption: Workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is used to determine the thermal stability and decomposition profile of the material.[1][12]

Protocol:

  • Sample Preparation: Place a small, accurately weighed amount of the N-acetylhomoleucine sample (typically 10-15 mg) into a TGA crucible.[13]

  • Instrument Setup: Place the crucible onto the TGA's sensitive microbalance within the furnace.

  • Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, to prevent oxidative decomposition.[14]

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.[14]

  • Data Collection: The instrument continuously records the sample's mass as the temperature increases.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

TGAWorkflow cluster_tga_prep Sample Preparation cluster_tga_run TGA Run cluster_tga_analysis Data Analysis Weigh_TGA Weigh Sample (10-15mg) Load_TGA Load into Crucible Weigh_TGA->Load_TGA Place_Balance Place on Microbalance Load_TGA->Place_Balance Inert_Atmosphere Apply Inert Gas (N2) Place_Balance->Inert_Atmosphere Heat_TGA Heat at Constant Rate Inert_Atmosphere->Heat_TGA TGA_Curve Plot Mass vs. Temperature Heat_TGA->TGA_Curve Decomposition Determine Onset of Mass Loss TGA_Curve->Decomposition

Caption: Workflow for Thermogravimetric Analysis.

Conclusion

A comprehensive understanding of the thermal properties of N-acetylhomoleucine is indispensable for its development as a potential therapeutic agent. By employing the standardized methodologies of capillary melting point determination, Differential Scanning Calorimetry, and Thermogravimetric Analysis, researchers can obtain critical data on its purity, stability, and thermodynamic characteristics. The comparative data from other N-acetyl amino acids provides a valuable framework for interpreting these results. This integrated approach ensures a solid foundation for subsequent formulation, manufacturing, and stability studies, ultimately accelerating the path from discovery to clinical application.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Ruzicka, V., Fulem, M., & Ruzicka, K. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. International Journal of Molecular Sciences, 24(14), 11621. [Link]

  • Paz, C. P., Gascón, I., Artigas, H., Royo, F. M., & Lafuente, C. (2007). Thermal properties of some small peptides (N-acetyl-amino acid-N′-methylamides) with non-polar side groups. Thermochimica Acta, 462(1-2), 48-54.
  • Hakin, A. W., Duke, M. M., Klassen, S. A., McKay, R. M., & Preuss, K. E. (1995). The partial molar heat capacities and volumes of some N-acetyl amino acid amides in aqueous solution over the temperature range 288.15 K to 328.15 K. Canadian Journal of Chemistry, 73(5), 725-734.
  • ExperimentMeasureMeltingPoint Documentation. (2025, September 25). Emerald Cloud Lab. Retrieved from [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass. Retrieved from [Link]

  • Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved from [Link]

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals. Retrieved from [Link]

  • Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. (2023, July 12). ResearchGate. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Retrieved from [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.
  • Stepanian, S. G., Reva, I. D., & Adamowicz, L. (2012). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. The Journal of Physical Chemistry A, 116(12), 3247-3258.
  • Optimization of DSC measurements for organic phase change materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Analysis. (n.d.). Smithers. Retrieved from [Link]

  • Differential scanning calorimetry (DSC) profile of pure N-acetylcysteine (NAC). (n.d.). ResearchGate. Retrieved from [Link]

  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. (2025, October 17). PMC. Retrieved from [Link]

  • Cooper, A. (n.d.). dsc.pdf. Retrieved from [Link]

  • Choi, J. K., & Kim, M. H. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 15(3), 1745-1757.
  • How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18). Retrieved from [Link]

  • Shokouhi, M., Farahani, A. D., & Farahani, F. D. (2015). Thermo Physical Properties of Some Physical and Chemical Solvents at Atmospheric Pressure. Journal of Chemical and Petroleum Engineering, 49(1), 75-83.
  • DIfferenTIal SCannIng CALORIMETRY. (n.d.). TA Instruments. Retrieved from [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI. Retrieved from [Link]

  • Thermogravimetric analysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thermogravimetric analysis (TGA) in N2 presented as percentage weight... (n.d.). ResearchGate. Retrieved from [Link]

  • Thermogravimetric analysis. (2023, August 11). Department of Physics and Astronomy - KU Leuven. Retrieved from [Link]

  • Thermal Properties for the Thermal-Hydraulics Analyses of the BR2 Maximum Nominal Heat Flux. (n.d.). Argonne Scientific Publications. Retrieved from [Link]

  • Reference Correlation of the Thermal Conductivity of n-Heptane from the Triple Point to 600 K and up to 250 MPa. (2013, April 1). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. (2023, January 17). MDPI. Retrieved from [Link]

  • Thermal properties of n-pentadecane, n-heptadecane and n-nonadecane in the solid/liquid phase change region. (n.d.). ResearchGate. Retrieved from [Link]

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Validation

A Researcher's Guide to the Certificate of Analysis: Deconstructing Quality for 2-Acetamido-4-methylhexanoic acid

For researchers and drug development professionals, the procurement of a specialty chemical like 2-Acetamido-4-methylhexanoic acid represents a critical starting point. Its identity, purity, and overall quality profile c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the procurement of a specialty chemical like 2-Acetamido-4-methylhexanoic acid represents a critical starting point. Its identity, purity, and overall quality profile can profoundly impact experimental outcomes, from early-stage discovery to preclinical development. The Certificate of Analysis (CoA) is the primary document that attests to this quality.[1][2][3] However, not all CoAs are created equal. This guide provides an in-depth comparison of a basic versus a comprehensive CoA for 2-Acetamido-4-methylhexanoic acid, offering insights into the causality behind rigorous analytical testing and providing the technical understanding necessary to demand and interpret high-quality data.

The Anatomy of a Certificate of Analysis

At its core, a CoA is a document issued by a quality control department that confirms a product meets its predetermined specifications.[1][4] It serves as a batch-specific record of quality testing.[4][5] International guidelines, such as the ICH Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provide a framework for the data that should be included to ensure that chemical intermediates and active ingredients meet the standards of quality and purity they claim to possess.[6][7][8]

A standard CoA, whether basic or comprehensive, will contain the following essential information[1][3][9]:

  • Product Identification: Chemical name, catalog number, and structure.

  • Batch or Lot Number: A unique identifier for traceability.[1][10]

  • Physical Properties: Appearance, color, and form.

  • List of Tests Performed: The specific analytical tests conducted.

  • Acceptance Limits (Specifications): The pre-set criteria the batch must meet.[2][6]

  • Numerical Results: The actual data obtained for the specific batch.[6]

  • Authorization: Signature of a qualified person from the quality unit.[1][3]

The critical difference, and the focus of this guide, lies in the depth and rigor of the tests performed.

Comparison Guide: Basic vs. Comprehensive CoA

For a molecule like 2-Acetamido-4-methylhexanoic acid, which is not a simple commodity chemical, relying on a basic CoA can introduce significant risks to a research program. Unidentified impurities can interfere with biological assays, and an incorrect structural assignment can invalidate months of work. The following table contrasts a typical basic CoA with the comprehensive, self-validating document required for serious drug development efforts.

Parameter Basic CoA Approach Comprehensive CoA Approach (for R&D) Rationale for Comprehensive Approach
Identity Single technique (e.g., ¹H NMR or FT-IR).Orthogonal techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).Provides unambiguous confirmation of the molecular structure, including carbon backbone and exact mass, minimizing the risk of isomeric confusion.[11][12]
Purity (Assay) Purity by a single method, often HPLC with a single wavelength detection.Purity by quantitative ¹H NMR (qNMR) and/or HPLC with diode array detection (DAD) at multiple wavelengths.qNMR provides an absolute purity value without a reference standard. HPLC-DAD ensures that no impurities are being missed at the primary detection wavelength.
Impurity Profile "Purity >95%" with no impurity characterization.HPLC analysis detailing the percentage of each individual impurity. Identification of significant impurities (>0.1%) by LC-MS/MS.Crucial for understanding potential cross-reactivity or toxicity. ICH guidelines mandate the identification of impurities above certain thresholds in drug substances.[13]
Residual Solvents Not typically tested or reported.Analysis by Headspace Gas Chromatography (HS-GC).Residual solvents can be toxic and can interfere with downstream applications, such as cell-based assays or formulation studies.
Water Content Not tested.Karl Fischer Titration.Water content is critical for accurate weighing and for preventing degradation of the compound through hydrolysis.
Elemental Analysis Not performed.Combustion analysis for C, H, N.Confirms the elemental composition of the molecule, providing further evidence of identity and purity.
Chiral Purity Not addressed.Chiral HPLC analysis.2-Acetamido-4-methylhexanoic acid has a chiral center. Biological activity is often stereospecific; the enantiomeric purity is a critical quality attribute.

The Logic of Comprehensive Quality Control

A comprehensive CoA is a self-validating system. Each test provides a piece of the puzzle, and together they build a high-confidence profile of the material. The diagram below illustrates the logical flow of a rigorous quality control assessment for a specialty chemical like 2-Acetamido-4-methylhexanoic acid.

QC_Workflow cluster_identity Structural Identity Confirmation cluster_purity Purity & Impurity Assessment cluster_final Final Quality Assertion HNMR ¹H NMR CNMR ¹³C NMR HNMR->CNMR Confirms Carbon Backbone HRMS High-Resolution MS CNMR->HRMS Confirms Elemental Composition CoA Comprehensive CoA HRMS->CoA Unambiguous Identity HPLC HPLC-DAD Purity LCMS LC-MS Impurity ID HPLC->LCMS Identifies Impurity Masses HPLC->CoA Chromatographic Purity LCMS->CoA Known Impurity Profile HSGC Residual Solvents (HS-GC) HSGC->CoA Solvent Safety KF Water Content (Karl Fischer) KF->CoA Accurate Concentration Chiral Chiral Purity (Chiral HPLC) Chiral->CoA Stereochemical Purity

Caption: Workflow for comprehensive quality control analysis.

This multi-faceted approach ensures that the identity, purity, and composition of the material are thoroughly understood, providing a trustworthy foundation for research and development.

Key Experimental Protocols

To empower researchers to understand the data presented on a comprehensive CoA, this section provides detailed methodologies for the most critical analytical tests.

Structural Elucidation by NMR and MS

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of structural identification.[11][12] NMR provides detailed information about the carbon-hydrogen framework, while high-resolution MS confirms the exact molecular formula.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of 2-Acetamido-4-methylhexanoic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a pulse angle of 30-45 degrees and a relaxation delay of at least 5 seconds to ensure accurate integration.

    • The spectrum should show distinct signals corresponding to the acetyl methyl group, the methine protons, the methylene protons, and the terminal methyl groups of the hexanoic acid chain.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom in the molecule.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, further confirming assignments.

  • Data Analysis: Compare the observed chemical shifts, coupling constants (for ¹H), and number of signals to the expected structure of 2-Acetamido-4-methylhexanoic acid.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).[14][15]

  • Analysis: Infuse the sample solution directly or via a short chromatographic run. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the experimental exact mass of the [M+H]⁺ ion. Compare this value to the theoretical exact mass calculated for C₉H₁₈NO₃ (the protonated form of C₉H₁₇NO₃). The mass error should be less than 5 ppm to confidently confirm the elemental composition.

Purity and Impurity Profiling by HPLC-DAD

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of pharmaceutical compounds and separating process-related impurities.[13][16][17]

Experimental Protocol: Reversed-Phase HPLC with Diode Array Detection (DAD)

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: DAD, scanning from 200-400 nm.

  • Sample Preparation: Accurately prepare a sample solution at a concentration of ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) to retain the compound.

    • Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes to elute the main compound and any less polar impurities.

    • Hold at high organic content for several minutes to wash the column.

    • Return to initial conditions and re-equilibrate.

  • Data Analysis:

    • Integrate the peak area of the main compound and all impurity peaks.

    • Calculate purity as % Area = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Review the chromatograms at different wavelengths (e.g., 210 nm, 254 nm) to ensure no impurities are co-eluting or being missed.

Validating Critical Quality Attributes

The tests on a CoA are not independent; they work together to validate the critical quality attributes of the compound. This relationship is essential for ensuring the material is fit for its intended purpose in a research setting.

Quality_Attributes cluster_tests cluster_attributes NMR NMR (¹H, ¹³C) Identity Correct Molecular Structure NMR->Identity MS HRMS MS->Identity HPLC Purity by HPLC Purity Chemical Purity (Absence of Impurities) HPLC->Purity Chiral_HPLC Chiral HPLC Stereochem Correct Enantiomer Chiral_HPLC->Stereochem KF Karl Fischer Quantity Accurate Mass (Low Water/Solvent) KF->Quantity GC HS-GC GC->Purity Absence of Solvent Impurities GC->Quantity

Caption: Relationship between tests and quality attributes.

Conclusion

For scientists and drug developers, the Certificate of Analysis should be viewed not as a mere formality but as the foundational data package for any purchased chemical. A comprehensive CoA, grounded in orthogonal analytical techniques, provides the necessary assurance of identity, purity, and stereochemistry. By understanding the "why" behind each test and demanding this level of rigor from suppliers, researchers can mitigate significant risks, ensure the validity of their experimental data, and accelerate the path of discovery and development.

References

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. [Link]

  • U.S. Food and Drug Administration. (2025). 21-CFR Part 211 - Guidelines for Pharmaceuticals. Compliance AI Agents. [Link]

  • Qualityze. (2025). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Qualityze. [Link]

  • Unchained Labs. (n.d.). ICH Q7 – GMP for Active Pharmaceutical Ingredients. Unchained Labs. [Link]

  • Ontores. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Ontores. [Link]

  • CIKLab. (2023). What is a Certificate of Analysis (CoA)?. CIKLab. [Link]

  • Štular, D., et al. (n.d.). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PMC. [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. [Link]

  • Bachu, R., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • U.S. Food and Drug Administration. (2001). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]

  • Pro Carrier. (n.d.). What Is a Certificate of Analysis and Do You Need One?. Pro Carrier. [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. EMA. [Link]

  • MasterControl. (n.d.). 21 CFR Part 211 Compliance for Pharma Manufacturing. MasterControl. [Link]

  • AssurX. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. AssurX. [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. [Link]

  • In-Pharmatechnologist. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. In-Pharmatechnologist. [Link]

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio. [Link]

  • Gilero. (2021). Understanding 21 CFR Part 211. Gilero. [Link]

  • Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template. Artsyl. [Link]

  • Priyanka Suresh Ghugare, et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [Link]

  • Pawel K. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. [Link]

  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

  • Organic Chemistry Tutor. (2025). Structure Elucidation. Online Organic Chemistry Tutor. [Link]

  • de Sain-van der Velden, M. G. M., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. [Link]

  • Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC. [Link]

  • U.S. Food and Drug Administration. (n.d.). 21 CFR Part 211 -- Current Good Manufacturing Practice for Finished Pharmaceuticals. eCFR. [Link]

  • Brückner, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. [Link]

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). ECA Academy. [Link]

  • DDReg Pharma. (n.d.). What is a Certificate of Analysis (CoA). DDReg Pharma. [Link]

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Safety & Regulatory Compliance

Safety

2-Acetamido-4-methylhexanoic acid proper disposal procedures

The proper handling and disposal of unnatural amino acid derivatives, such as 2-Acetamido-4-methylhexanoic acid (an N-acetylated aliphatic amino acid), require strict adherence to environmental health and safety (EH&S) p...

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of unnatural amino acid derivatives, such as 2-Acetamido-4-methylhexanoic acid (an N-acetylated aliphatic amino acid), require strict adherence to environmental health and safety (EH&S) protocols. Because this compound is frequently utilized in drug development and peptide synthesis, laboratories must implement disposal strategies that prevent environmental contamination, mitigate reactivity risks in satellite accumulation areas, and comply with federal hazardous waste regulations.

This guide provides a comprehensive, self-validating operational framework for the safe disposal of 2-Acetamido-4-methylhexanoic acid.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first analyze the physical and chemical properties of the target molecule. 2-Acetamido-4-methylhexanoic acid shares a nearly identical functional profile with its structural isomer, N-acetylleucine[1]. These properties directly dictate our containment and neutralization choices.

PropertyValueOperational Relevance for Disposal
Molecular Formula C9H17NO3High organic carbon load; strictly prohibits drain disposal due to elevated Biological Oxygen Demand (BOD) in municipal water[2].
Molecular Weight 187.24 g/mol Used to calculate exact stoichiometric ratios for base neutralization[3].
pKa ~3.67 (Predicted)Functions as a weak organic acid. Aqueous solutions will lower local pH, requiring neutralization prior to waste consolidation[1].
Melting Point ~160°CSolid at room temperature. Powdered forms pose a particulate inhalation risk during cleanup[1].
Solubility Soluble in EtOH, DMSOLiquid waste streams often contain volatile organic co-solvents, requiring classification as flammable liquid waste[1].

Mechanistic Causality in Waste Management

Disposal is not merely about throwing chemicals away; it is about controlling chemical potential energy. The protocols below are governed by three mechanistic rules:

  • The Prohibition of Metal Containment: Organic acids must never be stored in steel or standard metal containers. Over time, the carboxylic acid moiety will react with the metal, generating flammable hydrogen gas and compromising the container's structural integrity[2]. We exclusively mandate High-Density Polyethylene (HDPE) containers[4].

  • Pre-Incineration Neutralization: You might ask, "Why neutralize an aqueous organic acid if it is destined for incineration anyway?" The causality lies in the Satellite Accumulation Area (SAA). Placing acidic solutions (pH < 4) into a shared waste carboy risks violent reactions if incompatible chemicals (e.g., cyanides, sulfides, or bleach) were inadvertently introduced by other operators. Neutralizing the acid to a pH of 6–9 ensures absolute chemical stability during the 90-day to 6-month laboratory storage period[5].

  • Drain Disposal Ban: Even after neutralization, the resulting sodium salt of 2-acetamido-4-methylhexanoic acid contains a heavy aliphatic carbon skeleton. Municipal wastewater treatment plants rely on specific biological processes that are easily overwhelmed by high concentrations of synthetic organic compounds[2]. Therefore, all neutralized waste must be routed to EPA-certified high-temperature incineration[3].

Waste Segregation Workflow

G Start 2-Acetamido-4-methylhexanoic Acid Waste State Determine Physical State Start->State Solid Solid Powder/Residue State->Solid Solid Liquid Aqueous Solution State->Liquid Liquid CollectSolid Seal in HDPE Container Solid->CollectSolid CheckPH Measure pH (Target: 6-9) Liquid->CheckPH Incineration Licensed High-Temp Incineration CollectSolid->Incineration Neutralize Neutralize with 1M NaOH CheckPH->Neutralize pH < 6 AqueousWaste Non-Halogenated Aqueous Waste Carboy CheckPH->AqueousWaste pH 6-9 Neutralize->AqueousWaste AqueousWaste->Incineration

Decision tree for the proper segregation and disposal of 2-Acetamido-4-methylhexanoic acid waste.

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Solid Waste Consolidation (Powders and Crystals)

Objective: Safely package unreacted or expired solid compound for off-site incineration.

  • Collection: Using an anti-static brush and polystyrene weighing boat, carefully sweep up the solid material. Do not use a standard vacuum, as the friction can generate static electricity and aerosolize the fine powder.

  • Containment: Transfer the solid into a clear, chemically compatible HDPE waste bottle[4].

  • Labeling: Immediately affix a hazardous waste tag. Write out the full IUPAC name: "2-Acetamido-4-methylhexanoic acid". Do not use abbreviations or chemical formulas[4]. Mark the accumulation start date.

  • Validation Check: Secure the screw cap tightly (corks and parafilm are strictly prohibited)[4]. Invert the container 180 degrees for 5 seconds. If no particulates escape, the seal is validated. Place the container in secondary containment within the SAA[5].

SOP 2: Aqueous Waste Neutralization and Processing

Objective: Eliminate the corrosive hazard of the dissolved organic acid prior to bulk waste accumulation.

  • Initial Assessment: Transfer the aqueous waste into a borosilicate glass beaker. Measure the initial pH using a calibrated pH meter. (Expect a pH of ~3.5 for a 0.1M solution).

  • Neutralization Reaction: Place the beaker on a magnetic stir plate. While stirring at 300 RPM, slowly add 1M Sodium Hydroxide (NaOH) dropwise. The base reacts with the carboxylic acid to form a water-soluble, non-volatile sodium salt[3].

  • Validation Check (The 5-Minute Rule): Once the pH meter reads between 6.0 and 9.0, stop adding NaOH. Wait exactly 5 minutes with continuous stirring.

    • Causality: Weak organic acids exhibit a buffering effect. If the pH drops back below 6.0 after 5 minutes, the acid has not been fully neutralized.

    • Action: Add an additional 1 mL of 1M NaOH and re-test. The protocol is only validated when the pH remains stable between 6.0 and 9.0 for the full 5-minute window[5].

  • Storage & Transfer: Once validated, pour the neutralized solution into the "Non-Halogenated Aqueous Waste" HDPE carboy. Fill the liquid container to no more than 80% capacity to prevent spillage from thermal expansion or vapor pressure buildup[4].

  • Final Disposal: Submit a waste pickup request to your EH&S department for EPA-certified incineration[6].

References

  • Cas 99-15-0,Acetylleucine - LookChem. LookChem.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • "Your Safer Source for Science Supplies" - Laboratory Chemical Disposal. Flinn Scientific.
  • Chemical Waste - USC Environmental Health & Safety. University of Southern California.
  • HAZARDOUS WASTE DISPOSAL POLICY / PROCEDURES. ResearchGate.
  • NASA WSTF Waste Analysis Plan - Environment Department. New Mexico Environment Department.

Sources

Handling

Personal protective equipment for handling 2-Acetamido-4-methylhexanoic acid

Executive Summary & Compound Profile 2-Acetamido-4-methylhexanoic acid (an N-acetylated amino acid derivative, likely an analog of N-acetylhomoleucine) presents a specific set of handling challenges distinct from common...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Acetamido-4-methylhexanoic acid (an N-acetylated amino acid derivative, likely an analog of N-acetylhomoleucine) presents a specific set of handling challenges distinct from common solvents. Unlike simple organic acids, this compound is typically a crystalline solid with significant polarity.

The Safety Paradox: While N-acetylation often reduces the acute corrosivity seen in free amines or short-chain carboxylic acids, it increases the compound's stability and potential for persistence as a particulate.

Core Hazard Classification (Inferred from Structural Analogs):

  • Primary Hazard: Skin & Eye Irritant (H315, H319) . The free carboxylic acid moiety retains proton-donating capability, leading to contact dermatitis upon moisture exposure.

  • Secondary Hazard: Respiratory Irritant (H335) . Fine particulates generated during weighing can irritate the upper respiratory tract.

  • Hidden Risk: Static Accumulation . As a zwitterionic-like organic solid, this powder is prone to triboelectric charging, causing "fly-away" dust that defeats standard weighing boats.

The PPE Shield: A Task-Based Matrix

Do not apply a "one-size-fits-all" PPE policy. Protection must scale with the energy of the task (e.g., the turbulence of weighing vs. the passivity of storage).

Table 1: PPE Specifications by Operational Tier
PPE ComponentTier 1: Storage & Transport (Sealed)Tier 2: Weighing & Transfer (Open)Tier 3: Synthesis & Dissolution (Active)Technical Rationale
Hand Protection Nitrile (4 mil / 0.10 mm)Nitrile (High-Dexterity, 5-6 mil)Double Gloving or Laminate (Silver Shield) The acetamido group increases polarity. While Nitrile is generally resistant, prolonged exposure in organic solvents (during synthesis) requires laminate to prevent permeation.
Eye Protection Safety Glasses (Side Shields)Safety Goggles (Indirect Vent)Safety Goggles + Face ShieldWhy Goggles? Fine organic acid dust can bypass side shields. Moisture in the eye converts the dust to an acidic solution immediately.
Respiratory N/A (If container sealed)N95 / P2 Respirator (If outside hood)Fume Hood (Face velocity: 100 fpm)Engineering controls (Hood) are primary. Respirators are the failsafe for weighing operations where static dust is probable.
Body Defense Standard Lab Coat (Cotton)Lab Coat (Poly-blend/Tyvek sleeves)Chemical Resistant ApronCotton absorbs acid solutions; synthetic blends or Tyvek sleeves repel dust and splashes.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses Causality-Based Steps . Every action includes a verification check to ensure the safety system is functioning before the hazard is introduced.

Phase A: Preparation (The Static Check)
  • Environmental Control: Ensure the balance is located within a certified fume hood or a powder containment enclosure.

  • Static Neutralization (Critical Step):

    • The Problem: 2-Acetamido-4-methylhexanoic acid powders are prone to static charge. Charged particles will repel from the spatula, contaminating the balance and the user's cuffs.

    • The Fix: Use an Ionizing Bar or Anti-Static Gun on the weighing vessel before dispensing.

    • Validation: Verify the mass reading is stable and not drifting (drift often indicates static interference).

Phase B: Transfer & Solubilization
  • The "Drop-Wise" Solid Addition: Never dump the powder into a vortexing solvent.

    • Procedure: Add the solid to the solvent without agitation first. Allow the powder to wet completely.

    • Why: Adding powder to a stirring vortex creates an aerosol plume (dust explosion risk is low, but inhalation risk is high).

  • Solvent Selection:

    • This compound is moderately polar. It will likely dissolve in DMSO, Methanol, or dilute base.

    • Caution: Dissolving in base (NaOH) generates heat (Neutralization Enthalpy). Cool the receiving vessel in an ice bath if scaling >10 grams.

Phase C: Decontamination[1]
  • Acidic Residue Check:

    • Wipe the work surface with a wet paper towel.

    • Validation: Press a strip of pH paper against the wet surface. If pH < 4, re-clean with a mild bicarbonate solution.

Decision Logic & Workflows

Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting protective equipment based on exposure potential and physical state.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Quant Quantity? Solid->Quant Solvent Solvent Type? Liquid->Solvent Small < 100 mg Quant->Small Large > 100 mg Quant->Large PPE_Level1 Standard PPE (Nitrile + Glasses) Small->PPE_Level1 PPE_Level2 Dust Control PPE (N95 + Goggles) Large->PPE_Level2 Aggressive DCM / DMF Solvent->Aggressive Benign Water / Ethanol Solvent->Benign PPE_Level3 Barrier PPE (Laminate Gloves + Apron) Aggressive->PPE_Level3 Benign->PPE_Level1

Diagram 2: Spill Response & Disposal Pathway

Caption: Step-by-step workflow for neutralizing and disposing of acidic organic intermediates.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Mark Zone) Spill->Isolate Type Spill Type? Isolate->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid Clean_Powder Wet Wipe / HEPA Vac (Do NOT Sweep) Powder->Clean_Powder Clean_Liquid Absorb with Vermiculite Liquid->Clean_Liquid Neutralize 2. Neutralize Residue (10% Sodium Bicarbonate) Clean_Powder->Neutralize Clean_Liquid->Neutralize Verify 3. pH Verification (Litmus Test) Neutralize->Verify Dispose 4. Disposal (Solid Hazardous Waste) Verify->Dispose

Disposal & Emergency Procedures

Waste Stream Management

Do not dispose of this compound down the drain.[1][2] Even if neutralized, organic amides can exert High Biological Oxygen Demand (BOD) in water systems.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" bin.

  • Liquid Waste:

    • Segregate into "Organic Acid Waste" streams.

    • Compatibility Note: Do not mix with strong oxidizers (Nitric Acid) or strong bases without prior neutralization, as exotherms may pressurize the container.

Emergency First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[3][4] Note: The acetamido group may delay the sensation of pain; do not stop flushing early.

  • Skin Contact: Wash with soap and water.[1][3][4][5][6] Do not use alcohol/ethanol, as this may increase skin absorption of the compound.

References

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

  • PubChem. (n.d.). Compound Summary: N-Acetyl-L-leucine (Analog for structural hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

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